PECTENOTOXIN
Description
Properties
CAS No. |
119166-88-0 |
|---|---|
Molecular Formula |
C47H70O14 |
Molecular Weight |
859.056 |
Origin of Product |
United States |
Foundational & Exploratory
Pectenotoxin in Patinopecten yessoensis: A Technical Guide
This technical guide provides an in-depth overview of the discovery, metabolism, and analysis of pectenotoxins (PTXs) in the Yesso scallop, Patinopecten yessoensis. It is intended for researchers, scientists, and drug development professionals working with marine biotoxins.
Introduction
Patinopecten yessoensis, the Japanese scallop, is a commercially significant bivalve species that can accumulate various marine biotoxins. Among these are pectenotoxins, a group of lipophilic polyether toxins produced by dinoflagellates of the Dinophysis genus.[1][2] While often associated with diarrhetic shellfish poisoning (DSP), PTXs themselves are not diarrheagenic but exhibit hepatotoxicity in mice.[3][4] This guide focuses on the unique profile and metabolic pathways of pectenotoxins discovered in P. yessoensis.
Toxin Profile and Metabolism in Patinopecten yessoensis
A distinctive feature of P. yessoensis is its unique metabolism of pectenotoxins. Unlike many other bivalve species that hydrolyze PTX2 to PTX2 seco acid, P. yessoensis oxidatively metabolizes PTX2.[1][2] The primary source of these toxins is the dinoflagellate Dinophysis fortii, which produces PTX2.[1] Once ingested by the scallop, PTX2 is converted into PTX1, PTX3, and predominantly PTX6.[1][2] Consequently, PTX6 is the major pectenotoxin analogue found in this scallop species.[5][6] Yessotoxin (YTX) has also been identified as a dominant lipophilic toxin in P. yessoensis from certain regions.[5][6]
Toxin accumulation is overwhelmingly concentrated in the digestive gland of the scallop, with significantly lower levels detected in other tissues such as the adductor muscle, gills, mantle, and gonads.[1][2]
Quantitative Data on Toxin Accumulation and Distribution
The following tables summarize quantitative data from studies on the accumulation and distribution of pectenotoxins and other associated toxins in Patinopecten yessoensis.
Table 1: Toxin Content in Patinopecten yessoensis Fed Dinophysis fortii
| Toxin | Average Content in D. fortii cells (pg/cell) | Dominant Toxin in Scallop Digestive Gland | Dominant Toxin in Other Scallop Tissues |
| PTX2 | Present | - | PTX2 |
| PTX6 | - | PTX6 | - |
| DTX1 | Present | DTX3 (acyl-O-DTX1) | - |
Source: Adapted from Matsushima et al. (2015).[1]
Table 2: Assimilation and Accumulation Ratios of Toxins in Patinopecten yessoensis
| Toxin Group | Ratio of Accumulated to Assimilated Toxin | Percentage of Assimilated Toxin Excreted |
| Pectenotoxins (PTXs) | 21% - 39% | 54% - 75% |
| Dinophysistoxins (DTXs) | 7% - 23% | 52% - 70% |
Source: Adapted from Matsushima et al. (2015).[1][2]
Experimental Protocols
This section details the methodologies employed for the extraction, detection, and quantification of pectenotoxins in Patinopecten yessoensis.
Toxin Extraction from Scallop Tissue
A standardized method for the extraction of lipophilic marine biotoxins, including pectenotoxins, involves homogenization of the scallop tissue followed by solvent extraction.
-
Homogenization: Weigh a sample of scallop tissue (typically from the digestive gland) and homogenize it.
-
Extraction: Perform a solvent extraction using methanol. The ratio of solvent to tissue is crucial and should be recorded.
-
Centrifugation: Centrifuge the homogenate to separate the supernatant containing the toxins from the tissue debris.
-
Filtration: Filter the supernatant to remove any remaining particulate matter.
-
Solid-Phase Extraction (SPE): For cleanup and concentration of the toxins, a nonpolar cartridge column such as Sep-Pak C18 can be used.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for the sensitive and accurate quantification of known lipophilic toxins.[3][5][6]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium (B1175870) formate, is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for detecting pectenotoxins, often forming adducts such as [M+H]+, [M+NH4]+, and [M+Na]+.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each toxin are monitored.
-
Visualizations
The following diagrams illustrate the metabolic pathway of PTX2 in Patinopecten yessoensis and a general workflow for toxin analysis.
Caption: Metabolic pathway of PTX2 in Patinopecten yessoensis.
References
- 1. mdpi.com [mdpi.com]
- 2. Assimilation, Accumulation, and Metabolism of Dinophysistoxins (DTXs) and Pectenotoxins (PTXs) in the Several Tissues of Japanese Scallop Patinopecten yessoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. [Lipophilic toxin profiles associated with diarrhetic shellfish poisoning in scallops, Patinopecten yessoensis, collected in Hokkaido and comparison of the quantitative results between LC/MS and mouse bioassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of this compound-2 to this compound-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Marine Biotoxins: A Technical Guide to Dinophysis Species as Primary Producers of Pectenotoxins
For Immediate Release
This technical guide provides an in-depth analysis of Dinophysis species, the primary producers of pectenotoxins (PTXs), a group of polyether macrolide marine toxins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of pectenotoxin production, experimental protocols for their analysis, and their mechanism of action.
Executive Summary
Dinophysis, a genus of dinoflagellates, is a significant source of various marine biotoxins, including the notable pectenotoxins.[1][2] While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, PTXs exhibit a distinct toxicological profile and mechanism of action.[3][4] This guide summarizes the current scientific understanding of this compound production by various Dinophysis species, outlines detailed methodologies for their extraction and quantification, and visually represents key experimental workflows and the toxins' cellular impact. The provided data and protocols are crucial for monitoring programs, toxicological studies, and exploring the potential pharmacological applications of these potent compounds.
This compound Production Across Dinophysis Species
The production of pectenotoxins is highly variable, differing between Dinophysis species and even between strains of the same species from different geographical locations.[1][5] Environmental factors also play a significant role in the toxin content and profile.[1] PTX2 is the most commonly detected analogue.[6] The following tables summarize quantitative data on this compound production by various Dinophysis species as reported in scientific literature.
Table 1: this compound (PTX) Content in Various Dinophysis Species
| Dinophysis Species | This compound Analogues Detected | Toxin Content (pg/cell) | Geographic Origin | Reference |
| D. acuminata | PTX2 | 2.4 - 25.8 | New Zealand | [6] |
| D. acuminata | PTX2 | Predominant toxin | Norway | [7] |
| D. acuminata | PTX2 | - | Japan | [8] |
| D. acuta | PTX2, PTX11 | PTX2: 32.5 - 107.5; PTX11: 4.7 - 64.6 | New Zealand | [6] |
| D. acuta | PTX12 | Predominant toxin | Norway | [7] |
| D. acuta | PTX2 | Up to 130 | NW Spain | [9] |
| D. norvegica | PTX12 | Predominant toxin | Norway | [7] |
| D. norvegica | PTX2, DTX1 | PTX2: 60.6 - 152.4; DTX1: 0.5 - 1.2 | Japan (cultured strains) | [10] |
| D. caudata | PTX2 | Up to 30 | NW Spain | [9] |
| D. fortii | PTX2, Okadaic Acid | OA: 15 | Northern Adriatic Sea | [11] |
| Dinophysis sp. (from Chile) | PTX2 | Only PTX2 detected | Chile | [5] |
Table 2: Toxin Profiles of Geographical Isolates of Dinophysis acuminata Complex
| Isolate Origin | Okadaic Acid (OA) | Dinophysistoxin-1 (DTX1) | This compound-2 (PTX2) | Other Toxins | Reference |
| Eel Pond, MA, USA | Present | Present | Present | OA-D8, DTX1-D7 | [5] |
| Martha's Vineyard, MA, USA | Present | Present | Present | DTX1-D7 | [5] |
| Bay of Fundy, Canada | Trace (in medium) | Present | Present | - | [5] |
| Port Aransas Bay, TX, USA | Present | Not Detected | Not Detected | - | [5] |
Experimental Protocols
Accurate detection and quantification of pectenotoxins are paramount for public health and research. The following section details established methodologies for the extraction, purification, and analysis of these toxins from Dinophysis cultures.
Toxin Extraction from Dinophysis Cells
This protocol is adapted from studies analyzing toxin content in cultured Dinophysis species.[12]
Objective: To extract lipophilic toxins, including pectenotoxins, from a pellet of Dinophysis cells.
Materials:
-
Dinophysis cell culture
-
Centrifuge
-
Methanol (B129727) (MeOH)
-
Ultrasonic bath
-
0.2 µm syringe filters
-
Vials for storage
Procedure:
-
Harvest Dinophysis cells from the culture medium by centrifugation at 3500 x g for 15 minutes at 4°C.[12]
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in a known volume of methanol (e.g., 0.5 mL).
-
Disrupt the cells using an ultrasonic bath for 15 minutes.[12]
-
Centrifuge the extract at 3500 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the toxins.
-
Repeat the extraction process (steps 3-6) on the cell pellet with a fresh aliquot of methanol to ensure complete extraction.[12]
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.2 µm filter to remove any remaining particulate matter.[12]
-
Store the final extract at -20°C until analysis.[12]
Solid-Phase Extraction (SPE) for Toxin Purification
Solid-phase extraction is a common technique used to clean up and concentrate pectenotoxins from crude extracts prior to analytical determination.[13][14][15]
Objective: To purify and concentrate pectenotoxins from the methanolic extract.
Materials:
-
Methanolic extract of Dinophysis cells
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., methanol/water mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system (e.g., nitrogen stream)
-
Reconstitution solvent (for LC-MS/MS analysis)
Procedure:
-
Condition the SPE cartridge: Pass the conditioning solvent through the cartridge to activate the stationary phase.
-
Equilibrate the cartridge: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Load the sample: Apply the methanolic extract to the cartridge. The lipophilic pectenotoxins will be retained on the stationary phase.
-
Wash the cartridge: Pass the wash solvent through the cartridge to remove polar impurities.
-
Elute the toxins: Pass the elution solvent through the cartridge to elute the retained pectenotoxins.
-
Concentrate the eluate: Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample: Reconstitute the dried extract in a small, known volume of a solvent compatible with the analytical instrument (e.g., methanol or acetonitrile).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of pectenotoxins.[11][12][16]
Objective: To separate, identify, and quantify this compound analogues in the purified extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
General Procedure:
-
Chromatographic Separation: Inject the reconstituted sample into the HPLC system. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid to improve ionization.[14]
-
Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source, where the toxin molecules are ionized.
-
Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry, specific precursor ions of the pectenotoxins are selected and fragmented to produce characteristic product ions.
-
Detection and Quantification: The detector measures the intensity of the product ions. Quantification is achieved by comparing the peak areas of the toxins in the sample to those of certified reference standards.
Visualizing Workflows and Mechanisms
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction, purification, and analysis of pectenotoxins from Dinophysis cultures.
Mechanism of Action of Pectenotoxins
Pectenotoxins exert their cytotoxic effects primarily by targeting the actin cytoskeleton.[3][17] This interaction leads to the disruption of actin filaments, which are crucial for maintaining cell structure, motility, and division.
The binding of pectenotoxins to actin monomers can inhibit their polymerization into filaments, leading to a net depolymerization of the actin cytoskeleton.[17][18] This disruption of a fundamental cellular component can trigger apoptosis, or programmed cell death, particularly in tumor cells.[3][19] This property has opened avenues for investigating pectenotoxins as potential anti-cancer agents.[20]
Conclusion and Future Directions
Dinophysis species are a significant and varied source of pectenotoxins. The data clearly indicate that toxin profiles are species- and even strain-specific, highlighting the need for continuous monitoring and characterization of regional Dinophysis populations. The provided experimental protocols offer a standardized approach for the reliable analysis of these toxins.
While the mechanism of action of pectenotoxins on the actin cytoskeleton is relatively well-understood, further research is needed to elucidate the complete signaling pathways involved in their biosynthesis within Dinophysis. A deeper understanding of these pathways could provide insights into the regulation of toxin production and potentially lead to methods for its control. Furthermore, the pro-apoptotic effects of pectenotoxins in cancer cells warrant continued investigation for their potential therapeutic applications.[20] This guide serves as a foundational resource for professionals engaged in the study and application of these potent marine biotoxins.
References
- 1. Dinophysis – Harmful Algal Blooms [hab.whoi.edu]
- 2. Dinophysis Toxins: Causative Organisms, Distribution and Fate in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Toxin profiles of five geographical isolates of Dinophysis spp. from North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel this compound, PTX-12, in Dinophysis spp. and shellfish from Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Growth, Toxin Content and Production of Dinophysis Norvegica in Cultured Strains Isolated from Funka Bay (Japan) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. Determination of this compound-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of this compound-2 to this compound-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phycotoxins: chemistry, mechanisms of action and shellfish poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Industrial Applications of Dinoflagellate Phycotoxins Based on Their Modes of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cot.food.gov.uk [cot.food.gov.uk]
- 20. mdpi.com [mdpi.com]
Chemical structure of Pectenotoxin-2 (PTX2)
An In-depth Technical Guide to the Chemical Structure of Pectenotoxin-2 (PTX2)
Introduction
This compound-2 (PTX2) is a marine biotoxin belonging to the polyether macrolide family.[1] These toxins are produced by dinoflagellates of the genus Dinophysis and can accumulate in shellfish, posing a risk to human health.[2] Historically, pectenotoxins were grouped with diarrhetic shellfish poisoning (DSP) toxins due to their co-occurrence.[2] However, their mechanism of action differs from other DSP toxins like okadaic acid.[3] PTX2 is of significant interest to researchers due to its potent cytotoxicity against various cancer cell lines and its specific interaction with the cellular cytoskeleton.[4][5] This guide provides a comprehensive overview of the chemical structure of PTX2, its physicochemical properties, methods for its structural elucidation, isolation, and its mechanism of action.
Chemical Structure and Physicochemical Properties
PTX2 is a complex macrocyclic polyether lactone.[6] Its intricate structure features multiple stereocenters and cyclic ether rings, culminating in a spiroketal functional group.[7][8] The biotransformation of PTX2 in shellfish can lead to the hydrolysis of the lactone ring, forming PTX2 seco acid (PTX2sa).[9][10]
Table 1: Physicochemical Properties of this compound-2
| Property | Value | Reference |
| Molecular Formula | C47H70O14 | [7] |
| Molecular Weight | 859.0 g/mol | [7] |
| CAS Number | 97564-91-5 | [7] |
| IUPAC Name | (1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione | [7] |
| Chemical Class | Polyether macrolide, Spiroketal | [7] |
Structural Elucidation
The complex structure of PTX2 has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Mass Spectrometry
Mass spectrometry has been crucial for determining the molecular weight and fragmentation pattern of PTX2.[11] Electrospray ionization (ESI) is a common technique used for the analysis of PTX2.[11]
Experimental Protocol: Mass Spectrometric Analysis of PTX2
A comparative study of PTX2 analysis was conducted using four different mass spectrometers: triple-quadrupole (TQ), time-of-flight (ToF), quadrupole ToF (Q-ToF), and ion trap (IT).[11] For the detection of PTX2, positive electrospray mode was utilized.[11] TQ MS was used to obtain product ions, while ToF and Q-ToF MS provided accurate mass data for the precursor and product ions, respectively.[11] MSn experiments on the IT instrument helped in understanding the fragmentation pathways.[11]
Table 2: Key Mass Spectrometry Data for PTX2
| Precursor Ion (m/z) | Fragment Ions (m/z) | Method | Reference |
| 859.5 [M+H]+ | 841.5, 823.5, 805.5, 787.5, 769.5, 699.4, 681.4, 663.4, 453.3, 435.3, 417.3, 399.3, 381.3, 363.3, 225.1, 207.1, 197.1, 179.1 | LC-MS/MS | [12] |
| 876 [M+NH4]+ | 859 [M+H]+, 841 [M+H-H2O]+, 823 [M+H-2H2O]+, 805 [M+H-3H2O]+ | FIA-MS | [12] |
NMR Spectroscopy
Complete proton (¹H) and carbon-¹³ (¹³C) NMR assignments have been essential for confirming the connectivity and stereochemistry of PTX2.[7][13]
Experimental Protocol: NMR Spectroscopy of PTX2
Purified PTX2 is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD).[13] A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon connectivities.[14]
X-ray Crystallography
The three-dimensional structure of PTX2 in complex with its biological target, actin, has been determined by X-ray crystallography.[1]
Experimental Protocol: X-ray Crystallography of PTX2-Actin Complex
The PTX2-actin complex was crystallized, and X-ray diffraction data were collected.[1] The structure was solved to a resolution of 1.70 Å.[1] This high-resolution structure revealed that PTX2 binds to a novel site on actin, between subdomains 1 and 3.[1][9]
Isolation and Purification
PTX2 is typically isolated from natural sources like dinoflagellates or contaminated shellfish.[6][7]
Experimental Protocol: Isolation of PTX2 from Dinophysis acuta
A simple and effective method for isolating PTX2 from Dinophysis cells involves a two-step extraction followed by two column chromatography steps.[7] This procedure yields PTX2 with high purity, suitable for use as an analytical standard and for toxicological studies.[7] The purification of PTX2 seco acid (PTX2sa) can be achieved through solvent extraction followed by column chromatography.[7]
Caption: Workflow for the isolation of this compound-2.
Mechanism of Action
PTX2 exerts its cytotoxic effects by targeting the actin cytoskeleton.[4][9] It is a potent inhibitor of actin polymerization.[4][15]
Signaling Pathway: Inhibition of Actin Polymerization by PTX2
PTX2 binds to monomeric actin (G-actin) in a 1:1 ratio, sequestering it and preventing its incorporation into filamentous actin (F-actin).[4][9] The X-ray crystal structure of the PTX2-actin complex shows that PTX2 binding would disrupt key lateral contacts between actin monomers within the filament, thereby capping the barbed end.[1][9] This action is unique compared to other actin-destabilizing toxins that often sever existing filaments.[9] PTX2 does not sever F-actin.[4][9] The disruption of the actin cytoskeleton by PTX2 can trigger the intrinsic mitochondrial apoptotic pathway.[2]
Caption: PTX2 inhibits actin polymerization by sequestering G-actin.
Experimental Protocol: Actin Polymerization Assay
The effect of PTX2 on actin polymerization can be monitored using pyrene-labeled actin.[4][15] G-actin is labeled with pyrene (B120774), and polymerization is induced by adding MgCl₂.[4] The polymerization process is monitored by measuring the increase in pyrene fluorescence.[4][15] In the presence of PTX2, both the rate and the extent of actin polymerization are inhibited in a concentration-dependent manner.[4][15]
Toxicological Data
PTX2 exhibits high acute toxicity when administered intraperitoneally to mice.[7] In contrast, its oral toxicity is reported to be very low.[3][7]
Table 3: Acute Toxicity of this compound-2 in Mice
| Route of Administration | LD50 / Effect | Dose | Reference |
| Intraperitoneal (i.p.) | LD50 | 219 µg/kg | [7][13] |
| Intraperitoneal (i.p.) | LD50 Range | 219 - 411 µg/kg | [16] |
| Oral | No overt toxicity | Up to 5000 µg/kg | [3][7][13] |
| Oral | No diarrhea observed | Up to 5000 µg/kg | [7][13] |
Experimental Protocol: Mouse Bioassay for Acute Toxicity
The acute toxicity of PTX2 is determined by administering varying doses of the purified toxin to mice, typically via intraperitoneal injection or oral gavage.[7][16] The animals are observed for signs of toxicity and mortality over a set period.[16] The LD50, the dose lethal to 50% of the tested population, is then calculated.[16]
References
- 1. rcsb.org [rcsb.org]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Actin depolymerizing action by marine toxin, this compound-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of this compound-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric analysis of the marine lipophilic biotoxins this compound-2 and okadaic acid by four different types of mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatographic methods for the isolation and identification of new this compound-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JaypeeDigital | Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products [jaypeedigital.com]
- 15. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 16. cot.food.gov.uk [cot.food.gov.uk]
The Core Polyether Macrolide Structure of Pectenotoxin Congeners: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyether macrolide structure of Pectenotoxin (PTX) congeners. Pectenotoxins are a group of marine biotoxins produced by dinoflagellates of the genus Dinophysis.[1] While initially classified with diarrhetic shellfish poisoning (DSP) toxins due to their co-occurrence, toxicological studies have shown that pectenotoxins do not cause diarrhea but exhibit significant hepatotoxicity upon intraperitoneal injection in mice.[1] Their primary mechanism of action involves the disruption of the actin cytoskeleton, making them a subject of interest for toxicological research and potential drug development.[1]
Core Structure and Congener Diversity
Pectenotoxins are characterized by a large polyether macrolide ring structure.[2] The structural diversity among the numerous PTX congeners arises from variations in oxidation at different carbon positions, epimerization of the spiroketal ring system, and the opening of the macrolide lactone ring.[3][4] PTX2 is considered the primary analogue produced by Dinophysis and serves as a precursor to other congeners through metabolic transformations within shellfish.[5]
Quantitative Data of this compound Congeners
The following table summarizes the available quantitative data for various this compound congeners, including their molecular formula, molecular weight, and acute toxicity data.
| Congener | Molecular Formula | Molecular Weight ( g/mol ) | Acute Toxicity (LD50, i.p. in mice, µg/kg) |
| PTX1 | C47H70O15 | 875.05[5] | Comparable to PTX2[4] |
| PTX2 | C47H70O14 | 859.0[6][7] | 219 - 411[4] |
| PTX2 seco acid | C47H72O15 | 877.07 | Not overtly toxic up to 5000 µg/kg |
| PTX3 | C47H68O15 | 873.04[8] | Comparable to PTX2[4] |
| PTX4 | C47H70O15 | 875.05[9] | Lethal by i.p. injection[4] |
| PTX6 | C47H68O16 | 889.04 | Lethal by i.p. injection[4] |
| PTX7 | C47H68O16 | 889.0[10] | - |
| PTX11 | C47H70O15 | 875.05 | 244[11] |
| PTX11 seco acid | C47H72O16 | 893.06[12] | - |
| PTX12 | C47H68O14 | 857.04 | - |
Experimental Protocols
Isolation and Purification of this compound-2 from Dinophysis
A simple and effective method for the isolation of PTX-2 from a natural bloom of Dinophysis cells has been developed.[13] The general workflow is as follows:
This two-step extraction followed by two stages of column chromatography yields PTX-2 of high purity, suitable for use as an analytical standard and for toxicological studies.[13]
LC-MS/MS Analysis of Pectenotoxins in Shellfish
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the analysis of lipophilic marine biotoxins, including Pectenotoxins.[14] A validated method for the simultaneous detection of multiple shellfish toxins is outlined below:
-
Extraction: Shellfish tissue is extracted with 80% methanol.[2][15]
-
Cleanup: The crude extract is subjected to solid-phase extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge to remove matrix interferences.[2][15]
-
LC Separation: The cleaned extract is analyzed using a reversed-phase C18 column.[2] The mobile phase typically consists of a gradient of water and acetonitrile, both containing 2 mM ammonium (B1175870) acetate (B1210297) and 50 mM formic acid.[2]
-
MS/MS Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. Two specific precursor-to-product ion transitions are monitored for each toxin to ensure accurate identification and quantification.[14]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of complex natural products like Pectenotoxins.[5] While a specific detailed protocol for every PTX congener is beyond the scope of this guide, the general methodology involves a suite of 1D and 2D NMR experiments:
-
Sample Preparation: A high-purity (>95%) sample of the isolated this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).[5]
-
1D NMR:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
¹³C NMR & DEPT: Identifies the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
The data from these experiments are pieced together to determine the planar structure and relative stereochemistry of the this compound congener.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target of Pectenotoxins is the actin cytoskeleton.[1] Unlike many other actin-targeting toxins, PTX-2 does not sever F-actin filaments. Instead, it binds to monomeric actin (G-actin) in a 1:1 stoichiometry, sequestering it and preventing its incorporation into the growing filament.[8][10] Furthermore, the PTX-2-actin complex caps (B75204) the barbed (fast-growing) end of actin filaments, effectively halting polymerization at this end.[9] This disruption of actin dynamics leads to the depolymerization of actin stress fibers and ultimately triggers apoptosis in some cell types.[12]
The following diagram illustrates the logical relationship of the molecular mechanism of this compound-2-induced actin depolymerization.
This unique mechanism of action, targeting a novel binding site on actin, makes Pectenotoxins valuable tools for studying actin dynamics and potential leads for the development of novel therapeutic agents.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 2 | C47H70O14 | CID 6437385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of F-actin depolymerization as a major toxic event induced by this compound-6 in neuroblastoma cells [iris.unimore.it]
- 12. cot.food.gov.uk [cot.food.gov.uk]
- 13. [Actin depolymerizing action by marine toxin, this compound-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Pectenotoxin-Induced Actin Cytoskeleton Disruption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pectenotoxins (PTXs), a class of polyether macrolide marine toxins, are potent disruptors of the actin cytoskeleton, exhibiting significant cytotoxicity across various cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Pectenotoxin-induced actin disruption, with a primary focus on this compound-2 (PTX-2). We will delve into the specific interactions with actin monomers and filaments, summarize key quantitative findings from seminal research, and provide detailed experimental protocols for studying these effects. Furthermore, this guide utilizes visualizations to illustrate the core signaling pathways and experimental workflows, offering a clear and concise resource for researchers in cell biology and drug development.
Introduction to Pectenotoxins
Pectenotoxins are produced by dinoflagellates of the genus Dinophysis and can accumulate in shellfish, posing a threat to human health.[1] While initially associated with diarrhetic shellfish poisoning (DSP), their primary toxic effect is not gastrointestinal but rather hepatotoxic, as demonstrated in animal studies.[1] At the cellular level, the principal molecular target of Pectenotoxins is the actin cytoskeleton.[1] Disruption of this critical cellular component leads to a cascade of downstream effects, including inhibition of smooth muscle contraction, disruption of stress fiber formation, and in some cases, apoptosis.[1][2] This profound impact on a fundamental cellular process makes Pectenotoxins valuable tools for studying actin dynamics and potential lead compounds in cancer research.[1]
Core Mechanism of Action: Sequestration and Capping
The disruptive effect of Pectenotoxins on the actin cytoskeleton is primarily attributed to a dual mechanism involving the sequestration of globular actin (G-actin) monomers and the capping of the barbed end of filamentous actin (F-actin).[2][3][4]
G-Actin Sequestration: this compound-2 (PTX-2) binds directly to G-actin in a 1:1 stoichiometric ratio.[2][5] This binding sequesters the actin monomers, preventing them from participating in the polymerization process. The linear increase in the critical concentration of G-actin required for polymerization in the presence of PTX-2 provides strong evidence for this sequestration activity.[2][5]
Barbed-End Capping: X-ray crystallography has revealed that PTX-2 binds to a novel site on actin, between subdomains 1 and 3.[3][4] When a PTX-2-bound actin monomer is incorporated at the fast-growing barbed end of an F-actin filament, it sterically hinders the addition of the next actin monomer by disrupting key lateral contacts.[3][4] This effectively "caps" the barbed end, halting further elongation.
Lack of Severing Activity: Importantly, Pectenotoxins do not appear to sever pre-existing actin filaments.[2][3][5] Dilution-mediated depolymerization assays have shown that PTX-2 does not accelerate the breakdown of F-actin, a characteristic of severing proteins.[2] This specificity distinguishes their mechanism from other actin-targeting toxins.
The following diagram illustrates the primary mechanism of PTX-2 on actin dynamics.
Caption: Mechanism of this compound-2 action on actin polymerization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of Pectenotoxins on actin and cellular systems.
Table 1: In Vitro Effects of this compound-2 on Actin Polymerization
| Parameter | Value | Experimental System | Reference |
| Stoichiometry of PTX-2 to G-Actin | 1:1 | Purified skeletal muscle actin | [2][5] |
| Inhibition of Polymerization | Concentration-dependent | Pyrene-labeled skeletal muscle G-actin (1-5 µM PTX-2) | [2] |
| Effect on Critical Concentration | Linearly increased with PTX-2 concentration | Purified skeletal muscle actin | [2][5] |
Table 2: Cellular Effects of Pectenotoxins
| Toxin | Concentration | Effect | Cell Line | Reference |
| PTX-2 | 300 nM | Complete disruption of apical F-actin fibers after 30 min | A7r5 smooth muscle cells | [2] |
| PTX-2 | 1 µM | Further depolymerization of basal actin fibers | A7r5 smooth muscle cells | [2] |
| PTX-2 | 300 nM - 3 µM | Dose-dependent inhibition of vascular smooth muscle contraction | Rat aorta | [2][5] |
| PTX-6 | ~700 nM (EC50) | Time- and dose-dependent depolymerization of F-actin at 24 hr | Neuroblastoma cells | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Pectenotoxins on the actin cytoskeleton.
Actin Polymerization Assay (Pyrene Fluorescence)
This assay monitors the polymerization of G-actin into F-actin by measuring the increase in fluorescence of pyrene-labeled G-actin, which fluoresces more brightly when incorporated into a filament.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
Polymerization buffer (10x) (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Fluorometer
Protocol:
-
Reconstitute pyrene-labeled and unlabeled G-actin in G-buffer to a desired stock concentration.
-
Prepare a working solution of G-actin (typically 5 µM) with a 5-10% pyrene-labeled G-actin to unlabeled G-actin ratio.
-
Incubate the G-actin solution with various concentrations of this compound (e.g., 1-5 µM) or vehicle control for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately place the sample in a fluorometer and record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time (e.g., every 30 seconds for 1 hour).
-
Plot fluorescence intensity versus time to observe the kinetics of polymerization. Inhibition is observed as a decrease in the rate and final extent of fluorescence increase.[2]
The following diagram outlines the workflow for the actin polymerization assay.
Caption: Workflow for a pyrene-based actin polymerization assay.
F-Actin Severing Assay (Dilution Method)
This assay determines if a compound can sever existing actin filaments by monitoring the rate of depolymerization upon rapid dilution.
Materials:
-
F-actin (pre-polymerized from pyrene-labeled G-actin)
-
G-buffer
-
This compound stock solution
-
Fluorometer
Protocol:
-
Polymerize a solution of pyrene-labeled G-actin to a steady state to form F-actin.
-
Rapidly dilute the F-actin solution (e.g., 160-fold) into G-buffer containing either this compound or a known severing agent (positive control) or vehicle (negative control).[2] The final actin concentration should be well below the critical concentration to induce spontaneous depolymerization.
-
Immediately monitor the decrease in pyrene (B120774) fluorescence over time.
-
An accelerated decrease in fluorescence compared to the control indicates filament severing. This compound does not accelerate this process.[2]
Cellular F-Actin Staining (Confocal Microscopy)
This method visualizes the actin cytoskeleton within cells to observe morphological changes induced by Pectenotoxins.
Materials:
-
Cultured cells (e.g., A7r5) on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescently-labeled phalloidin (B8060827) (e.g., FITC-phalloidin)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Culture cells on coverslips to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 300 nM, 1 µM) for a specified duration (e.g., 30 minutes).[2]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% PFA in PBS for 10-15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash with PBS and incubate with a solution of fluorescently-labeled phalloidin (which specifically binds to F-actin) for 30-60 minutes.
-
(Optional) Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope to visualize the actin stress fibers.[2]
The logical relationship between this compound treatment and the observed cellular effects is depicted below.
Caption: Logical flow of this compound's effects within a cell.
Conclusion
Pectenotoxins represent a unique class of actin-targeting agents with a well-defined mechanism of action. By sequestering G-actin monomers and capping the barbed ends of F-actin filaments without inducing severing, they potently disrupt the cellular actin cytoskeleton. This disruption underlies their observed cytotoxicity and effects on cellular processes like muscle contraction and maintenance of cell morphology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these effects further. A thorough understanding of the molecular interactions of Pectenotoxins not only aids in the assessment of their toxicological risk but also provides valuable insights into the fundamental processes of actin dynamics, with potential applications in the development of novel therapeutic agents.
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural basis for regulation of actin polymerization by pectenotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 6. Characterization of F-actin depolymerization as a major toxic event induced by this compound-6 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Architecture of Pectenotoxin Biosynthesis in Dinoflagellates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pectenotoxins (PTXs) are a group of polyether macrolide toxins produced by dinoflagellates of the genus Dinophysis. These compounds exhibit potent cytotoxicity and have been implicated in diarrhetic shellfish poisoning (DSP), posing a significant threat to public health and aquaculture industries. Despite their ecological and toxicological importance, the biosynthetic pathway of pectenotoxins remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of pectenotoxin biosynthesis, focusing on the core polyketide synthase (PKS) machinery, regulatory influences, and key experimental methodologies. Quantitative data on toxin production are summarized, and detailed protocols for the culture of Dinophysis, toxin extraction, and analysis are provided to facilitate further research in this challenging field.
Introduction
Pectenotoxins are complex polyketides, a diverse class of natural products assembled from simple carboxylic acid precursors.[1] Their intricate structures, featuring multiple stereocenters and cyclic ether rings, suggest a biosynthetic origin involving large, multifunctional enzymes known as polyketide synthases (PKSs).[2][3] In dinoflagellates, these PKS genes are particularly challenging to study due to the organisms' large and complex genomes.[4] This guide aims to synthesize the current knowledge on PTX biosynthesis to serve as a resource for researchers investigating these fascinating molecules and their potential applications in drug development.
Core Biosynthesis Pathway: A Polyketide Synthase Paradigm
While a specific gene cluster for this compound biosynthesis has yet to be identified, it is widely accepted that their carbon backbone is assembled by a Type I PKS system.[2][4] This system functions as an enzymatic assembly line, sequentially adding and modifying acyl-CoA precursors.
A generalized model for Type I PKS-mediated biosynthesis, likely applicable to pectenotoxins, is depicted below. The process begins with a loading module that primes the PKS with a starter unit. Subsequently, a series of extension modules, each containing a specific set of catalytic domains, iteratively elongates and modifies the growing polyketide chain. The final product is then released from the PKS, often undergoing further post-PKS modifications to yield the mature toxin.
Quantitative Data on this compound Production
The production of pectenotoxins by Dinophysis species is influenced by various factors, including species/strain, growth phase, and environmental conditions such as temperature and nutrient availability.[5][6][7] The following tables summarize reported quantitative data on PTX-2 production.
Table 1: this compound-2 (PTX-2) Production in Different Dinophysis Species
| Dinophysis Species | Strain | PTX-2 Cellular Content (pg/cell) | PTX-2 Concentration in Culture (ng/mL) | Reference |
| D. acuminata | - | 14.7 - 14.8 | - | [8] |
| D. norvegica | DN16062021FUN-05 | 60.6 | 126 | [9] |
| D. norvegica | DN16062021FUN-08 | - | - | [9] |
| D. norvegica | DN16062021FUN-06 | 152.4 | 375 | [9] |
| D. caudata | - | Varies with temperature | Varies with temperature | [5] |
| D. acuta | - | - | - | [10] |
| D. tripos | - | - | up to 2,780 | [11] |
Table 2: Effect of Temperature on PTX-2 Production in Dinophysis caudata
| Temperature (°C) | Average Specific Growth Rate (µ) | Average Specific Toxin Production Rate (µtox) during Exponential Phase (day⁻¹) |
| 15 | Low | Low |
| 18 | Moderate | Moderate |
| 21 | High | High |
| 24 | Optimal | High |
| 27 | Optimal | High |
| 30 | Optimal | 0.66 ± 0.01 |
| 32.5 | Decreased | Decreased |
| Data derived from the text of reference[5]. |
Factors Influencing this compound Biosynthesis
The regulation of this compound production is a complex process influenced by a combination of genetic, physiological, and environmental factors. A logical diagram illustrating these interconnected influences is presented below.
Experimental Protocols
Culturing of Dinophysis spp.
The cultivation of Dinophysis is notoriously challenging due to their mixotrophic nature, requiring live prey. A three-tiered culturing system is typically employed.[1][12]
Materials:
-
Sterile f/2 or L1-Si culture medium[13]
-
Cryptophyte prey culture (e.g., Teleaulax amphioxeia)
-
Ciliate intermediate prey culture (e.g., Mesodinium rubrum)
-
Dinophysis spp. starter culture
-
Sterile culture flasks and pipettes
-
Temperature and light-controlled incubator (e.g., 18-22°C, 12:12h light:dark cycle)[7]
Protocol:
-
Maintain a healthy, dense culture of the cryptophyte prey (Teleaulax amphioxeia).
-
Establish and maintain a culture of the ciliate (Mesodinium rubrum) by feeding it with the cryptophyte culture.
-
In a new sterile flask, inoculate with the Dinophysis culture.
-
Periodically add the ciliate culture to the Dinophysis culture as a food source, typically at a predator:prey ratio of 1:1.[12]
-
Monitor the cultures regularly using a light microscope to assess cell density and health.
-
Subculture the Dinophysis culture by transferring a portion to a fresh flask with new ciliate prey as the culture reaches the late exponential or early stationary phase.
Toxin Extraction
Materials:
-
Dinophysis culture sample
-
Centrifuge and centrifuge tubes
-
Methanol (B129727) (MeOH)
-
Ultrasonic bath
-
0.2 µm syringe filters
Protocol: [12]
-
Harvest a known volume of the Dinophysis culture at the desired growth phase.
-
Centrifuge the culture sample (e.g., 3500 x g, 15 min, 4°C) to pellet the cells.
-
Carefully remove and discard the supernatant.
-
Resuspend the cell pellet in a known volume of methanol (e.g., 0.5 mL).
-
Disrupt the cells using an ultrasonic bath for approximately 15 minutes.
-
Centrifuge the methanolic extract to pellet cell debris.
-
Collect the supernatant containing the toxins.
-
Repeat the extraction of the cell pellet with a fresh aliquot of methanol and combine the supernatants.
-
Filter the final extract through a 0.2 µm syringe filter.
-
Store the extract at -20°C until analysis.
Toxin Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific detection and quantification of pectenotoxins.[14][15][16]
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [14][15]
-
Column: C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid
-
Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 50 mM formic acid
-
Gradient: A suitable gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to achieve separation of PTX isomers.
-
Flow Rate: e.g., 0.2 mL/min
-
Injection Volume: e.g., 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions: Specific precursor-to-product ion transitions for each this compound analog (e.g., for PTX-2, monitoring for the [M+NH₄]⁺ adduct).
-
Quantification: Based on a calibration curve generated using certified reference standards of the target pectenotoxins.
Future Directions and Conclusion
The study of this compound biosynthesis in dinoflagellates is a frontier in natural product research. The lack of a defined gene cluster and the challenges in genetic manipulation of Dinophysis have hindered progress. Future research should focus on:
-
Genomic and Transcriptomic Sequencing: Deep sequencing of toxin-producing Dinophysis strains to identify candidate PKS gene clusters.
-
Precursor Feeding Studies: Utilizing stable isotope-labeled precursors to trace their incorporation into the this compound backbone, thereby elucidating the starter and extender units.
-
Gene Expression Analysis: Correlating the expression levels of candidate PKS genes with toxin production under different environmental conditions.
-
Development of Genetic Tools: Establishing methods for the genetic manipulation of Dinophysis to enable functional characterization of biosynthetic genes.
Unraveling the intricacies of the this compound biosynthetic pathway will not only provide fundamental insights into the biology and ecology of dinoflagellates but also has the potential to unlock novel enzymatic tools and lead compounds for biotechnological and pharmaceutical applications. This guide provides a solid foundation for researchers to build upon in this exciting and challenging area of study.
References
- 1. scispace.com [scispace.com]
- 2. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide synthesis genes associated with toxin production in two species of Gambierdiscus (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Temperature on Growth and Production of this compound-2 by a Monoclonal Culture of Dinophysis caudata | MDPI [mdpi.com]
- 6. Dinophysis Toxicity - Anderson Lab [www2.whoi.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Growth, Toxin Content and Production of Dinophysis Norvegica in Cultured Strains Isolated from Funka Bay (Japan) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel this compound, PTX-12, in Dinophysis spp. and shellfish from Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. Dinoflagellate Culturing | Latz Laboratory [latzlab.ucsd.edu]
- 14. Liquid chromatography-mass spectrometry of spiroketal stereoisomers of pectenotoxins and the analysis of novel this compound isomers in the toxic dinoflagellate Dinophysis acuta from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Blueprint: A Technical Guide to the Identification of Pectenotoxin Gene Clusters in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
Pectenotoxins (PTXs), a group of polyether macrolide toxins produced by dinoflagellates of the genus Dinophysis, represent a significant area of interest for marine biotechnology and drug development.[1][2] Their potent cytotoxic effects, primarily through the disruption of the actin cytoskeleton, make them valuable as research tools and potential anticancer agents.[1] However, the elucidation of their biosynthetic pathways and the identification of the corresponding gene clusters remain a formidable challenge due to the immense complexity of dinoflagellate genomes.[3][4] This technical guide provides an in-depth overview of the current methodologies and findings in the quest to identify and characterize Pectenotoxin gene clusters.
The Biosynthetic Machinery: Polyketide Synthases
Pectenotoxins, like many other complex natural products, are synthesized by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[3][5] These enzymes construct the carbon backbone of polyketides through the sequential condensation of small carboxylic acid units. The remarkable structural diversity of polyketides arises from the modular nature of PKSs and the selective action of their catalytic domains.
Core PKS Domains and their Functions
The biosynthesis of a polyketide chain is a cyclical process, with each extension cycle involving a series of enzymatic reactions catalyzed by specific domains within the PKS enzyme complex. The fundamental domains include:
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain.
-
Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) and transfers it to the Acyl Carrier Protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender units during the synthesis process.
-
Ketoreductase (KR): Reduces the β-keto group formed after condensation to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a single bond.
-
Thioesterase (TE): Catalyzes the release of the final polyketide chain from the PKS complex, often involving cyclization.
The presence, absence, and arrangement of these domains within a PKS gene cluster dictate the final structure of the polyketide product.
The Challenge of Dinoflagellate Genomes
Identifying gene clusters in dinoflagellates is notoriously difficult. Their genomes are exceptionally large, ranging from 3 to 250 gigabases, and are characterized by a unique chromosomal organization and a high degree of repetitive DNA.[3] Furthermore, dinoflagellate genes are often present in multiple copies and arranged in tandem repeats.[3] These features have historically hindered traditional genomic approaches for gene cluster identification.
Experimental Protocols for PKS Gene Identification
Despite the genomic challenges, researchers have developed a suite of molecular techniques to identify and characterize PKS genes in this compound-producing dinoflagellates.
Degenerate PCR for Initial Gene Discovery
A common starting point for identifying novel PKS genes is the use of degenerate polymerase chain reaction (PCR). This technique targets conserved regions within the catalytic domains of PKSs, particularly the ketosynthase (KS) domain.
Methodology:
-
Primer Design: Design degenerate primers based on highly conserved amino acid motifs found in the KS domains of known PKSs from other organisms.
-
Template Preparation: Extract high-quality genomic DNA (gDNA) or complementary DNA (cDNA) from a clonal, axenic culture of the target Dinophysis species. The use of cDNA, synthesized from messenger RNA (mRNA), is often preferred to bypass the complexities of introns in gDNA and to focus on expressed genes.[6]
-
PCR Amplification: Perform PCR using the degenerate primers and the prepared gDNA or cDNA as a template. The reaction conditions (annealing temperature, extension time) may need to be optimized due to the degenerate nature of the primers.
-
Cloning and Sequencing: Ligate the resulting PCR amplicons into a suitable cloning vector (e.g., pGEM-T Easy) and transform into E. coli. Sequence a representative number of clones to identify unique KS sequences.
-
Sequence Analysis: Translate the nucleotide sequences into amino acid sequences and perform BLAST (Basic Local Alignment Search Tool) analysis against public databases to confirm their identity as PKS gene fragments.
Transcriptome Sequencing for a Broader View
High-throughput transcriptome sequencing (RNA-Seq) has become a powerful tool for gene discovery in non-model organisms like dinoflagellates. This approach provides a snapshot of all the genes being expressed at a given time and can reveal a wide range of PKS-related transcripts.
Methodology:
-
RNA Extraction and Library Preparation: Extract total RNA from the dinoflagellate culture and select for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly(A) tail of eukaryotic mRNAs. Construct a cDNA library from the purified mRNA.
-
High-Throughput Sequencing: Sequence the cDNA library using a platform such as Illumina.
-
De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into transcripts (unigenes) using software like Trinity.[7]
-
PKS Gene Annotation: Identify potential PKS transcripts within the assembled transcriptome by searching for conserved PKS domains using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or by performing BLAST searches against known PKS sequences.[8]
-
Gene Expression Analysis: Compare the transcriptomes of the dinoflagellate grown under different conditions (e.g., nutrient limitation) that may influence toxin production to identify PKS genes that are differentially expressed.[7]
Current Findings: PKS Genes in Toxin-Producing Dinoflagellates
While the complete this compound gene cluster remains to be fully elucidated, studies have successfully identified numerous PKS gene fragments and transcripts from various dinoflagellate species, including those known to produce PTXs.
| Dinoflagellate Species | Toxin Produced | PKS Gene Type Identified | Experimental Approach | Reference |
| Prorocentrum lima | Okadaic Acid | Type I and Type II PKS sequences | Degenerate PCR (cDNA) | [6] |
| Karenia brevis | Brevetoxin | Type I PKS sequences, Hybrid NRPS/PKS cluster | Degenerate PCR (cDNA, gDNA), Fosmid library screening | [6] |
| Symbiodinium minutum | Zooxanthellamide D | Mono- and multifunctional Type I PKS, Hybrid NRPS-PKS | Genome survey | [8] |
| Prorocentrum lima | Okadaic Acid, Dinophysistoxins | Single-domain and multi-domain Type I PKS, Hybrid NRPS/PKS | Transcriptome sequencing (RNA-Seq) | [7] |
| Multiple dinoflagellate species | Various polyketides | Type I PKS sequences | Degenerate PCR (cDNA) | [9][10] |
Visualizing the Process and a Proposed Gene Structure
To better understand the workflow and the unique nature of dinoflagellate PKS genes, the following diagrams have been generated using the DOT language.
A significant finding from transcriptomic studies is that dinoflagellate PKSs may not always follow the canonical multi-domain structure seen in other organisms. Instead, they appear to possess a large number of "single-domain" PKS genes, which are transcribed individually.[3][11] It is hypothesized that these individual protein domains then assemble into a functional multi-enzyme complex.
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic association of toxin production in the dinoflagellate Alexandrium minutum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and molecular genetics of polyketides in marine dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic analysis of polyketide synthesis in dinoflagellate, Prorocentrum lima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifunctional polyketide synthase genes identified by genomic survey of the symbiotic dinoflagellate, Symbiodinium minutum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Polyketide Synthase Genes from Marine Dinoflagellates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Global Approach to Estimating the Abundance and Duplication of Polyketide Synthase Domains in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: A Technical Guide to the Interaction of Pectenotoxin with Actin Monomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate molecular interactions between Pectenotoxins (PTXs), a group of polyether macrolide marine toxins, and actin, a fundamental protein of the eukaryotic cytoskeleton. Understanding this interaction is crucial for elucidating the mechanism of PTX toxicity and for exploring its potential as a pharmacological tool or a lead compound in drug discovery. This document provides a comprehensive overview of the binding characteristics, mechanism of action, and downstream cellular consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Quantitative Analysis of the Pectenotoxin-Actin Interaction
The interaction between this compound-2 (PTX-2), the most studied analog, and G-actin has been characterized through various biophysical and structural techniques. The following tables summarize the key quantitative data derived from the scientific literature.
| Parameter | Value | Method | Reference |
| Stoichiometry (PTX-2:Actin) | 1:1 | X-ray Crystallography | [1] |
| Buried Surface Area | 1103.4 Ų | X-ray Crystallography | [1] |
| PTX-2 Molecular Surface Area Inaccessible Upon Binding | 31% | X-ray Crystallography | [1] |
Note: While some earlier studies suggested a 1:4 stoichiometry, more recent X-ray crystallography data has provided strong evidence for a 1:1 complex.[1][2]
Table 2: Inhibition of Actin Polymerization by this compound-2
| Actin Isoform | IC50 for Polymerization Rate | IC50 for Polymerization Yield | Reference |
| Skeletal Muscle | 44 nM | 177 nM | [3][4] |
| Smooth Muscle | 19 - 94 nM (range) | Not Reported | [3][4] |
| Cardiac Muscle | 19 - 94 nM (range) | Not Reported | [3][4] |
| Non-Muscle | 19 - 94 nM (range) | Not Reported | [3][4] |
Note: The binding affinity (Kd) and kinetic constants (kon and koff) for the PTX-2:actin interaction have not been explicitly reported in the reviewed literature. Further studies are needed to determine these precise values.[1]
Mechanism of Action: Barbed-End Capping without Severing
This compound-2 exerts its potent effect on the actin cytoskeleton through a specific and unique mechanism. Unlike many other actin-targeting toxins, PTX-2 does not sever existing actin filaments.[1][5] Instead, it binds to actin monomers and the complex then acts as a capping agent at the fast-growing barbed end of actin filaments.[1] This action effectively prevents the addition of new actin monomers, thereby inhibiting filament elongation and leading to a net depolymerization of actin filaments as a result of normal filament dynamics.[1][5]
The binding site of PTX-2 on the actin monomer is located in a shallow groove between subdomains 1 and 3.[1] This novel binding pocket is distinct from those of other known actin-binding toxins. The interaction is primarily hydrophobic in nature.[1] The binding of PTX-2 to this site is believed to sterically hinder the proper association of the PTX-2-actin complex with the next actin subunit in the filament, thus leading to the capping effect.[1]
A critical structural feature for the biological activity of Pectenotoxins is the integrity of the lactone ring. The seco acid derivative of PTX-2, where the lactone ring is opened, shows no inhibitory effect on actin polymerization, indicating its crucial role in maintaining the correct conformation for binding to actin.[3][4]
Figure 1. Mechanism of this compound-2 induced inhibition of actin polymerization.
Downstream Cellular Effects and Signaling Pathways
The disruption of the actin cytoskeleton by Pectenotoxins triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity.[5] One of the key consequences is the induction of apoptosis, or programmed cell death.[6][7] The precise signaling pathways linking actin disruption by PTX-2 to apoptosis are still under investigation, but several key players have been identified.
In p53-deficient hepatocellular carcinoma cells, PTX-2-induced apoptosis is associated with the activation of caspases-3, -8, and -9, a family of proteases central to the execution of apoptosis.[7] This activation is accompanied by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] Furthermore, PTX-2 treatment leads to an increased expression of death receptors DR4 and DR5.[7]
Figure 2. Proposed signaling pathway for this compound-2 induced apoptosis.
The role of Rho GTPases, master regulators of the actin cytoskeleton, in mediating the effects of Pectenotoxins has not been explicitly detailed in the literature. However, given their central role in actin dynamics, it is plausible that PTX-induced actin disruption could impact Rho GTPase signaling pathways, representing an area for future research.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound-actin interaction.
Actin Polymerization Assay Using Pyrene-Labeled Actin
This assay is a widely used method to monitor the kinetics of actin polymerization in real-time. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into an F-actin polymer.[5]
Materials:
-
Rabbit skeletal muscle G-actin
-
N-(1-pyrene)iodoacetamide for labeling
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound-2 stock solution (in a suitable solvent like DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
-
Cuvettes or 96-well plates suitable for fluorescence measurements
Procedure:
-
Preparation of Pyrene-Labeled Actin: Prepare pyrene-labeled G-actin according to established protocols. The degree of labeling should be determined spectroscopically. A 5-10% labeling ratio is commonly used.
-
Reaction Mixture Preparation: In a cuvette or well, prepare the reaction mixture containing G-actin (a mixture of labeled and unlabeled actin) in G-buffer at the desired final concentration (e.g., 5 µM).[5]
-
Addition of this compound: Add the desired concentration of this compound-2 or the vehicle control to the reaction mixture. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.[5]
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Fluorescence Measurement: Immediately start monitoring the fluorescence intensity over time using the fluorometer. Record data at regular intervals until the fluorescence signal reaches a plateau, indicating that the polymerization has reached a steady state.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization can be determined from the slope of the linear portion of the curve. The extent of polymerization is determined by the final plateau fluorescence.
Figure 3. Experimental workflow for the pyrene-actin polymerization assay.
Crystallization of the this compound-Actin Complex
Obtaining high-resolution crystal structures is essential for understanding the precise molecular interactions between a ligand and its target protein.
Materials:
-
Purified G-actin
-
This compound-2
-
Ultrafiltration device
-
Crystallization plates (e.g., for hanging drop vapor diffusion)
-
Precipitant solution (e.g., 100 mM Na/MES/acetate, pH 5.5, 15% methyl ether poly(ethylene glycol) 5000, 10% hexanediol, 30 mM CaCl₂, and 1 mM TCEP)[1]
Procedure:
-
Complex Formation: Mix this compound-2 with G-actin at a slight molar excess of the toxin (e.g., 1.3-fold).[1]
-
Concentration: Concentrate the PTX-2-actin complex to a high concentration (e.g., ~10 mg/ml) using an ultrafiltration device.[1]
-
Crystallization Setup: Set up crystallization trials using a method such as hanging drop vapor diffusion. Mix the concentrated complex solution with an equal volume of the precipitant solution.[1]
-
Incubation and Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Crystal Harvesting and Data Collection: Once suitable crystals have grown, they can be harvested, cryo-protected if necessary, and used for X-ray diffraction data collection at a synchrotron source.
Conclusion and Future Directions
The molecular interaction of this compound with actin monomers is characterized by a unique 1:1 binding stoichiometry at a novel site, leading to the capping of the actin filament barbed end and subsequent inhibition of polymerization. This disruption of the actin cytoskeleton is a key event that triggers downstream signaling pathways culminating in apoptosis. While significant progress has been made in elucidating this mechanism, several areas warrant further investigation. The precise determination of the binding affinity and kinetic constants of the PTX-2:actin interaction will provide a more complete quantitative understanding. Furthermore, a detailed mapping of the signaling pathways, including the potential involvement of Rho GTPases, that link this compound-induced actin disruption to cellular responses will offer deeper insights into its toxicology and potential therapeutic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this potent marine toxin and its interaction with a fundamental cellular component.
References
- 1. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Actin depolymerizing action by marine toxin, this compound-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of pectenotoxins from marine algae on the polymerization of various actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by this compound-2 is mediated with the induction of DR4/DR5, Egr-1 and NAG-1, activation of caspases and modulation of the Bcl-2 family in p53-deficient Hep3B hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Pectenotoxin-1 (PTX1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pectenotoxin-1 (PTX1) is a marine biotoxin belonging to the polyether macrolide class, primarily produced by dinoflagellates of the genus Dinophysis. Initially grouped with diarrhetic shellfish poisoning (DSP) toxins due to co-occurrence, subsequent research has demonstrated a distinct toxicological profile. PTX1 is not diarrheagenic but exhibits potent hepatotoxicity following intraperitoneal administration in animal models. The primary molecular target of PTX1 is the actin cytoskeleton, where it disrupts filament dynamics, leading to a cascade of cellular events culminating in apoptosis. This technical guide provides a comprehensive overview of the toxicological properties of PTX1, including its mechanism of action, in vivo and in vitro toxicity, and the signaling pathways involved in its cytotoxic effects. Detailed experimental protocols and quantitative toxicological data are presented to support further research and drug development endeavors.
Introduction
Pectenotoxins (PTXs) are a group of lipophilic marine toxins that can accumulate in shellfish, posing a potential risk to human health.[1][2] While initially classified with DSP toxins, toxicological studies have revealed that PTXs, including the prominent analogue PTX1, do not induce diarrheal symptoms.[1][3] Instead, their primary toxicity manifests as severe liver damage when administered parenterally.[1][4] The unique mechanism of action of PTX1, centered on the disruption of the actin cytoskeleton, distinguishes it from other marine biotoxins and has garnered interest in its potential as a tool for cell biology research and as a lead compound in cancer therapy due to its pro-apoptotic effects.[1] This guide aims to provide a detailed technical overview of the toxicological profile of PTX1 for the scientific community.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The principal molecular target of this compound-1 is actin, a critical component of the eukaryotic cytoskeleton responsible for maintaining cell shape, motility, and intracellular transport.[1][5] PTX1 binds to actin monomers and disrupts the polymerization of filamentous actin (F-actin).[5] This interaction leads to the depolymerization of actin stress fibers and an accumulation of actin at the cell periphery.[5][6] Studies with the analogue PTX2 have shown that it sequesters G-actin in a 1:1 ratio without severing existing F-actin filaments.[6][7] This disruption of the actin cytoskeleton is a key initiating event in the cascade of cellular damage induced by PTX1.
In Vivo Toxicity
Acute Toxicity and Hepatotoxicity
Intraperitoneal (i.p.) injection of PTX1 into mice results in significant, dose-dependent hepatotoxicity, establishing the liver as the primary target organ.[1][4] Histopathological examinations of mice treated with PTX1 reveal severe liver pathology.[4] In contrast, the oral toxicity of PTX1 and its analogues is reported to be low, suggesting poor absorption from the gastrointestinal tract.[2][8]
Quantitative In Vivo Toxicity Data
The acute toxicity of this compound analogues is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a test population. The LD50 values for various this compound analogues administered via intraperitoneal injection in mice are summarized in the table below.
| Toxin | LD50 (µg/kg body weight) | Species | Route of Administration | Reference(s) |
| PTX1 | 219 - 411 | Mouse | Intraperitoneal | [8] |
| PTX2 | 219 | Mouse | Intraperitoneal | [3] |
| PTX3 | 219 - 411 | Mouse | Intraperitoneal | [8] |
| PTX4 | 770 | Mouse | Intraperitoneal | [8] |
| PTX6 | 500 | Mouse | Intraperitoneal | [8] |
| PTX11 | 219 - 411 | Mouse | Intraperitoneal | [8] |
In Vitro Cytotoxicity and Apoptosis
PTX1 exhibits potent cytotoxicity against a variety of cell lines in vitro, primarily through the induction of apoptosis, or programmed cell death.[1][9] This effect has been observed in both normal and tumor cells, with some studies suggesting a higher degree of apoptosis in tumor cells.[1]
Signaling Pathways in PTX1-Induced Apoptosis
The disruption of the actin cytoskeleton by PTX1 is a key trigger for the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[10][11] Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade, ultimately leading to the execution of apoptosis.[11]
Key signaling events in PTX1-induced apoptosis include:
-
Disruption of Actin Cytoskeleton: The initial insult that triggers the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: Down-regulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and up-regulation of pro-apoptotic proteins (e.g., Bax).[10]
-
Mitochondrial Dysfunction: Loss of mitochondrial membrane potential and release of cytochrome c.[10]
-
Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[10]
Below is a diagram illustrating the proposed signaling pathway for PTX1-induced apoptosis.
Caption: PTX1-induced apoptotic signaling pathway.
Quantitative In Vitro Cytotoxicity Data
The cytotoxic potential of PTX1 is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the toxin that inhibits 50% of cell viability. The IC50 values for PTX in various cell lines are presented in the table below.
| Cell Line | Cell Type | IC50 (nM) | Reference(s) |
| MCF10A | Normal Breast Epithelial | 97.96 | [12] |
| MCF7 | Breast Cancer | 80.88 | [12] |
| MDA-MB-231 | Breast Cancer | 73.87 | [12] |
| SUM 149 | Breast Cancer | 76.85 | [12] |
| Rat Hepatocytes | Normal Liver Cells | Induces apoptosis | [9] |
| Salmon Hepatocytes | Normal Liver Cells | Induces apoptosis | [9] |
Experimental Protocols
In Vivo Mouse Bioassay for Hepatotoxicity
This protocol provides a general framework for assessing the hepatotoxicity of PTX1 in a mouse model.
Caption: Workflow for in vivo hepatotoxicity assessment.
Protocol Details:
-
Animal Model: Use healthy, adult mice (e.g., Swiss Webster or similar strain), typically weighing 18-22g. House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.
-
Toxin Preparation: Dissolve PTX1 in a suitable vehicle, such as 1% Tween 60 in saline. Prepare a range of doses to determine the LD50.
-
Administration: Administer the prepared PTX1 solution or vehicle control to the mice via intraperitoneal (i.p.) injection. The injection volume is typically 0.1 mL per 10 g of body weight.
-
Observation: Observe the animals closely for clinical signs of toxicity at regular intervals for at least 24 hours. Record the time of death for each animal.
-
Necropsy and Histopathology: At the end of the observation period (or upon humane endpoint), euthanize the surviving animals. Perform a gross necropsy, with a particular focus on the liver. Collect liver tissues and fix them in 10% neutral buffered formalin for histopathological analysis. Process the tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). Evaluate the liver sections for evidence of necrosis, apoptosis, inflammation, and other pathological changes.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxicity of PTX1 on cultured cells.
-
Cell Culture: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Toxin Treatment: Prepare serial dilutions of PTX1 in the appropriate cell culture medium. Remove the old medium from the wells and add the PTX1 dilutions. Include vehicle controls (medium with the same concentration of the solvent used to dissolve PTX1, e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the PTX1 concentration to generate a dose-response curve and determine the IC50 value.
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This fluorometric assay monitors the effect of PTX1 on the polymerization of actin in vitro.
-
Reagent Preparation:
-
G-actin: Prepare monomeric actin, with a fraction (e.g., 5-10%) labeled with pyrene. Store in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0).
-
Polymerization Buffer: Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
PTX1 Solution: Prepare various concentrations of PTX1 in an appropriate solvent.
-
-
Assay Procedure:
-
In a fluorometer cuvette or a 96-well black plate, mix the pyrene-labeled G-actin with the desired concentration of PTX1 or vehicle control.
-
Initiate polymerization by adding the 10X polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis: The increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into F-actin polymers. Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization kinetics in the presence and absence of PTX1 to assess its inhibitory effect.
Conclusion
This compound-1 possesses a distinct toxicological profile characterized by potent hepatotoxicity in vivo and cytotoxicity in vitro, driven by its ability to disrupt the actin cytoskeleton. This disruption triggers an apoptotic cascade involving the mitochondrial pathway and caspase activation. The low oral toxicity of PTX1 suggests limited risk from dietary exposure but highlights its potential as a parenteral agent. The detailed understanding of its mechanism of action and the associated signaling pathways, as outlined in this guide, provides a valuable foundation for researchers in toxicology, cell biology, and pharmacology. The provided experimental protocols offer a starting point for further investigation into the toxicological properties of PTX1 and its potential applications. Further research is warranted to fully elucidate the nuances of its interaction with the cytoskeleton and the complete signaling network it perturbs, which could unveil new therapeutic opportunities, particularly in the realm of oncology.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin polymerization assay | Andex [andexbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bcl-2 family proteins participate in mitochondrial quality control by regulating Parkin/PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 10. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
The Biological Genesis of Pectenotoxin Seco Acids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological origins of Pectenotoxin (PTX) seco acids, compounds of significant interest in marine biotechnology and drug development. This document, intended for researchers, scientists, and professionals in drug development, details the journey of these molecules from their synthesis by marine dinoflagellates to their metabolic transformation within shellfish, alongside an exploration of their cellular and molecular interactions.
Executive Summary
This compound-2 (PTX2), a potent polyether macrolide, is produced by dinoflagellates of the genus Dinophysis. While PTX2 itself is the primary toxin, its seco acid derivatives are the result of enzymatic biotransformation within various shellfish species that ingest these toxic algae. This guide elucidates the producing organisms, the metabolic conversion process, and the cellular mechanisms affected by these compounds. Although PTX2 exhibits significant cytotoxicity, its seco acid metabolites are considerably less toxic, highlighting a natural detoxification pathway in marine invertebrates.
Origin of this compound-2: The Role of Dinophysis
The primary producers of this compound-2 (PTX2) are marine dinoflagellates belonging to the genus Dinophysis. Several species within this genus have been identified as sources of PTX2 and other pectenotoxins.
Table 1: Dinophysis Species Known to Produce this compound-2
| Dinophysis Species | Geographic Distribution | Reference |
| Dinophysis acuta | New Zealand, Europe | [1] |
| Dinophysis fortii | Japan, Europe | [1] |
| Dinophysis caudata | Global | |
| Dinophysis norvegica | Europe | |
| Dinophysis rotundata | Global |
The biosynthesis of PTX2 in Dinophysis is believed to follow a polyketide synthesis pathway, a common route for the production of complex secondary metabolites in many organisms[2][3]. However, the specific polyketide synthase (PKS) genes and the detailed enzymatic steps involved in the assembly of the intricate PTX2 molecule have not yet been fully elucidated[2]. Research into the genomics of Dinophysis is ongoing to identify the biosynthetic gene cluster responsible for this compound production.
Biotransformation in Shellfish: The Genesis of this compound Seco Acids
This compound seco acids are not produced by Dinophysis. Instead, they are metabolites of PTX2, formed through enzymatic hydrolysis of the lactone ring within the digestive glands (hepatopancreas) of shellfish that filter-feed on toxic dinoflagellates[4]. This conversion is considered a detoxification mechanism employed by the shellfish.
Table 2: Shellfish Species Known to Convert PTX2 to PTX2 Seco Acids
| Shellfish Species | Common Name | Reference |
| Mytilus edulis | Blue Mussel | [5] |
| Mytilus galloprovincialis | Mediterranean Mussel | [4] |
| Perna canaliculus | New Zealand Greenshell™ Mussel | [4] |
| Crassostrea gigas | Pacific Oyster | |
| Cerastoderma edule | Common Cockle |
The enzymatic conversion of PTX2 results in the formation of this compound-2 seco acid (PTX2sa) and its epimer, 7-epi-PTX2sa. More than 90% of ingested PTX2 can be rapidly converted to these seco acid forms in some shellfish species[4].
Table 3: Quantitative Data on PTX2 and PTX2 Seco Acid in Shellfish
| Shellfish Species | PTX2 Concentration (µg/kg) | PTX2sa Concentration (µg/kg) | Reference |
| Perna canaliculus | Not specified | ~1500 | [4] |
| Mytilus galloprovincialis | Not specified | Not specified | |
| Mytilus edulis | Not specified | Not specified | [5] |
Note: Quantitative data can vary significantly based on the location, time of year, and the density of the toxic algal bloom.
Experimental Protocols
Extraction and Quantification of Pectenotoxins from Shellfish Tissue
A widely used method for the analysis of pectenotoxins in shellfish is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Analysis of Pectenotoxins [6][7][8]
-
Homogenization: Homogenize a known weight of shellfish tissue.
-
Extraction: Extract the toxins from the homogenate using 80% methanol (B129727) in water.
-
Cleanup: Centrifuge the extract and subject the supernatant to Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge to remove interfering matrix components.
-
Analysis: Analyze the purified extract using an LC-MS/MS system.
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing ammonium (B1175870) formate (B1220265) and formic acid to enhance ionization.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of PTX2 and its seco acid derivatives.
-
In Vitro Conversion of PTX2 to PTX2 Seco Acid
This protocol describes the enzymatic conversion of PTX2 to PTX2sa using a crude enzyme extract from shellfish hepatopancreas.
Protocol: Enzymatic Conversion Assay [1]
-
Hepatopancreas Homogenization: Dissect the hepatopancreas from fresh shellfish (e.g., Mytilus edulis). Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzyme Preparation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris. The resulting supernatant contains the crude enzyme extract.
-
Incubation: Incubate a known amount of purified PTX2 with the enzyme-containing supernatant at a controlled temperature (e.g., 37°C).
-
Reaction Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solvent (e.g., methanol).
-
Analysis: Analyze the aliquots by LC-MS/MS to quantify the decrease in PTX2 and the corresponding increase in PTX2sa and 7-epi-PTX2sa.
Note: The specific enzyme responsible for this conversion has been identified as an esterase, but a detailed purification and characterization protocol is not yet fully established in the scientific literature.
Cellular and Molecular Interactions of Pectenotoxins
While PTX2 seco acids are significantly less toxic than their parent compound, PTX2 has been shown to interact with key cellular components and signaling pathways, primarily through its effect on the actin cytoskeleton.
Disruption of the Actin Cytoskeleton
This compound-2 is a potent inhibitor of actin polymerization. It is believed to sequester G-actin monomers, preventing their incorporation into F-actin filaments, which leads to the depolymerization of the actin cytoskeleton.
Caption: this compound-2 induced actin depolymerization workflow.
Induction of G2/M Cell Cycle Arrest
PTX2 has been shown to induce cell cycle arrest at the G2/M transition phase in cancer cell lines. This effect is mediated through the ATM and Chk1/2 signaling pathways, leading to the phosphorylation and inactivation of the cdc25C phosphatase.
Caption: PTX2-induced G2/M cell cycle arrest signaling pathway.
Activation of Apoptotic Pathways
The disruption of the actin cytoskeleton and induction of cell cycle arrest by PTX2 can ultimately lead to programmed cell death, or apoptosis. This process involves the activation of the ERK and JNK signaling pathways.
Caption: Simplified overview of PTX2-induced apoptosis.
Conclusion and Future Directions
This compound seco acids are fascinating examples of metabolic transformation in the marine environment. Originating from the potent toxin PTX2 produced by Dinophysis dinoflagellates, these seco acids represent a detoxification product within shellfish. Understanding the biological origin and the cellular effects of these compounds is crucial for assessing the risks to seafood safety and for exploring their potential in biomedical research and drug development.
Future research should focus on several key areas:
-
Elucidation of the PTX2 Biosynthetic Pathway: Identifying the complete gene cluster and enzymatic machinery responsible for PTX2 synthesis in Dinophysis will provide fundamental insights into the production of these complex molecules.
-
Purification and Characterization of the Converting Enzyme: A detailed characterization of the shellfish esterase(s) responsible for hydrolyzing PTX2 will allow for a better understanding of the detoxification process and its efficiency across different species.
-
Exploring the Therapeutic Potential: While PTX2 is toxic, its derivatives and the signaling pathways it modulates could offer targets for the development of novel therapeutic agents, particularly in the field of oncology.
This technical guide serves as a foundational resource for the scientific community, summarizing the current knowledge and highlighting the exciting avenues for future investigation into the biological origins and applications of this compound seco acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide synthesis genes associated with toxin production in two species of Gambierdiscus (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of fatty acid esters of this compound-2 seco acid in blue mussels (Mytilus edulis) from Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Co-occurrence of Pectenotoxins and Okadaic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the co-occurrence of pectenotoxins (PTXs) and okadaic acid (OA), two groups of marine biotoxins that pose a significant threat to seafood safety and public health. This document details their co-contamination in various marine bivalves, outlines the analytical methodologies for their detection, and explores their distinct cellular mechanisms of action.
Quantitative Co-occurrence Data
Pectenotoxins and okadaic acid, primarily produced by dinoflagellates of the genus Dinophysis, frequently co-accumulate in filter-feeding shellfish.[1][2] The following tables summarize quantitative data from various studies, highlighting the prevalence and concentration ranges of these toxins in different shellfish species and geographical locations.
Table 1: Co-occurrence of Pectenotoxin-2 (PTX2) and Okadaic Acid (OA) in Scallops (Argopecten purpuratus) from Peru
| Location | Toxin | Concentration in Shellfish (µg/kg) | Toxin Concentration in Dinophysis cells (pg/cell) |
| Northern Peru | PTX2 | 10.3 - 34.8 | 1.5 - 11.1 |
| Northern Peru | OA | 7.7 - 15.2 | 0.3 - 8.0 |
| Data sourced from a study on Argopecten purpuratus in Peruvian coastal waters.[3][4] |
Table 2: Co-occurrence of Pectenotoxins (PTXs) and Okadaic Acid (OA) Group Toxins in Mussels (Mytilus edulis) and Oysters (Crassostrea gigas) from Sardinia, Italy
| Shellfish Species | Toxin | Highest Concentration (µg/kg) | Average Toxin Contribution in Positive Samples (%) |
| Oysters | PTX2 | 173 | 26% |
| Oysters | OA Group | >160 (exceeding legal limit) | 74% |
| Clams | PTX2 | 48 | Not specified |
| Clams | OA Group | 453 | Not specified |
| Data from a 2016-2020 study in Tortolì, Sardinia.[5] |
Table 3: Co-occurrence of this compound-2 (PTX2) and Okadaic Acid (OA) in Shellfish from the Chesapeake Bay, USA
| Sample Type | Toxin | Detection Frequency | Maximum Concentration (ng/g resin/day) |
| SPATT | PTX2 | Detected in all but one sample | 72 |
| SPATT | OA | Detected in all samples (100%) | 61 |
| Data from a one-year study using solid-phase adsorption toxin tracking (SPATT).[6] |
Experimental Protocols
The simultaneous detection and quantification of pectenotoxins and okadaic acid in shellfish tissues are predominantly achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from various validated methods.
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Homogenization: Weigh 2.0 g of homogenized shellfish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 9 mL of methanol (B129727) to the tube. Homogenize the mixture for 3 minutes at high speed.
-
Centrifugation: Centrifuge the homogenate at 4,000 x g for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean 15 mL tube.
-
Re-extraction: Add another 9 mL of methanol to the pellet, vortex for 1 minute, and centrifuge again under the same conditions.
-
Pooling: Combine the second supernatant with the first. Adjust the final volume to 20 mL with methanol.
-
SPE Column Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18, 500 mg) by passing 10 mL of methanol followed by 10 mL of water.
-
Sample Loading: Load 1 mL of the methanolic extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 40% methanol-water to remove interferences.
-
Elution: Elute the toxins with 5 mL of 90% methanol-water.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.[7][8]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[8][9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[8][9]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the toxins. For example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, as PTXs are often detected in positive mode and OA in negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each toxin to ensure selectivity and sensitivity.
-
Okadaic Acid (OA): m/z 803.5 -> 255.1 (Negative Ion Mode)[1]
-
This compound-2 (PTX2): m/z 876.5 -> 823.5 (Positive Ion Mode)
-
-
Visualization of Signaling Pathways
Okadaic acid and pectenotoxins exert their toxic effects through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate their primary signaling pathways.
Okadaic Acid Signaling Pathway
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[10][11] This inhibition leads to hyperphosphorylation of various cellular proteins, disrupting normal cellular processes and activating downstream signaling cascades such as the MAPK/ERK pathway.[12]
This compound-2 Signaling Pathway
This compound-2's primary mode of action is the depolymerization of actin filaments, a critical component of the cytoskeleton.[13][14] This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis through the modulation of key regulatory proteins and signaling pathways, including the NF-κB pathway.[13]
Experimental Workflow for Toxin Analysis
The following diagram illustrates the general workflow for the analysis of pectenotoxins and okadaic acid in shellfish samples.
Conclusion
The co-occurrence of pectenotoxins and okadaic acid in shellfish is a global issue with significant implications for food safety. While robust analytical methods like LC-MS/MS are available for their simultaneous detection, the distinct toxicological profiles of these two toxin groups necessitate separate risk assessments. Okadaic acid's role in diarrhetic shellfish poisoning is well-established, whereas pectenotoxins, although not diarrheagenic, exhibit other cytotoxic effects. A thorough understanding of their co-occurrence patterns and individual mechanisms of action is crucial for regulatory bodies and researchers working to mitigate the risks associated with these potent marine biotoxins.
References
- 1. researchgate.net [researchgate.net]
- 2. Dinophysis Toxins: Causative Organisms, Distribution and Fate in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Presence of Lipophilic Phycotoxins in Scallops (Argopecten purpuratus) Farmed along Peruvian Coastal Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Co-Occurrence of Marine and Freshwater Phycotoxins in Oysters, and Ana" by Sarah K. D. Pease, Todd A. Egerton et al. [digitalcommons.odu.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. halocolumns.com [halocolumns.com]
- 10. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 11. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Global Distribution and Analysis of Pectenotoxin-Producing Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of lipophilic polyether marine biotoxins that pose a significant threat to public health and aquaculture industries worldwide. These toxins are produced by a specific group of marine dinoflagellates and can accumulate in filter-feeding shellfish, leading to Diarrhetic Shellfish Poisoning (DSP) when consumed by humans. This technical guide provides a comprehensive overview of the global distribution of pectenotoxin-producing algae, detailed experimental protocols for their study, and an exploration of the biosynthetic pathways involved in toxin production.
Global Distribution of this compound-Producing Algae
The exclusive producers of pectenotoxins are dinoflagellates belonging to the genus Dinophysis.[1] Several species within this genus are recognized as significant sources of PTXs, exhibiting a cosmopolitan distribution in coastal and oceanic waters.[2] The presence of these species is a major concern for shellfish aquaculture in regions like Europe, Chile, Japan, and New Zealand.[1]
Key this compound-Producing Dinophysis Species
The primary species of Dinophysis implicated in this compound production include:
-
Dinophysis acuminata : A cosmopolitan species frequently associated with DSP events globally.[3]
-
Dinophysis fortii : A well-known producer of PTXs, particularly in Japanese waters.[1]
-
Dinophysis acuta : Another widely distributed toxic species.
-
Dinophysis norvegica : Found in various regions, including the North Sea and the Argentine Sea.
-
Dinophysis caudata : A common species in temperate and tropical waters.
Quantitative Distribution and Toxin Concentrations
The abundance of Dinophysis species and the concentration of pectenotoxins in shellfish are subject to significant geographical and seasonal variations. Monitoring programs worldwide provide crucial data on the prevalence of these toxic algae and the associated risks.
Table 1: Global Distribution and Abundance of Key this compound-Producing Dinophysis Species
| Region | Predominant Dinophysis Species | Observed Abundance (cells/L) | Reference |
| Europe (General) | D. acuminata, D. acuta | Varies, can exceed regulatory action levels | [1] |
| Spain (Andalusian Coast) | D. acuminata complex, D. acuta, D. caudata, D. fortii | Can reach >5000 cells/L during blooms | [4] |
| Norway | D. acuminata, D. norvegica, D. acuta | Positive correlation between D. acuta and DSP toxins | [5][6] |
| Chile | D. acuminata, D. acuta | High cell densities reported, impacting aquaculture | [7] |
| Japan | D. fortii, D. acuminata, D. norvegica | Historically significant DSP events | [1][8] |
| New Zealand | D. acuta, D. acuminata | PTX2 detected in a small percentage of samples | [8] |
| Argentine Sea | D. acuminata, D. tripos | Widespread distribution | |
| USA (Chesapeake Bay) | D. acuminata | Annual blooms documented | [1] |
Table 2: this compound (PTX2) Concentrations in Shellfish from Various Regions
| Region | Shellfish Species | PTX2 Concentration (µg/kg) | Reference |
| Sardinia (Italy) | Oysters, Clams | Up to 173 | [9] |
| New Zealand | Various bivalves | Maximum of 79 | [8] |
| Norway | Blue mussels, Cockles | Accumulation of PTX-12 observed | [6] |
| Chile | Mussels | PTX2 detected during D. acuminata blooms | [7] |
Experimental Protocols
Cultivation of Dinophysis Species
The cultivation of Dinophysis in the laboratory is challenging due to their mixotrophic nature, requiring a specific three-tiered feeding strategy.
Experimental Workflow for Dinophysis Cultivation
Caption: Three-tiered cultivation of Dinophysis.
Detailed Methodology:
-
Cryptophyte Culture (e.g., Teleaulax sp.):
-
Medium: Prepare f/2-Si medium using filtered, autoclaved seawater.
-
Culture Conditions: Maintain cultures at 20°C under a 14:10 hour light:dark cycle with an irradiance of approximately 60 µmol photons m⁻² s⁻¹.[9]
-
Maintenance: Subculture regularly to maintain a healthy, exponentially growing population.
-
-
Ciliate Culture (e.g., Mesodinium rubrum):
-
Feeding: Feed the ciliate culture with the cryptophyte culture.
-
Culture Conditions: Maintain at 18°C under a 12:12 hour light:dark cycle with an irradiance of 100-150 µmol photons m⁻² s⁻¹.[10]
-
Maintenance: Regularly add fresh cryptophyte culture to sustain the ciliate population.
-
-
Dinophysis Culture:
-
Isolation: Isolate single Dinophysis cells from field samples using a micropipette.
-
Initial Culture: Place individual cells in wells of a microplate containing the ciliate prey.
-
Scaling Up: Once established, transfer the culture to larger flasks with a higher volume of ciliate culture.
-
Culture Conditions: Maintain at a temperature and light cycle suitable for the specific Dinophysis species (e.g., 12.5°C for D. norvegica, 25°C for D. caudata).[8][10]
-
This compound Extraction and Analysis from Shellfish using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the reference method for the analysis of lipophilic marine biotoxins, including pectenotoxins.
Experimental Workflow for PTX Analysis
Caption: Workflow for this compound analysis in shellfish.
Detailed Methodology:
-
Sample Preparation:
-
Homogenize at least 150 g of shellfish tissue.
-
Weigh 2.0 g of the homogenate into a centrifuge tube.
-
-
Extraction:
-
Add 9 mL of 100% methanol and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with another 9 mL of methanol.
-
Combine the supernatants and adjust the final volume to 20 mL with methanol.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol.
-
Pass the methanolic extract through the SPE cartridge.
-
Elute the toxins with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column with a gradient elution program.
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) acetate (B1210297) and 50 mM formic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 50 mM formic acid.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for different this compound analogues.
-
-
This compound Biosynthesis
Pectenotoxins belong to the class of polyketides, a diverse group of natural products synthesized by a series of condensation reactions of small carboxylic acid units.[11][12] The biosynthesis of these complex molecules in dinoflagellates is carried out by large, multi-domain enzymes known as Polyketide Synthases (PKSs).[12]
While the complete biosynthetic pathway for pectenotoxins has not been fully elucidated, it is understood to follow the general principles of Type I PKS systems.
Proposed Polyketide Synthesis Pathway in Dinoflagellates
Caption: General scheme of polyketide synthesis in dinoflagellates.
The biosynthesis begins with a starter unit (e.g., acetyl-CoA) and involves the sequential addition of extender units (e.g., malonyl-CoA) by the PKS enzyme complex. Each module of the PKS is responsible for one cycle of chain elongation and may contain additional domains (KR, DH, ER) that modify the growing polyketide chain. Following the assembly of the polyketide backbone, further post-PKS modifications, such as cyclization and oxidation, lead to the final complex structure of pectenotoxins. The genetic basis for toxin biosynthesis in dinoflagellates is an active area of research, with transcriptomic studies providing insights into the PKS genes involved.[11][12]
Conclusion
The global distribution of this compound-producing Dinophysis species necessitates robust monitoring programs to safeguard public health and support the aquaculture industry. The ability to culture these challenging organisms in the laboratory, coupled with advanced analytical techniques like LC-MS/MS, provides researchers with the tools to investigate the factors influencing toxin production and to develop strategies for mitigating the impacts of harmful algal blooms. Further research into the genetic and enzymatic machinery of this compound biosynthesis will be crucial for a complete understanding of these potent marine toxins and may open avenues for the development of novel pharmaceuticals.
References
- 1. Dinophysis Toxins: Causative Organisms, Distribution and Fate in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel this compound, PTX-12, in Dinophysis spp. and shellfish from Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation, transformation and breakdown of DSP toxins from the toxic dinoflagellate Dinophysis acuta in blue mussels, Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth, Toxin Content and Production of Dinophysis Norvegica in Cultured Strains Isolated from Funka Bay (Japan) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Pectenotoxin Analogs: A Technical Guide to Structural Variations, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of polyether macrolide marine biotoxins produced by dinoflagellates of the genus Dinophysis.[1] Initially classified with diarrhetic shellfish poisoning (DSP) toxins due to their co-occurrence, PTXs exhibit a distinct mechanism of action and toxicological profile.[2] Unlike DSP toxins such as okadaic acid, which inhibit serine/threonine protein phosphatases, pectenotoxins primarily target the actin cytoskeleton, leading to its depolymerization and the subsequent induction of apoptosis.[3] This unique mode of action has garnered interest in their potential as pharmacological tools and templates for drug development.
This technical guide provides a comprehensive overview of pectenotoxin analogs, focusing on their structural variations, biological activities, and the experimental methodologies used for their characterization.
Structural Variations of this compound Analogs
To date, over 20 this compound analogs have been identified, each with variations in their polyether backbone, side chains, and functional groups.[4] The core structure of PTXs is a large lactone ring with multiple ether linkages. PTX2 is one of the most common and well-studied analogs.[5] Structural modifications, such as the opening of the lactone ring to form seco acids (e.g., PTX2SA), have a significant impact on the toxin's biological activity.[3]
Quantitative Analysis of Biological Activity
The toxicity and biological activity of this compound analogs vary significantly with their structure. The following tables summarize key quantitative data from toxicological and in vitro studies.
Table 1: Acute Toxicity of this compound Analogs in Mice
| This compound Analog | Administration Route | LD50 (µg/kg) | Reference |
| PTX1 | Intraperitoneal (i.p.) | 219 - 411 | [5] |
| PTX2 | Intraperitoneal (i.p.) | 219 | [4][5] |
| PTX2 | Oral | > 5000 | [4][5] |
| PTX2SA | Intraperitoneal (i.p.) | > 5000 | [4][5] |
| PTX2SA | Oral | > 5000 | [4][5] |
| PTX3 | Intraperitoneal (i.p.) | 219 - 411 | [5] |
| PTX4 | Intraperitoneal (i.p.) | 770 | [5][6] |
| PTX6 | Intraperitoneal (i.p.) | 500 | [5][6] |
| PTX7 | Intraperitoneal (i.p.) | > 5000 | [5] |
| PTX8 | Intraperitoneal (i.p.) | > 5000 | [5] |
| PTX9 | Intraperitoneal (i.p.) | > 5000 | [5] |
| PTX11 | Intraperitoneal (i.p.) | 219 - 411 | [5] |
| PTX11 | Oral | > 5000 | [5] |
| 7-epi-PTX2SA | Intraperitoneal (i.p.) | > 5000 | [6] |
Table 2: In Vitro Activity of this compound-2 (PTX2)
| Assay | Target | IC50 (nM) | Reference |
| Actin Polymerization (Rate) | Skeletal Muscle Actin | 44 | [3] |
| Actin Polymerization (Yield) | Skeletal Muscle Actin | 177 | [3] |
| Actin Polymerization (Yield) | Smooth Muscle Actin | 19 - 94 | [3] |
| Actin Polymerization (Yield) | Cardiac Muscle Actin | 19 - 94 | [3] |
| Actin Polymerization (Yield) | Non-Muscle Actin | 19 - 94 | [3] |
Mechanism of Action: Disruption of the Actin Cytoskeleton and Apoptosis Induction
The primary molecular target of pectenotoxins is actin, a key component of the eukaryotic cytoskeleton. PTXs bind to actin monomers and filaments, inhibiting polymerization and leading to the depolymerization of F-actin stress fibers.[3][7] This disruption of the cytoskeleton triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.
The apoptotic pathway induced by PTX-2 in p53-deficient Hep3B hepatocellular carcinoma cells has been shown to involve the following key events:[1]
-
Upregulation of Death Receptors: Increased expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors DR4 and DR5.
-
Modulation of Bcl-2 Family Proteins: Down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and up-regulation of the pro-apoptotic protein Bax.
-
Activation of Caspases: Activation of initiator caspases -8 and -9, and the executioner caspase-3.
Experimental Protocols
Isolation and Purification of this compound-2 (PTX-2) from Dinoflagellates
This protocol is adapted from methods described for the isolation of PTX-2 from Dinophysis species.[4][5]
Methodology:
-
Cell Harvesting: Centrifuge a culture of Dinophysis spp. to obtain a cell pellet.
-
Extraction:
-
Perform an initial extraction of the cell pellet with methanol.
-
Follow with a second extraction using a solvent of lower polarity, such as dichloromethane, to partition the lipophilic toxins.
-
-
Column Chromatography:
-
Subject the crude extract to silica gel column chromatography to separate fractions based on polarity.
-
Further purify the PTX-2 containing fractions using reversed-phase high-performance liquid chromatography (HPLC).
-
-
Structural Characterization:
-
Confirm the identity and purity of the isolated PTX-2 using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (e.g., Hep3B)
-
Complete cell culture medium
-
This compound analog stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the toxin stock).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Actin Polymerization Assay
This protocol describes a method to measure the effect of pectenotoxins on actin polymerization using pyrene-labeled actin.[3]
Materials:
-
Pyrene-labeled G-actin
-
General Actin Buffer (G-buffer)
-
Polymerization-inducing buffer (P-buffer) containing KCl and MgCl2
-
This compound analog
-
Fluorometer
Procedure:
-
Preparation: Prepare solutions of pyrene-labeled G-actin in G-buffer.
-
Initiation of Polymerization: Add the this compound analog at various concentrations to the G-actin solution and incubate for a short period. Initiate polymerization by adding P-buffer.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer (excitation at ~365 nm, emission at ~407 nm).
-
Data Analysis: The rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve. The extent of polymerization is determined by the final plateau of fluorescence. Calculate IC50 values for the inhibition of both rate and extent of polymerization.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay is used to demonstrate the lack of significant inhibitory activity of pectenotoxins on PP2A, in contrast to okadaic acid.
Materials:
-
Purified Protein Phosphatase 2A (PP2A)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer
-
This compound analog and Okadaic acid (positive control)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add PP2A enzyme to the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound analog or okadaic acid to the wells.
-
Substrate Addition: Initiate the reaction by adding pNPP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Absorbance Reading: Stop the reaction (e.g., by adding a strong base) and measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of PP2A inhibition for each concentration of the toxin and determine the IC50 value. Pectenotoxins are expected to show significantly higher IC50 values compared to okadaic acid.
Conclusion and Future Perspectives
Pectenotoxins represent a fascinating class of marine biotoxins with a distinct mechanism of action that sets them apart from other DSP toxins. Their ability to disrupt the actin cytoskeleton and induce apoptosis makes them valuable tools for cell biology research and potential leads for the development of novel anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships among the various PTX analogs and to explore their therapeutic potential in greater detail. The experimental protocols provided in this guide offer a foundation for researchers to investigate the biological activities of these potent natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
In-depth Technical Guide: Hepatotoxicity of Pectenotoxin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hepatotoxicity of pectenotoxins (PTXs) in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Pectenotoxins, a group of polyether macrolide toxins produced by dinoflagellates of the genus Dinophysis, have been shown to induce significant liver injury in various animal studies. This document aims to serve as a valuable resource for professionals involved in toxicology research and drug development.
Quantitative Toxicological Data
The acute toxicity of various pectenotoxin analogues has been primarily evaluated in mice following intraperitoneal (i.p.) administration. The data consistently demonstrate a potent hepatotoxic effect, with significant variations in lethal doses among the different analogues. Oral administration, in contrast, generally results in much lower toxicity.[1]
| This compound Analogue | Animal Model | Administration Route | LD50 / MLD (µg/kg bw) | Key Observations | Reference |
| PTX1 | Mouse | Intraperitoneal | 250 | Severe liver pathology observed. | |
| PTX2 | Mouse | Intraperitoneal | 219 - 230 | Death typically occurs within 24 hours. | |
| PTX3 | Mouse | Intraperitoneal | ~250 | Similar toxicity to PTX1. | |
| PTX4 | Mouse | Intraperitoneal | 770 | Less toxic than PTX1, PTX2, and PTX3. | |
| PTX6 | Mouse | Intraperitoneal | 500 | ||
| PTX7 | Mouse | Intraperitoneal | >5000 | Low toxicity. | |
| PTX11 | Mouse | Intraperitoneal | 244 | Similar toxicity to PTX2. | |
| PTX2 Seco Acid | Mouse | Intraperitoneal | >5000 | Considered non-toxic via this route.[2] | |
| 7-epi-PTX2 Seco Acid | Mouse | Intraperitoneal | >5000 | Considered non-toxic via this route.[2] | |
| PTX2 | Mouse | Oral | >5000 | Low toxicity. |
Table 1: Acute Toxicity of this compound Analogues in Mice
Biochemical markers of liver damage are significantly elevated following this compound exposure. Intraperitoneal injection of PTX2 in mice has been shown to cause a dose-dependent increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicative of hepatocellular injury.
| Toxin | Animal Model | Dose (µg/kg) | Time Point | Fold Increase in ALT | Fold Increase in AST | Reference |
| PTX2 | Mouse | 200 (i.p.) | 24 hours | Significant increase | Significant increase |
Table 2: Effect of this compound-2 on Liver Enzymes in Mice
Experimental Protocols
This section outlines detailed methodologies for key experiments used to assess the hepatotoxicity of pectenotoxins in animal models.
In Vivo Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and observe clinical signs of toxicity of a this compound analogue.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c or Swiss Webster
-
Sex: Male or Female (specify and be consistent)
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Acclimation: Minimum of 7 days prior to the experiment with standard housing conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Toxin Preparation and Administration:
-
Dissolve the purified this compound analogue in a vehicle such as 1% Tween 60 in saline or ethanol (B145695) diluted with saline (final ethanol concentration <5%).
-
Prepare a series of graded doses.
-
Administer a single dose to each group of mice via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
A control group should receive the vehicle only.
Observation:
-
Monitor the animals continuously for the first 4 hours after injection and then at regular intervals for up to 72 hours.
-
Record clinical signs of toxicity, including changes in posture, activity, respiration, and any signs of distress.
-
Record the time of death for each animal.
Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Serum Biochemistry Analysis
Objective: To quantify biochemical markers of liver damage in serum.
Blood Collection:
-
At predetermined time points after toxin administration (e.g., 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the supernatant (serum) and store at -80°C until analysis.[3]
Biochemical Assays:
-
Use commercially available colorimetric assay kits for the quantitative determination of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Follow the manufacturer's instructions for each assay.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the enzyme activities (U/L) or concentrations (mg/dL) based on the standard curve provided with the kit.[4]
Histopathological Examination
Objective: To evaluate the microscopic changes in liver tissue.
Tissue Collection and Fixation:
-
Immediately after blood collection, perfuse the animal with phosphate-buffered saline (PBS) to remove blood from the organs.
-
Excise the liver and record its weight.
-
Fix the liver tissue in 10% neutral buffered formalin for at least 24 hours.[5]
Tissue Processing and Staining:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.[3]
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[6]
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Evaluate for histopathological changes, including:
-
Hepatocellular necrosis (coagulative, apoptotic)
-
Inflammatory cell infiltration
-
Hemorrhage
-
Vacuolar degeneration
-
Sinusoidal congestion
-
-
The severity of the lesions can be scored using a semi-quantitative scoring system.
Molecular Mechanisms and Signaling Pathways
The primary molecular target of pectenotoxins is the actin cytoskeleton.[7] PTXs bind to G-actin, preventing its polymerization into F-actin, and can also lead to the depolymerization of existing actin filaments.[8][9][10][11] This disruption of the actin cytoskeleton is a critical initiating event that leads to subsequent cellular dysfunction and death.
Disruption of the Actin Cytoskeleton
Pectenotoxins, particularly PTX2, have been shown to sequester G-actin in a 1:1 molar ratio, thereby inhibiting the elongation of actin filaments. This leads to a collapse of the actin stress fibers, which are crucial for maintaining cell shape, adhesion, and intracellular transport.[8]
Induction of Apoptosis
The disruption of the actin cytoskeleton by pectenotoxins triggers a cascade of events leading to programmed cell death, or apoptosis, in hepatocytes. While the complete signaling pathway is still under investigation, several key components have been identified.
Studies have shown that PTX2 can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in the pro-apoptotic proteins (e.g., Bax). This shift in the Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Activated initiator caspases (e.g., caspase-9) then cleave and activate executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
References
- 1. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 7-epi-pectenotoxin-2 seco acid and assessment of its acute toxicity to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mmpc.org [mmpc.org]
- 5. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Actin depolymerizing action by marine toxin, this compound-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective of Pectenotoxin Research: An In-depth Technical Guide
December 19, 2025
Abstract
Pectenotoxins (PTXs) are a group of polyether macrolide toxins produced by dinoflagellates of the genus Dinophysis. Since their initial discovery, PTXs have been the subject of extensive research due to their potent biological activities and their prevalence in shellfish, posing a potential risk to human health. This technical guide provides a comprehensive historical overview of Pectenotoxin research, from their initial isolation to the elucidation of their complex structures and toxicological profiles. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key milestones, experimental methodologies, and the evolution of our understanding of these fascinating marine biotoxins.
Introduction: The Emergence of a New Toxin Class
The history of this compound research begins in the early 1980s, amidst growing concerns over diarrhetic shellfish poisoning (DSP) in Japan. While investigating the causative agents of DSP, researchers identified a new group of toxic compounds that did not induce diarrheal symptoms but exhibited significant cytotoxicity. These compounds were named Pectenotoxins, as they were first isolated from the scallop Patinopecten yessoensis. This discovery marked the beginning of a new chapter in marine toxin research, leading to the identification of a diverse family of PTX analogues with unique chemical structures and biological activities.
A Chronology of Discovery: Unraveling the this compound Family
The this compound family has expanded significantly since the initial discovery of PTX-1 and PTX-2. The timeline below highlights the key milestones in the identification and characterization of major PTX analogues.
| Year | This compound Analogue(s) | Key Discovery Details | Producing Organism(s) |
| 1985 | PTX-1, PTX-2 | First isolated from the scallop Patinopecten yessoensis in Japan during investigations into diarrhetic shellfish poisoning. | Dinophysis fortii (inferred from co-occurrence) |
| 1986 | PTX-3 | Identified as a new constituent of diarrhetic shellfish toxins. | Dinophysis fortii |
| 1989 | PTX-4, PTX-6 | PTX-4 and PTX-6 were identified as metabolites of PTX-2 in shellfish. PTX-6 is the carboxylic acid form of PTX-2. | Biotransformation product in shellfish |
| 1996 | PTX-2 | First unambiguous detection in the dinoflagellate Dinophysis fortii in Europe (Adriatic Sea).[1] | Dinophysis fortii |
| 2002 | PTX-12 | Discovered in Dinophysis acuminata and Dinophysis norvegica from Norway. | Dinophysis acuminata, Dinophysis norvegica |
| 2006 | PTX-11, PTX-13, PTX-14 | PTX-11 was isolated from Dinophysis acuta in New Zealand. PTX-13 and PTX-14 were also isolated from D. acuta from New Zealand and identified as oxidized analogues of PTX-2. | Dinophysis acuta |
Chemical Characterization and Biotransformation
Pectenotoxins are characterized by a large macrolide ring fused to a polycyclic ether system. The parent compound, PTX-2, is the primary toxin produced by Dinophysis species. Once ingested by shellfish, PTX-2 undergoes enzymatic biotransformation, leading to a variety of analogues. This metabolic process is a key aspect of PTX chemistry and toxicology.
The primary biotransformation pathway involves the oxidation of the C43 methyl group of PTX-2, resulting in the formation of PTX-1 (alcohol), PTX-3 (aldehyde), and PTX-6 (carboxylic acid). This metabolic conversion significantly alters the polarity and biological activity of the toxins.
Toxicology and Mechanism of Action
Early toxicological studies of Pectenotoxins revealed their potent cytotoxic effects. Unlike the DSP toxins with which they were initially grouped, PTXs do not cause diarrhea. Their primary target organ upon acute exposure is the liver.
Acute Toxicity
The acute toxicity of Pectenotoxins has been primarily assessed through intraperitoneal (i.p.) injection in mice. Oral toxicity is generally much lower, suggesting poor absorption from the gastrointestinal tract.
| Toxin | Route | LD50 (µg/kg) | Species | Reference |
| PTX-1 | i.p. | 230 | Mouse | Yasumoto et al. (1985) |
| PTX-2 | i.p. | 219 | Mouse | [2] |
| PTX-2 | Oral | >5000 | Mouse | [2] |
| PTX-2 SA | i.p. | >5000 | Mouse | [2] |
| PTX-2 SA | Oral | >5000 | Mouse | [2] |
| PTX-3 | i.p. | 300 | Mouse | Murata et al. (1986) |
| PTX-4 | i.p. | 770 | Mouse | Yasumoto et al. (1989) |
| PTX-6 | i.p. | 500 | Mouse | Yasumoto et al. (1989) |
| PTX-11 | i.p. | 244 | Mouse | [3] |
| PTX-11 | Oral | >5000 | Mouse | [3] |
Mechanism of Action
The precise molecular mechanism of action of Pectenotoxins is still under investigation. However, a key finding is their ability to disrupt the actin cytoskeleton. PTXs have been shown to bind to actin and inhibit its polymerization, leading to alterations in cell morphology, motility, and division. This disruption of a fundamental cellular component likely underlies their potent cytotoxicity. The exact signaling pathways that are triggered by PTX-induced actin depolymerization are a subject of ongoing research.
References
- 1. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phycotoxins in Marine Shellfish: Origin, Occurrence and Effects on Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound-11 as 34S-hydroxythis compound-2, a new this compound analogue in the toxic dinoflagellate Dinophysis acuta from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pectenotoxins in Shellfish using LC-MS/MS
Abstract
Pectenotoxins (PTXs) are a group of lipophilic marine biotoxins produced by dinoflagellates of the Dinophysis species.[1][2] These toxins can accumulate in filter-feeding shellfish, posing a significant threat to seafood safety and public health.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and selective quantification of Pectenotoxins in shellfish matrices, replacing traditional mouse bioassays.[4][5][6] This application note provides a detailed protocol for the extraction and quantification of Pectenotoxin-2 (PTX2), a major analogue of the PTX group, in various shellfish species. The described method is based on established protocols and offers high sensitivity, accuracy, and reproducibility for routine monitoring and research applications.[7][8][9]
Introduction
Pectenotoxins belong to the diarrhetic shellfish poisoning (DSP) group of toxins, although they do not typically cause diarrhetic symptoms themselves.[4][5] Their toxicological profile, however, necessitates accurate monitoring in commercially harvested shellfish to ensure consumer safety. Regulatory limits for PTXs, often in combination with other lipophilic toxins like okadaic acid (OA) and dinophysistoxins (DTXs), have been established in many countries.[9] LC-MS/MS provides a robust analytical solution for the simultaneous detection and quantification of these various toxin groups.[7][8][10][11] This document outlines a comprehensive workflow, from sample preparation to data analysis, for the reliable measurement of PTX2 in shellfish.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), n-Hexane (HPLC grade)
-
Acids: Formic acid, Acetic acid
-
Salts: Ammonium (B1175870) formate
-
Standards: Certified reference material of this compound-2 (PTX2)
-
Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 60 mg, 3 mL)[7][8]
-
Shellfish Samples: Mussels, oysters, clams, scallops, etc.
Detailed Experimental Protocol
Sample Preparation
-
Homogenization: Homogenize a representative portion of the shellfish tissue (at least 100 g) to a uniform consistency.
-
Extraction:
-
Weigh 2.0 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Defatting (Optional but Recommended for Fatty Matrices):
-
Add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 4,000 x g for 5 minutes.[7]
-
Discard the upper hexane layer. Repeat this step if necessary.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18)[7] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of lipophilic toxins (e.g., start at 10% B, ramp to 90% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 876.7[7][9] |
| Product Ions (m/z) | 823.8 (quantifier), 551.8 (qualifier)[7][9] |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 36.9 eV for 876.7 > 823.8)[7][9] |
| Declustering Potential (DP) | Optimized for specific instrument (e.g., 137.7 V)[7][9] |
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of PTX2 in shellfish using LC-MS/MS. Values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | PTX2 | Reference |
| Recovery Rate (%) | 115.2 | [7][8][9] |
| Intra-day RSD (%) | 2.81 | [7][8][9] |
| Inter-day RSD (%) | 2.97 | [7][8][9] |
| Limit of Detection (LOD) | 0.035 - 12.1 µg/kg | [8][10] |
| Limit of Quantification (LOQ) | 0.12 - 13.2 µg/kg | [8][10] |
RSD: Relative Standard Deviation
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantification of Pectenotoxins in a variety of shellfish species. The sample preparation protocol, including an optional defatting step and solid-phase extraction, ensures the removal of matrix interferences, leading to accurate and precise results. The use of multiple reaction monitoring (MRM) in the mass spectrometer provides the high selectivity and sensitivity required to meet regulatory limits. This method is suitable for high-throughput analysis in food safety monitoring programs and for research purposes in the field of marine biotoxins.
References
- 1. laboratuvar.com [laboratuvar.com]
- 2. A novel this compound, PTX-12, in Dinophysis spp. and shellfish from Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS analysis of diarrhetic shellfish poisoning (DSP) toxins, okadaic acid and dinophysistoxin analogues, and other lipophilic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Marine Biotoxins Using LC-MS/MS | EPIC [epic2-clone.awi.de]
- 6. Analysis of Marine Biotoxins Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New Method Provides for Fast and Accurate Determination of Marine Biotoxins In Washington Shellfish - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods for the Separation of Pectenotoxin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of lipophilic marine biotoxins produced by dinoflagellates of the genus Dinophysis. These toxins can accumulate in shellfish, posing a significant risk to human health. The accurate detection and quantification of PTX isomers are crucial for food safety monitoring and toxicological research. Due to their structural similarity, the separation of PTX isomers presents a significant analytical challenge. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the preferred method for the sensitive and selective analysis of these compounds.[1][2] This application note provides a detailed overview of established HPLC-MS/MS methods for the separation and quantification of various Pectenotoxin isomers.
Analytical Challenge and Solution
The primary challenge in PTX analysis is the chromatographic separation of closely related isomers, such as PTX2 and its metabolites, PTX2 seco acid (PTX2SA) and 7-epi-PTX2SA, as well as other naturally occurring analogues like PTX1, PTX4, PTX6, PTX7, PTX8, PTX9, and PTX11.[3] Reversed-phase liquid chromatography utilizing C8 or C18 stationary phases with acidic mobile phase modifiers has proven effective in resolving these isomers. The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.
Quantitative Data Summary
The following tables summarize the quantitative data for the separation of various this compound isomers using HPLC-MS/MS. These data have been compiled from various studies to provide a comprehensive overview for method development and comparison.
Table 1: HPLC-MS/MS Parameters for this compound Isomer Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) | Reference |
| PTX1 | 876.5 [M+NH₄]⁺ | 823.5, 551.8 | 37 | [4] |
| PTX2 | 876.7 [M+NH₄]⁺ | 823.8, 551.8 | 36.9 | [4] |
| PTX2 | 859.5 [M+H]⁺ | 841.5, 823.5, 805.5 | Not Specified | [5] |
| PTX2 seco acid | 894.5 [M+NH₄]⁺ | 823.5 | Not Specified | |
| 7-epi-PTX2 seco acid | 894.5 [M+NH₄]⁺ | 823.5 | Not Specified | |
| PTX6 | 888.5 [M+H]⁺ | 870.5, 852.5, 834.5 | Not Specified | [6] |
| PTX11 | 892.5 [M+NH₄]⁺ | 839.5 | Not Specified |
Table 2: Chromatographic and Performance Data for this compound Isomers
| Analyte | Retention Time (min) | Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| PTX1 | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX2 | ~6.5 | C18 | 12.2 pg on-column | Not Specified | [5] |
| PTX2b | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX2c | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX4 | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX6 | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX7 | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX8 | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX9 | Not Specified | C8 | Not Specified | Not Specified | [3] |
| PTX2 seco acid | ~5.8 | C18 | Not Specified | 10 ng/mL | [7] |
| 7-epi-PTX2 seco acid | Not Specified | C18 | Not Specified | 10 ng/mL | [7] |
Experimental Protocols
Protocol 1: Sample Preparation from Shellfish Tissue
This protocol outlines a general procedure for the extraction and purification of Pectenotoxins from shellfish samples.[8][9][10]
1. Sample Homogenization:
-
Weigh approximately 2 g of homogenized shellfish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Extraction:
-
Add 10 mL of methanol (B129727) to the centrifuge tube.
-
Homogenize the tissue and solvent mixture for 3 minutes at high speed using a probe homogenizer.
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Re-extract the pellet with another 10 mL of methanol, vortex, and centrifuge again.
-
Combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of water.
-
Load the combined methanol extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 40% methanol in water to remove polar interferences.
-
Elute the Pectenotoxins with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound Isomers
This protocol provides a representative reversed-phase HPLC-MS/MS method for the separation of PTX isomers.[3][4]
1. HPLC System:
-
A high-performance liquid chromatography system capable of binary gradient elution.
2. Mass Spectrometer:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: C8 or C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 50 mM formic acid.
-
Gradient Elution:
Time (min) % B 0.0 30 1.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions: See Table 1 for specific precursor and product ions for each isomer.
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC-MS/MS analysis of Pectenotoxins.
Mechanism of Action: this compound-Induced Actin Disruption
Pectenotoxins exert their toxicity primarily by targeting the actin cytoskeleton. They bind to actin filaments, leading to their disruption and preventing polymerization. This disruption of the cytoskeleton triggers downstream signaling events, ultimately leading to apoptosis (programmed cell death).
Caption: this compound mechanism of action via actin cytoskeleton disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry of spiroketal stereoisomers of pectenotoxins and the analysis of novel this compound isomers in the toxic dinoflagellate Dinophysis acuta from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Mass spectrometric analysis of the marine lipophilic biotoxins this compound-2 and okadaic acid by four different types of mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-electrospray ionization mass spectrometry of the diarrhetic shellfish-poisoning toxins okadaic acid, dinophysistoxin-1 and this compound-6 in bivalves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Shellfish Biotoxin Sample Preparation Guide [storymaps.arcgis.com]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Pectenotoxins using Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pectenotoxins (PTXs) are a group of lipophilic marine biotoxins produced by dinoflagellates of the Dinophysis species. These toxins can accumulate in shellfish, and their consumption can lead to diarrhetic shellfish poisoning (DSP). Due to the potential risks to human health, sensitive and reliable analytical methods are required for the detection and quantification of Pectenotoxins in seafood. While liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique, Capillary Electrophoresis-Mass Spectrometry (CE-MS) presents a powerful alternative with advantages such as high separation efficiency, low sample and solvent consumption, and rapid analysis times. This application note provides a detailed protocol for the analysis of Pectenotoxins using Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS).
Experimental Protocols
Sample Preparation: Extraction of Pectenotoxins from Shellfish Tissue
This protocol is adapted from established methods for the extraction of lipophilic marine toxins from shellfish.
Materials:
-
Homogenized shellfish tissue
-
Methanol (MeOH)
-
Water
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Weigh 5.0 g (±0.1 g) of homogenized shellfish tissue into a centrifuge tube.
-
Add 5.0 mL of 100% methanol.
-
Vortex mix the sample for 90 seconds at 2,500 rpm.
-
Centrifuge the sample at 4,500 rpm for 10 minutes.
-
Collect the supernatant.
-
For cleanup, the methanolic extract can be passed through a C18 SPE cartridge to remove interfering matrix components.
-
The purified extract is then ready for CE-ESI-MS analysis.
Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS) Analysis
The following protocol for the determination of Pectenotoxin-6 (PTX-6) is based on a validated method and can be adapted for other PTX analogues.[1]
Instrumentation:
-
Capillary Electrophoresis system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Fused-silica capillary
CE Conditions:
-
Capillary: Fused-silica, dimensions tailored to the specific instrument (e.g., 50 µm i.d., 360 µm o.d., total length 80 cm).
-
Background Electrolyte (BGE): A simple and MS-compatible alkaline volatile buffer of ammonium (B1175870) acetate (B1210297) is recommended.[1]
-
Injection: Hydrodynamic or electrokinetic injection. For enhanced sensitivity, on-line sample pre-concentration using field-amplified sample stacking can be employed.[1]
-
Separation Voltage: Typically in the range of 15-30 kV.
ESI-MS Conditions:
-
Sheath Liquid: Isopropanol/water (80/20, v/v) modified with ammonium acetate.[1]
-
Ionization Mode: Positive ion mode is typically used for Pectenotoxins.[2]
-
Ion Spray Voltage: Optimize for stable spray and maximum ion signal (e.g., 4000 V).[2]
-
Gas Temperature: Typically around 350 °C.[2]
-
Nebulizer Gas: Nitrogen, pressure optimized for the specific interface.[2]
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is suitable for this application.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Data Presentation
The following tables summarize quantitative data for this compound analysis by CE-ESI-MS and LC-MS/MS for comparison.
Table 1: Quantitative Performance of CE-ESI-MS for this compound-6 Analysis [1]
| Parameter | Value |
| Limit of Detection (LOD) in solution | 0.25 µg/mL |
| Limit of Detection (LOD) in tissue | 0.13 µg/g |
| Recovery from spiked mussel samples | 97.7% |
| Intermediate Precision (RSD for migration time) | ~4% |
| Intermediate Precision (RSD for peak area) | 7.5% |
Table 2: Quantitative Performance of LC-MS/MS for Various Pectenotoxins [2][3]
| Toxin | Limit of Detection (LOD) (ng/g ww) | Limit of Quantification (LOQ) (ng/g ww) | Recovery (%) |
| This compound-2 (PTX-2) | 1.6 - 3.3 | 5.1 - 10.5 | - |
| This compound-11 (PTX-11) | 1.6 - 3.3 | 5.1 - 10.5 | - |
| This compound-2 (PTX-2) | 0.035 - 24 (µg/kg) | 0.12 - 74 (µg/kg) | 84.8 - 111.1 |
ww = wet weight
Visualization
Experimental Workflow for this compound Analysis by CE-ESI-MS
Caption: Workflow for this compound analysis.
Conclusion
Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry is a viable and sensitive method for the analysis of Pectenotoxins in shellfish. The high separation efficiency of CE combined with the specificity and sensitivity of MS detection allows for reliable quantification of these toxins. The presented protocols and data provide a solid foundation for researchers and analysts to develop and implement CE-ESI-MS methods for routine monitoring and research applications in marine biotoxin analysis. Further method development can focus on the simultaneous analysis of a wider range of this compound analogues and other lipophilic toxins.
References
Application Notes and Protocols for Solid-Phase Extraction of Pectenotoxins from Bivalves
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solid-phase extraction (SPE) of Pectenotoxins (PTXs), a group of lipophilic marine biotoxins, from various bivalve mollusk species. These toxins can accumulate in shellfish and pose a significant risk to human health. The accurate detection and quantification of PTXs are crucial for food safety and toxicological studies. The following protocols are designed for sample clean-up and concentration prior to analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Overview of Solid-Phase Extraction for Pectenotoxins
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices like bivalve tissues. For lipophilic toxins such as Pectenotoxin-2 (PTX2), reversed-phase SPE cartridges, most commonly C18, are employed. The general workflow involves homogenization of the bivalve tissue, extraction of the toxins into an organic solvent, and subsequent clean-up and concentration using an SPE cartridge. This process removes interfering matrix components, such as salts and lipids, and enriches the toxins, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[1][2]
Experimental Protocols
Protocol 1: General Purpose SPE Clean-up for PTX2 in Bivalves
This protocol is a general method adapted from procedures for lipophilic marine biotoxins and is suitable for the clean-up of PTX2 from various bivalve samples like mussels, scallops, and oysters.
2.1.1. Materials and Reagents
-
Bivalve tissue homogenate
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or equivalent
-
Formic acid (FA)
-
Reversed-phase C18 SPE cartridges
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
2.1.2. Sample Preparation and Extraction
-
Weigh 1-5 g of homogenized bivalve tissue into a centrifuge tube.
-
Add a suitable volume of extraction solvent, typically methanol or an acetonitrile/water mixture (e.g., 80:20 v/v) with 0.1% formic acid.[3]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge the homogenate at a speed sufficient to pellet the solid material (e.g., 3500 rpm for 15 minutes).[3]
-
Carefully collect the supernatant for SPE clean-up.
2.1.3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the sample extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the Pectenotoxins from the cartridge with 5-10 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the HPLC-MS/MS system, often a 1:1 water-methanol mixture.[1]
Protocol 2: High-Sensitivity SPE for Multiple Lipophilic Toxins including PTX2
This protocol is designed for the ultra-sensitive detection of multiple lipophilic marine biotoxins, including PTX2, and involves a concentration step to achieve low limits of detection.[1][4]
2.2.1. Materials and Reagents
-
All materials from Protocol 1
-
Specific SPE cartridges designed for lipophilic toxin analysis (polymeric or C18)
2.2.2. Sample Preparation and Extraction
-
Follow the same procedure as in Protocol 1 (Section 2.1.2).
2.2.3. Solid-Phase Extraction and Concentration Procedure
-
Conditioning: Condition the SPE cartridge as per the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Perform a wash step with a water-rich solvent mixture to remove hydrophilic impurities.
-
Elution: Elute the toxins with an organic solvent like methanol or acetonitrile.
-
Concentration: This is a critical step for achieving high sensitivity. A defined concentration factor, for instance, 10-fold, is applied by evaporating the eluate and reconstituting it in a smaller volume.[4][5] For example, if 10 mL of eluate is collected, it is evaporated and reconstituted in 1 mL of the final solvent.
-
Analysis: The concentrated and cleaned extract is then ready for HPLC-MS/MS analysis.
Data Presentation
The following tables summarize the quantitative performance data for SPE methods applied to this compound analysis in bivalves, as reported in the literature.
Table 1: Recovery Rates of this compound-2 using SPE
| Bivalve Matrix | SPE Sorbent | Recovery (%) | Reference |
| Mussels | Polymeric | ~90 | [6] |
| Scallops | C18 | Not specified, but transformation to PTX6 observed | [7] |
| Various bivalves | Not specified | Satisfactory at three concentration levels | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound-2 after SPE
| Analytical Method | LOD | LOQ | Reference |
| HPLC-MS/MS | 0.013-0.085 µg/kg | Not specified | [1] |
| HPLC-MS/MS | Not specified | 1 µg/kg (with 10x concentration) | [4][5] |
| CE-ESI-MS | Not specified | 0.13 µg/g (for PTX-6) | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of Pectenotoxins from bivalve samples.
Caption: Workflow for this compound extraction from bivalves.
References
- 1. Solid-phase extraction-based ultra-sensitive detection of four lipophilic marine biotoxins in bivalves by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paralytic Shellfish Toxin Extraction from Bivalve Meat for Analysis Using Potentiometric Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sensitive method for the determination of lipophilic marine biotoxins in extracts of mussels and processed shellfish by high-performance liquid chromatography-tandem mass spectrometry based on enrichment by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of this compound-2 to this compound-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Pectenotoxin Cytotoxicity Assessment in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the cytotoxicity of Pectenotoxin-2 (PTX-2) in the human colon adenocarcinoma cell line, Caco-2. These cells are a widely used in vitro model for the intestinal epithelium.
Introduction
Pectenotoxins (PTXs) are a group of polyether macrolide marine biotoxins produced by dinoflagellates of the genus Dinophysis.[1] While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, PTXs do not cause diarrhea and their primary target organ upon injection is the liver.[1] However, as the intestinal epithelium is the first line of contact upon ingestion of contaminated seafood, understanding the cytotoxic effects of PTXs on intestinal cells is crucial for human health risk assessment. PTX-2 is a major analogue of this toxin group.[2] The primary molecular target of pectenotoxins is the actin cytoskeleton.[1] Disruption of actin filaments by PTXs can induce apoptosis, with a higher degree of induction observed in tumor cells compared to normal cells.[1] In vitro studies have shown that PTX-2 is cytotoxic to various cell lines, including human cancer cell lines.[3]
Data Presentation
Table 1: Cytotoxicity of this compound-2 (PTX-2) in Caco-2 Cells (Hypothetical Data)
| Parameter | Value | Cell Line | Exposure Time | Assay Method | Reference |
| IC₅₀ | To be determined | Caco-2 | 24, 48, 72 hours | MTT Assay | N/A |
| LDH Release (EC₅₀) | To be determined | Caco-2 | 24, 48, 72 hours | LDH Assay | N/A |
| Apoptosis Rate | To be determined | Caco-2 | 24, 48 hours | Annexin V/PI Staining | N/A |
| Caspase-3 Activation | To be determined | Caco-2 | 24 hours | Caspase-Glo 3/7 Assay | N/A |
Note: Specific quantitative data for PTX-2 cytotoxicity in Caco-2 cells is limited in publicly available literature and needs to be determined experimentally. A study on synthetic PTX-2 and its isomers showed a cytotoxic potency order of PTX-2 > PTX-2b > PTX-2c in Caco-2 cells.[4]
Experimental Protocols
Caco-2 Cell Culture
-
Cell Line: Caco-2 (human colorectal adenocarcinoma), passages 20-40.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assessment: MTT Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[5]
-
Toxin Preparation: Prepare a stock solution of PTX-2 in a suitable solvent (e.g., methanol) and make serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of PTX-2. Include a vehicle control (medium with the highest concentration of the solvent used for PTX-2 dilution) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of PTX-2 that causes 50% inhibition of cell viability).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.
-
Protocol: Follow the same cell seeding, toxin preparation, and treatment steps as the MTT assay.
-
LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and determine the EC₅₀ value.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed Caco-2 cells in 6-well plates and treat with different concentrations of PTX-2 for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-2 cytotoxicity in Caco-2 cells.
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Actin Polymerization Assay for Quantifying Pectenotoxin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of polyether macrolide marine toxins produced by dinoflagellates of the genus Dinophysis.[1][2] Initially classified with diarrhetic shellfish poisoning (DSP) toxins, it is now understood that their primary toxicity stems from their potent disruption of the actin cytoskeleton.[1][3] this compound-2 (PCTX-2), a major analogue, has been shown to be a potent inhibitor of actin polymerization.[4][5][6] This activity underlies its cytotoxicity and potential as a tool for studying actin dynamics and as a lead for novel therapeutic agents.[1][7][8] This application note provides a detailed protocol for an in vitro actin polymerization assay using pyrene-labeled actin to quantify the activity of Pectenotoxins.
Principle of the Assay
This assay is based on the significant increase in fluorescence that occurs when pyrene-labeled globular actin (G-actin) monomers incorporate into a growing filamentous actin (F-actin) polymer.[9][10][11][12][13] The assay monitors the kinetics of actin polymerization by measuring the change in fluorescence intensity over time. Pectenotoxins inhibit this process, and the extent of inhibition can be used to determine the toxin's activity. PCTX-2 has been shown to inhibit both the rate and the extent of actin polymerization.[4][5][7][8] The mechanism of action involves the sequestration of G-actin and capping the barbed-end of actin filaments, thus preventing further elongation.[4][5][14] This assay can be used to determine key parameters such as the IC50 of different this compound analogues.
Mechanism of this compound-2 Action on Actin Polymerization
This compound-2 disrupts actin polymerization through a multi-faceted mechanism that distinguishes it from other actin-targeting toxins. The primary modes of action are:
-
G-actin Sequestration: PCTX-2 binds to G-actin monomers, forming a complex that is unable to participate in the polymerization process.[4][5] Studies have indicated a 1:1 stoichiometry for this interaction.[4][5]
-
Barbed-End Capping: PCTX-2 binds to the barbed-end (the fast-growing end) of actin filaments, physically blocking the addition of new actin monomers and thereby capping filament growth.[14]
-
No Filament Severing: Unlike some other actin toxins, PCTX-2 does not sever pre-existing actin filaments.[4][14]
This combined action of sequestering the building blocks (G-actin) and blocking the assembly sites (barbed-ends) makes this compound a potent inhibitor of actin polymerization.
Materials and Reagents
-
Rabbit skeletal muscle actin (lyophilized powder)
-
Pyrene-labeled rabbit skeletal muscle actin (lyophilized powder)
-
This compound-2 (or other analogues) stock solution in a suitable solvent (e.g., DMSO)
-
General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Actin Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
ATP stock solution (100 mM)
-
DTT stock solution (100 mM)
-
DMSO (for control)
-
Black 96-well microplate
-
Fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm
Experimental Protocols
Preparation of Reagents
-
G-Buffer Preparation: Prepare a stock solution of G-Buffer and store at 4°C. Immediately before use, supplement with ATP and DTT to the final concentrations.
-
10x Polymerization Buffer: Prepare and store in aliquots at -20°C.
-
Actin Monomer Preparation:
-
Resuspend lyophilized unlabeled and pyrene-labeled actin in ice-cold G-buffer to a concentration of 10-20 µM.
-
Leave on ice for 1 hour to allow for depolymerization of any oligomers, with gentle mixing every 15 minutes.
-
Centrifuge at >100,000 x g for 30 minutes at 4°C to remove any F-actin aggregates.
-
Carefully collect the supernatant containing the G-actin monomers.
-
Determine the actin concentration spectrophotometrically (A290 of 1 mg/ml actin is 0.63).
-
Keep the actin stocks on ice.
-
Actin Polymerization Assay
The following protocol is for a single well in a 96-well plate. The volumes can be scaled as needed.
-
Prepare Actin Mix:
-
On ice, prepare a master mix of unlabeled and pyrene-labeled actin in G-buffer to achieve a final concentration of 4 µM with 5-10% pyrene-labeled actin. For example, for a final reaction volume of 200 µL, you will need 80 µL of 10 µM actin mix.
-
-
Prepare Toxin/Control Mix:
-
In a separate set of tubes, prepare serial dilutions of this compound in G-buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the toxin samples.
-
-
Set up the Reaction:
-
Add the this compound dilutions or vehicle control to the appropriate wells of the 96-well plate.
-
Add the actin mix to each well. The total volume at this stage should be 180 µL.
-
Incubate for 2-5 minutes at room temperature to allow the toxin to interact with G-actin.
-
-
Initiate Polymerization:
-
Initiate polymerization by adding 20 µL of 10x Polymerization Buffer to each well.
-
Mix gently but thoroughly by pipetting up and down a few times.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity every 30-60 seconds for 1-2 hours at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.
-
Data Presentation and Analysis
The raw data will be fluorescence intensity versus time. This can be used to determine several key parameters:
-
Polymerization Rate: The maximum slope of the polymerization curve.
-
Extent of Polymerization: The difference between the final and initial fluorescence values.
-
IC50: The concentration of this compound that causes a 50% reduction in the polymerization rate or extent.
Quantitative Data Summary
| Parameter | This compound-2 Concentration | Observation | Reference |
| Inhibition of Polymerization | 1-5 µM | Concentration-dependent inhibition of both the velocity and degree of actin polymerization. | [4] |
| G-actin Sequestration | 2 µM | Linearly increased critical concentration of G-actin, indicating sequestration with a 1:1 ratio. | [4][5] |
| IC50 (Polymerization Rate) | 44 nM | Concentration-dependent decrease in the rate of skeletal muscle actin polymerization. | [3] |
| IC50 (Polymerization Yield) | 177 nM | Concentration-dependent decrease in the yield of skeletal muscle actin polymerization. | [3] |
| Stoichiometry | - | Forms a 1:1 complex with G-actin. | [4][5][14] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No polymerization in control | Inactive actin, incorrect buffer composition (missing Mg2+ or ATP), incorrect instrument settings. | Use fresh actin stocks. Verify buffer components and concentrations. Check fluorometer settings. |
| High background fluorescence | Incomplete depolymerization of actin, aggregated pyrene-actin. | Ensure proper centrifugation of actin stocks before use. |
| Irreproducible results | Pipetting errors, temperature fluctuations, variations in reagent preparation. | Be consistent with pipetting technique. Maintain a constant temperature. Prepare fresh reagents and use consistent batches. |
Conclusion
The in vitro pyrene-actin polymerization assay is a robust and quantitative method for determining the activity of Pectenotoxins. By carefully controlling experimental conditions and accurately analyzing the kinetic data, researchers can gain valuable insights into the mechanism of action of these potent cytoskeletal toxins and screen for novel modulators of actin dynamics.
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. [Actin depolymerizing action by marine toxin, this compound-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actin depolymerizing action by marine toxin, this compound-2 [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rapid Pectenotoxin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of polyether lactone marine biotoxins produced by dinoflagellates of the genus Dinophysis. These toxins can accumulate in filter-feeding bivalve shellfish, such as mussels, scallops, and oysters, posing a significant threat to human health upon consumption. Although not definitively linked to diarrhetic shellfish poisoning (DSP) in humans, their potent hepatotoxicity observed in animal studies has led to regulatory monitoring in many countries. Consequently, rapid and reliable methods for the detection of Pectenotoxins are crucial for ensuring seafood safety and for research purposes.
This document provides detailed application notes and protocols for the rapid detection of Pectenotoxins using immunoassay-based methods, specifically the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Assay (LFA). These methods offer advantages in terms of speed, simplicity, and high-throughput screening capabilities compared to traditional chromatographic techniques like LC-MS/MS.
Principle of Immunoassays for Pectenotoxin Detection
Immunoassays for small molecules like Pectenotoxins typically employ a competitive format. In this setup, the this compound present in the sample competes with a labeled or immobilized this compound derivative for a limited number of binding sites on a specific anti-Pectenotoxin antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Section 1: Direct Competitive ELISA for this compound-2 (PTX-2)
The direct competitive ELISA is a robust and sensitive method for the quantitative or semi-quantitative determination of this compound-2 in shellfish extracts.
Experimental Workflow: Direct Competitive ELISA
Caption: Workflow of a direct competitive ELISA for PTX-2 detection.
Materials and Reagents
-
Microtiter Plates: 96-well polystyrene plates.
-
Capture Antibody: Anti-Pectenotoxin antibody (e.g., monoclonal antibody specific for PTX-2).
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
This compound-2 Standard: Certified reference material of PTX-2.
-
This compound-HRP Conjugate: this compound conjugated to Horseradish Peroxidase.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST containing 1% Bovine Serum Albumin (BSA).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Sample Extraction Solvent: Methanol or 80% methanol in water.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Protocol: Direct Competitive ELISA
1. Plate Coating: a. Dilute the anti-Pectenotoxin capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in coating buffer. b. Add 100 µL of the diluted antibody to each well of the microtiter plate. c. Cover the plate and incubate overnight at 4°C.
2. Washing and Blocking: a. Aspirate the coating solution from the wells. b. Wash the plate three times with 250 µL of wash buffer per well. c. Add 200 µL of blocking buffer to each well. d. Cover the plate and incubate for 1-2 hours at room temperature. e. Aspirate the blocking buffer and wash the plate three times with wash buffer.
3. Sample and Standard Incubation: a. Prepare a standard curve by serially diluting the PTX-2 standard in a suitable buffer (e.g., PBST with 10% methanol) to concentrations ranging from approximately 0.05 to 5 ng/mL. b. Prepare shellfish tissue extracts by homogenizing 1 g of tissue with 5 mL of methanol, vortexing, and centrifuging. Dilute the supernatant in the same buffer as the standards. c. Add 50 µL of the standards or diluted samples to the appropriate wells. d. Immediately add 50 µL of the diluted this compound-HRP conjugate to each well. e. Cover the plate and incubate for 1 hour at 37°C.
4. Substrate Reaction and Measurement: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate the plate in the dark at room temperature for 15-30 minutes. d. Stop the reaction by adding 50 µL of stop solution to each well. e. Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
5. Data Analysis: a. Calculate the average absorbance for each standard and sample. b. Plot a standard curve of absorbance versus the logarithm of the PTX-2 concentration. c. Determine the concentration of PTX-2 in the samples by interpolating their absorbance values on the standard curve.
Performance Characteristics (Typical Values)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL |
| Working Range | 0.5 - 5.0 ng/mL |
| Cross-reactivity (PTX-2) | 100% |
| Cross-reactivity (other PTXs) | Varies with antibody |
| Recovery from Shellfish | 80 - 110% |
Section 2: Lateral Flow Immunoassay (LFA) for Rapid this compound Screening
The Lateral Flow Assay (LFA) is a rapid, user-friendly, and portable method ideal for on-site screening of Pectenotoxins in shellfish. It provides a qualitative or semi-quantitative result within minutes.
Experimental Workflow: Lateral Flow Immunoassay
Caption: Workflow of a lateral flow immunoassay for this compound screening.
Materials
-
This compound LFA Test Strips: Commercially available or laboratory-developed strips. A typical strip consists of a sample pad, conjugate pad, nitrocellulose membrane, and an absorbent pad.
-
Conjugate Pad: Contains anti-Pectenotoxin antibody conjugated to colored nanoparticles (e.g., gold nanoparticles).
-
Nitrocellulose Membrane: Contains a test line (T-line) with immobilized this compound-protein conjugate and a control line (C-line) with an anti-species antibody.
-
-
Extraction Buffer: Provided with the kit or prepared (e.g., 70% ethanol).
-
Pipettes and Tubes
Protocol: Lateral Flow Assay
1. Sample Preparation: a. Homogenize a known amount of shellfish tissue (e.g., 1 g). b. Add a specified volume of extraction buffer (e.g., 5 mL). c. Vortex vigorously for 2-3 minutes. d. Allow the solid material to settle or centrifuge briefly.
2. Assay Procedure: a. Place the LFA test strip on a flat, dry surface. b. Using a pipette, apply a specified volume of the clear supernatant from the sample extract (e.g., 100 µL) to the sample pad of the test strip. c. Allow the liquid to migrate along the strip. d. Read the results after the recommended time (typically 5-15 minutes).
3. Interpretation of Results:
- Negative Result: Both the test line (T-line) and the control line (C-line) appear. The intensity of the T-line is equal to or stronger than the C-line. This indicates that the this compound concentration is below the detection limit.
- Positive Result: The control line (C-line) appears, but the test line (T-line) is either absent or has a significantly reduced intensity compared to the C-line. This indicates the presence of Pectenotoxins at a concentration above the cut-off level.
- Invalid Result: The control line (C-line) does not appear. The test is invalid and should be repeated with a new strip.
Performance Characteristics (Typical Values)
| Parameter | Typical Value |
| Cut-off Level | 80 - 160 µg/kg shellfish tissue |
| Assay Time | 5 - 15 minutes |
| Sample Matrix | Mussels, Oysters, Scallops, Clams |
| Specificity | Specific to PTX group toxins |
Section 3: Antibody and Conjugate Information
The specificity and sensitivity of immunoassays are highly dependent on the quality of the antibodies and conjugates used.
Anti-Pectenotoxin Antibodies
-
Production: Monoclonal antibodies are typically produced by immunizing mice with a this compound-protein conjugate (e.g., PTX-2 conjugated to Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). Hybridoma technology is then used to generate stable antibody-producing cell lines.[1]
-
Specificity: The cross-reactivity of the antibody with different this compound analogues (e.g., PTX-1, PTX-2, PTX-6, PTX-11) should be thoroughly characterized. An ideal antibody for screening purposes would exhibit broad cross-reactivity with the most toxicologically relevant PTX analogues.[2]
This compound-Protein/Enzyme Conjugates
-
Preparation: Pectenotoxins, being small molecules (haptens), need to be conjugated to a larger carrier molecule like a protein (e.g., BSA, ovalbumin) or an enzyme (e.g., HRP) to be used in immunoassays. This is typically achieved through chemical cross-linking reactions.
-
Application:
-
PTX-Protein Conjugates (e.g., PTX-BSA): Used for coating the solid phase in indirect competitive ELISAs or immobilized on the test line of an LFA.
-
PTX-Enzyme Conjugates (e.g., PTX-HRP): Used as the labeled competitor in direct competitive ELISAs.
-
Section 4: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| ELISA: High Background | - Insufficient washing- Blocking buffer ineffective- High concentration of detection reagent | - Increase the number of wash steps.- Use a different blocking agent (e.g., non-fat dry milk).- Optimize the concentration of the HRP conjugate. |
| ELISA: No or Weak Signal | - Reagents expired or improperly stored- Incorrect incubation times/temperatures- Error in reagent addition | - Check reagent expiration dates and storage conditions.- Adhere strictly to the protocol's incubation parameters.- Carefully review the pipetting steps. |
| LFA: No Control Line | - Insufficient sample volume- Damaged or expired test strip | - Ensure the correct sample volume is applied.- Repeat the test with a new strip. |
| LFA: Faint Test Line (Negative Sample) | - Matrix effects from the sample extract | - Further dilute the sample extract in the provided buffer.- Consult the manufacturer's instructions for matrix-specific protocols. |
For more detailed troubleshooting, refer to general ELISA and LFA troubleshooting guides.[3][4][5][6]
References
Application Notes and Protocols for Pectenotoxin (PTX) Extraction from Complex Marine Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of polyether macrolide toxins produced by dinoflagellates of the genus Dinophysis.[1][2] These toxins can accumulate in filter-feeding shellfish, posing a significant risk to human health and a challenge for the seafood industry.[3] While initially classified under the diarrhetic shellfish poisoning (DSP) group of toxins, PTXs do not typically cause diarrhea but exhibit potent hepatotoxicity.[2] Their unique cytotoxic properties, including the ability to disrupt the actin cytoskeleton and induce apoptosis, have also made them a subject of interest in cancer research and drug development.[4][5]
Accurate and efficient extraction of PTXs from complex marine matrices such as shellfish, phytoplankton, and marine sponges is crucial for routine monitoring, toxicological studies, and pharmacological research. This document provides detailed application notes and protocols for the extraction of Pectenotoxins, a summary of quantitative data for comparison, and an overview of their mechanism of action.
Data Presentation: Quantitative Analysis of Pectenotoxin Extraction
The efficiency of this compound extraction can vary depending on the matrix, the specific PTX analogue, and the analytical method employed. The following tables summarize quantitative data from various studies to provide a comparative overview of method performance.
Table 1: Recovery Rates of this compound-2 (PTX2) from Various Marine Matrices
| Marine Matrix | Extraction Method | Analytical Method | Recovery Rate (%) | Reference(s) |
| Shellfish (General) | 80% Methanol (B129727), HLB SPE | LC-MS/MS | 115.2 | [6] |
| Bottlenose Dolphin Tissue | Polymeric SPE | LC-MS/MS | 80 - 130 | [7] |
| Mussels (Spiked) | Methanol | LC-MS/MS | ≥90 | [8] |
| Oysters (Spiked) | Methanol | LC-MS/MS | 94 - 106 | [8] |
| Clams (Spiked) | Methanol | LC-MS/MS | 94 - 106 | [8] |
| Scallops (Whole) | Not specified | Not specified | Levels in whole scallops should not exceed 256 µg OA eq/kg to ensure levels in gonads are below the regulatory limit of 160 µg OA eq/kg with 99% certainty. | [9] |
| Various Shellfish | Methanol | UHPLC-MS/MS | 73 - 101 | [1][10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound-2 (PTX2)
| Marine Matrix | Analytical Method | LOD | LOQ | Reference(s) |
| Shellfish | LC-MS/MS | 7-16 µg/kg (for OA/DTXs group) | 23-58 µg/kg (for OA/DTXs group), ≤10 µg/kg (for PTX2) | [8] |
| Mussels and Processed Shellfish | LC-MS/MS | Not specified | 1 µg/kg (with SPE enrichment) | [11] |
| Various Shellfish | UHPLC-MS/MS | 1-3 µg/kg | 3-8 µg/kg | [1][10] |
| Bivalve Molluscs | LC-MS/MS | 0.035 µg/kg | 0.12 µg/kg | [3] |
Experimental Protocols
The following are detailed protocols for the extraction of Pectenotoxins from shellfish and dinoflagellates, based on established methods such as the EU-Harmonised Standard Operating Procedure.[12]
Protocol 1: Extraction of Lipophilic Marine Toxins (including Pectenotoxins) from Shellfish (EU-Harmonised Method)
This protocol is based on the EU-Harmonised Standard Operating Procedure for the determination of lipophilic marine biotoxins in molluscs by LC-MS/MS.[12][13]
1. Sample Preparation: a. Homogenize a representative sample of shellfish tissue (e.g., mussels, oysters, scallops) to a uniform consistency. b. Weigh accurately approximately 2.0 g of the homogenized tissue into a centrifuge tube.
2. Extraction: a. Add 9 mL of 100% methanol to the centrifuge tube containing the tissue homogenate.[14] b. Vortex the mixture vigorously for 3 minutes. c. Centrifuge the mixture at 2000 x g for 10 minutes. d. Carefully decant the supernatant into a clean tube. e. To the remaining pellet, add another 9 mL of 100% methanol, and repeat the vortexing and centrifugation steps. f. Combine the two methanol supernatants. g. Adjust the final volume of the combined extract to 20 mL with 100% methanol.
3. (Optional) Solid-Phase Extraction (SPE) Clean-up: SPE clean-up can be employed to remove matrix interferences and concentrate the analytes. a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out. b. Loading: Load an aliquot of the methanol extract (e.g., 5 mL) onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences. d. Elution: Elute the Pectenotoxins from the cartridge with 5 mL of methanol. e. The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis to achieve a higher concentration factor.
4. Analysis: a. Filter the final extract through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system. b. Analyze the sample using a validated LC-MS/MS method for the detection and quantification of Pectenotoxins.
Protocol 2: Extraction of Pectenotoxins from Dinoflagellate Cultures
This protocol is adapted from methods used for the extraction of toxins from Dinophysis species.[15][16]
1. Sample Collection: a. Centrifuge a known volume of the dinoflagellate culture (e.g., 10 mL) at 3000 x g for 10 minutes to pellet the cells. b. Carefully remove and discard the supernatant.
2. Extraction: a. To the cell pellet, add 1 mL of 100% methanol. b. Resuspend the pellet and sonicate the sample for 5-10 minutes to ensure complete cell lysis. c. Centrifuge the mixture at 10,000 x g for 5 minutes. d. Transfer the supernatant to a clean vial. e. Repeat the extraction of the pellet with another 1 mL of methanol and combine the supernatants.
3. Analysis: a. Filter the combined methanol extract through a 0.22 µm syringe filter. b. The extract is now ready for LC-MS/MS analysis.
Visualizations: Signaling Pathways and Experimental Workflow
This compound Extraction Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laboratuvar.com [laboratuvar.com]
- 4. Induction of apoptosis by this compound-2 is mediated with the induction of DR4/DR5, Egr-1 and NAG-1, activation of caspases and modulation of the Bcl-2 family in p53-deficient Hep3B hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-2 from marine sponges: a potential anti-cancer agent-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. specartridge.com [specartridge.com]
- 7. researchgate.net [researchgate.net]
- 8. food.gov.uk [food.gov.uk]
- 9. aesan.gob.es [aesan.gob.es]
- 10. researchgate.net [researchgate.net]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aesan.gob.es [aesan.gob.es]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Determination of neurotoxic shellfish poisoning toxins in shellfish by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multi-Toxin Quantitative Analysis of Paralytic Shellfish Toxins and Tetrodotoxins in Bivalve Mollusks with Ultra-Performance Hydrophilic Interaction LC-MS/MS—An In-House Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Pectenotoxins from Dinophysis Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of polyether lactone marine biotoxins produced by dinoflagellates of the genus Dinophysis. These toxins are of significant interest to researchers in pharmacology and toxicology due to their potent cytotoxic activities. This document provides a detailed protocol for the cultivation of Dinophysis species, followed by the extraction, purification, and quantification of Pectenotoxin-2 (PTX-2), one of the most common analogues.
Data Presentation: Toxin Production in Dinophysis Cultures
The production of Pectenotoxins can vary significantly between different Dinophysis species and even between different strains of the same species. The following tables summarize reported toxin content and production rates from scientific literature.
Table 1: this compound-2 (PTX-2) Content in Various Dinophysis Species
| Dinophysis Species | PTX-2 Content (pg/cell) | Reference |
| D. norvegica | 60.6 - 152.4 | [1] |
| D. acuminata | 14.7 - 14.8 | |
| D. fortii | High PTX-2:OA ratio | [2] |
| D. acuta | PTX-2 is a major toxin | [3][4] |
Table 2: Toxin Production in a Culture of Dinophysis norvegica
| Toxin | Total Amount (ng/mL) |
| This compound-2 (PTX-2) | 132.0 - 375.0 |
| Dinophysistoxin-1 (DTX-1) | 0.7 - 3.6 |
Experimental Protocols
The following protocols are synthesized from established methodologies for the successful isolation of Pectenotoxins from Dinophysis cultures.
Cultivation of Dinophysis
Dinophysis species are mixotrophic and require live prey for sustained growth in culture. A common method involves a three-tiered system.
Materials:
-
Modified f/2-Si medium[5]
-
Clonal cultures of a cryptophyte (e.g., Teleaulax sp. or Geminigera cryophila)[5][6]
-
Isolated Dinophysis cells
-
Sterile culture flasks or tubes
-
Incubator with controlled temperature and light cycle
Protocol:
-
Cryptophyte Culture: Maintain the cryptophyte culture in f/2-Si medium at a suitable temperature (e.g., 4°C or 18°C) and light cycle (e.g., 14:10 h light:dark)[5].
-
Mesodinium rubrum Culture: Feed the M. rubrum culture with the cryptophyte culture. The ciliate will graze on the cryptophyte.
-
Dinophysis Culture: Introduce the M. rubrum culture to the Dinophysis culture. Dinophysis will feed on the ciliates. A prey-to-predator ratio of at least 1:1 should be maintained[7].
-
Incubation: Incubate the Dinophysis culture at a temperature and light cycle suitable for the specific species (e.g., 15-20°C, 12:12 h or 14:10 h light:dark cycle)[5][6][8].
-
Monitoring: Regularly monitor the culture density using a microscope and a Sedgewick-Rafter chamber[6].
Harvesting Dinophysis Cells
Materials:
-
Late exponential phase Dinophysis culture
-
Nitex sieve (e.g., 20 µm mesh size)[5]
-
Centrifuge and centrifuge tubes
-
Filtered seawater
Protocol:
-
Sieving: Pass the culture through a Nitex sieve to separate the larger Dinophysis cells from the smaller prey organisms[5].
-
Backwashing: Backwash the sieve with filtered seawater to collect the concentrated Dinophysis cells into a centrifuge tube[9].
-
Centrifugation: Centrifuge the cell suspension at approximately 3,500 x g for 15 minutes at 4°C[7].
-
Pelleting: Carefully remove the supernatant, leaving the cell pellet. The pellet can be stored at -20°C until extraction[7].
This compound Extraction
This protocol describes a two-step solvent extraction method.
Materials:
-
Dinophysis cell pellet
-
Methanol (B129727) (MeOH)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
0.2 µm syringe filters
Protocol:
-
Initial Extraction: Add a known volume of methanol (e.g., 0.5 mL) to the cell pellet[7].
-
Sonication: Sonicate the mixture in an ultrasonic bath for approximately 15 minutes to lyse the cells[7].
-
Centrifugation: Centrifuge the extract at 3,500 x g for 15 minutes at 4°C[7].
-
Supernatant Collection: Carefully collect the methanol supernatant containing the toxins.
-
Second Extraction: Repeat the extraction process on the remaining cell pellet with another aliquot of methanol to ensure complete recovery[7].
-
Pooling and Filtration: Combine the supernatants from both extractions and filter through a 0.2 µm syringe filter to remove any remaining cellular debris[7]. The filtered extract is now ready for purification.
This compound Purification
A two-step column chromatography approach is often effective for purifying PTX-2.[3][4] This may be preceded by Solid Phase Extraction (SPE) for initial cleanup.
4.1. Solid Phase Extraction (SPE) - Optional Cleanup Step
Materials:
-
Methanol extract of Dinophysis
-
Polymeric SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Deionized water
-
SPE manifold
Protocol:
-
Conditioning: Condition the SPE cartridge by passing methanol through it, followed by deionized water.
-
Loading: Load the methanol extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elution: Elute the Pectenotoxins with a higher concentration of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
4.2. Column Chromatography
Materials:
-
Dried extract from SPE or the initial methanol extraction
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for elution (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Glass chromatography column
-
Fraction collector or test tubes
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, non-polar eluting solvent.
-
Sample Loading: Dissolve the dried extract in a minimal amount of a non-polar solvent and load it onto the top of the silica gel column.
-
First Column Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions using a suitable method like Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing PTX-2.
-
Second Column Chromatography: Pool the PTX-2 containing fractions, evaporate the solvent, and repeat the column chromatography with a different solvent system or a finer gradient to achieve higher purity.
Analysis and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Pectenotoxins.
Table 3: Example LC-MS/MS Parameters for PTX-2 Analysis
| Parameter | Setting | Reference |
| LC Column | C8 or C18 (e.g., Xbridge C18) | [9][10][11] |
| Mobile Phase A | Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid | [9] |
| Mobile Phase B | Acetonitrile with 2 mM ammonium formate and 50 mM formic acid | [9] |
| Gradient | Start with a lower percentage of B, increasing to a high percentage over the run | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [12][13][14] |
| MS/MS Transition (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) | |
| 876.7 -> 823.8 | [12][13] | |
| 876.5 -> 551.8 | [13] |
Mandatory Visualization
Caption: Workflow for the isolation and analysis of this compound from Dinophysis cultures.
References
- 1. mdpi.com [mdpi.com]
- 2. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whoi.edu [whoi.edu]
- 6. scispace.com [scispace.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.library.noaa.gov [repository.library.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Pectenotoxin-Actin Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for fluorescence-based assays to investigate the binding of Pectenotoxins (PTXs) to actin, a critical interaction for understanding the toxicology of these marine biotoxins and for the development of potential therapeutics. The primary methods described herein leverage the fluorescent properties of pyrene-labeled actin to monitor actin polymerization dynamics in the presence of PTXs.
Pectenotoxins are a group of polyether macrolide toxins produced by dinoflagellates that can accumulate in shellfish, posing a threat to human health.[1][2][3][4] A key mechanism of their toxicity is the disruption of the actin cytoskeleton.[4][5][6] Fluorescence-based assays offer a sensitive and quantitative approach to characterize the interaction between PTXs and actin.
Mechanism of Action: this compound-2 (PCTX-2) and Actin
This compound-2 (PCTX-2) is a potent natural actin depolymerizer.[1][2][7] Its primary mechanism of action involves the sequestration of globular actin (G-actin) monomers, thereby inhibiting the polymerization of G-actin into filamentous actin (F-actin).[1][2][7] Studies have shown that PCTX-2 binds to G-actin in a 1:1 ratio, preventing its incorporation into growing actin filaments.[1][2][5] This leads to a disruption of the cellular actin network. Importantly, PCTX-2 does not sever existing F-actin filaments.[1][2][7] The interaction of PCTX-2 with actin ultimately leads to the capping of the barbed-end of actin filaments, a unique mechanism among many actin-targeting toxins.[5]
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of this compound-2 (PCTX-2) on the polymerization of various actin isoforms. The IC50 values represent the concentration of PCTX-2 required to inhibit 50% of the actin polymerization rate or yield.
| Actin Isoform | Assay Parameter | IC50 Value (nM) | Reference |
| Skeletal Muscle Actin | Polymerization Rate | 44 | [8] |
| Skeletal Muscle Actin | Polymerization Yield | 177 | [8] |
| Smooth Muscle Actin | Polymerization Inhibition | 19-94 (range) | [8] |
| Cardiac Muscle Actin | Polymerization Inhibition | 19-94 (range) | [8] |
| Non-Muscle Actin | Polymerization Inhibition | 19-94 (range) | [8] |
Experimental Protocols
Protocol 1: In Vitro Actin Polymerization Assay Using Pyrene-Labeled Actin
This protocol details the measurement of actin polymerization kinetics by monitoring the fluorescence of pyrene-labeled G-actin. The fluorescence of pyrene (B120774) is significantly enhanced when a G-actin monomer incorporates into an F-actin polymer.
Materials:
-
Rabbit skeletal muscle actin (lyophilized powder)
-
Pyrene iodoacetamide (B48618)
-
G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP)
-
Polymerization buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
This compound-2 (PCTX-2) stock solution (in DMSO or ethanol)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Procedure:
-
Preparation of G-actin:
-
Reconstitute lyophilized rabbit skeletal muscle actin in G-buffer to a concentration of ~10 mg/mL.
-
Dialyze against G-buffer for 2-3 days at 4°C with several buffer changes to remove residual contaminants.
-
Centrifuge at 100,000 x g for 2 hours at 4°C to remove any F-actin aggregates. The supernatant is the purified G-actin.
-
Determine the actin concentration using a protein assay (e.g., Bradford) or by measuring absorbance at 290 nm (extinction coefficient = 26,600 M⁻¹cm⁻¹).
-
-
Pyrene Labeling of G-actin:
-
Incubate G-actin with a 10-20 fold molar excess of pyrene iodoacetamide overnight at 4°C in the dark.
-
Stop the reaction by adding dithiothreitol (B142953) (DTT) to a final concentration of 1 mM.
-
Remove free pyrene by dialysis against G-buffer.
-
The final product should be a mixture of labeled and unlabeled G-actin. A labeling ratio of 5-10% is typically sufficient.
-
-
Actin Polymerization Assay:
-
Prepare a solution of G-actin (typically 2-5 µM) containing 5-10% pyrene-labeled G-actin in G-buffer.
-
Add the desired concentration of PCTX-2 or vehicle control (e.g., DMSO) to the G-actin solution and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Place the sample in a fluorometer cuvette and record the baseline fluorescence.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.[7]
-
-
Data Analysis:
-
The rate of polymerization can be determined from the maximum slope of the fluorescence curve.
-
The extent of polymerization is determined by the final plateau of fluorescence intensity.
-
Plot the polymerization rate or extent as a function of PCTX-2 concentration to determine the IC50 value.
-
Protocol 2: F-Actin Staining in Cultured Cells
This protocol describes how to visualize the effects of Pectenotoxins on the actin cytoskeleton in cultured cells using fluorescently labeled phalloidin (B8060827), which specifically binds to F-actin.
Materials:
-
Cultured cells (e.g., A7r5 smooth muscle cells) grown on coverslips
-
This compound-2 (PCTX-2)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., FITC-phalloidin)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of PCTX-2 (e.g., 300 nM - 1 µM) or vehicle control for a specified time (e.g., 30 minutes).[2]
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
F-Actin Staining:
-
Dilute the fluorescently labeled phalloidin stock solution in PBS containing 1% bovine serum albumin (BSA) to the recommended working concentration.
-
Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Seal the edges of the coverslip with nail polish.
-
Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Diagrams
References
- 1. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. [Actin depolymerizing action by marine toxin, this compound-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of F-actin depolymerization as a major toxic event induced by this compound-6 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry for the Definitive Identification of Pectenotoxin Metabolites
Application Note
Introduction
Pectenotoxins (PTXs) are a group of polyether macrolide marine biotoxins produced by dinoflagellates of the Dinophysis species. These toxins can accumulate in shellfish, posing a significant threat to public health. While not responsible for diarrhetic shellfish poisoning (DSP), some pectenotoxins have demonstrated hepatotoxic effects in animal studies. Regulatory monitoring of PTXs in seafood is therefore crucial. The metabolism of PTXs in shellfish and other marine organisms can lead to a variety of derivatives, complicating their analysis. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the accurate identification and quantification of PTX metabolites. This application note details the methodologies for the successful identification of Pectenotoxin metabolites using LC-HRMS.
Challenges in this compound Metabolite Analysis
The analysis of PTX metabolites presents several challenges, including the structural diversity of the metabolites, the complexity of the sample matrices (e.g., shellfish tissue), and the low concentrations at which these toxins are often present. Common PTX metabolites include seco acids and isomers such as PTX-11 and PTX-12.[1][2] The structural similarities between these compounds necessitate the high resolving power and mass accuracy of HRMS to differentiate them from isobaric interferences and confirm their elemental composition.
Advantages of High-Resolution Mass Spectrometry
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, offer significant advantages for the analysis of PTX metabolites:
-
High Mass Accuracy: HRMS provides mass measurements with high precision, enabling the confident determination of elemental compositions for precursor and product ions. This is critical for distinguishing between compounds with very similar masses.
-
High Resolution: The ability to resolve closely spaced peaks is essential for separating target analytes from matrix interferences, thereby improving the signal-to-noise ratio and the reliability of identification.
-
MS/MS Fragmentation Analysis: High-resolution MS/MS spectra provide detailed structural information, allowing for the characterization of fragmentation pathways. This is instrumental in identifying known metabolites and elucidating the structures of novel derivatives.[3][4][5]
Experimental Protocols
Sample Preparation: Extraction of Pectenotoxins from Shellfish Tissue
This protocol is a general guideline and may require optimization depending on the specific matrix and target analytes.
Materials:
-
Homogenized shellfish tissue
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 5 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Homogenize the mixture using a high-speed probe for 1 minute.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction):
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined methanolic extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 40% methanol in water to remove polar interferences.
-
Elute the Pectenotoxins with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-HRMS analysis.[6]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-10 min: 90% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
-
Full Scan MS Resolution: > 30,000 FWHM
-
MS/MS Scan Resolution: > 30,000 FWHM
-
Collision Energy: Ramped collision energy (e.g., 20-60 eV) to obtain informative fragment ions.
Data Presentation
The following table summarizes quantitative data for selected this compound metabolites, compiled from various studies. This data is intended for comparative purposes.
| This compound Metabolite | Matrix | Method | Limit of Detection (LOD) | Reference |
| This compound-2 (PTX2) | Bottlenose Dolphin Tissue | LC-MS/MS | 2.8 ng/g | [6] |
| This compound-2 (PTX2) | Shellfish | Triple-Quadrupole MS | 12.2 pg on-column | [7] |
| This compound-6 (PTX6) | Mussel | CE-ESI-MS | 0.13 µg/g | [8] |
| This compound-11 (PTX11) | Dinophysis acuta | LC-MS/MS | Not Detected to 2.2 pg/cell | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound metabolites from shellfish samples.
Conceptual Fragmentation Pathway of this compound-2
This diagram illustrates a simplified, conceptual fragmentation pathway for this compound-2 (PTX2) based on common fragmentation patterns observed in positive ion MS/MS spectra, such as the loss of water molecules.
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a powerful and essential technique for the reliable identification and characterization of this compound metabolites. The high mass accuracy and resolution provided by HRMS instruments allow for the confident determination of elemental compositions and the differentiation of structurally similar isomers. The detailed fragmentation data obtained from MS/MS experiments is crucial for structural elucidation. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of these important marine biotoxins.
References
- 1. First detection of this compound-11 and confirmation of OA-D8 diol-ester in Dinophysis acuta from European waters by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel this compound, PTX-12, in Dinophysis spp. and shellfish from Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the mass fragmentation pathways of the polyether marine toxins, dinophysistoxins, and identification of isomer discrimination processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. Mass spectrometric analysis of the marine lipophilic biotoxins this compound-2 and okadaic acid by four different types of mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Pectenotoxin Analysis in Seawater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxins (PTXs) are a group of lipophilic marine biotoxins produced by dinoflagellates of the Dinophysis species. These toxins can accumulate in shellfish, posing a significant threat to human health and causing Diarrhetic Shellfish Poisoning (DSP). Accurate and sensitive detection of PTXs in seawater is crucial for early warning systems to prevent shellfish contamination and protect public health. This document provides detailed application notes and protocols for the sample preparation of seawater for Pectenotoxin analysis, focusing on Solid-Phase Extraction (SPE), including the passive sampling technique of Solid-Phase Adsorption Toxin Tracking (SPATT), and Dispersive Liquid-Liquid Microextraction (DLLME).
Sample Preparation Techniques
The low concentrations of Pectenotoxins in seawater necessitate a pre-concentration step prior to instrumental analysis, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation technique depends on factors such as the required sensitivity, sample volume, and available resources.
Solid-Phase Adsorption Toxin Tracking (SPATT)
SPATT is a passive sampling technique that provides a time-integrated measure of toxins in a water body. It utilizes a synthetic adsorbent resin enclosed in a mesh bag to accumulate lipophilic toxins from the surrounding water. Diaion® HP-20 is a commonly used resin for this purpose.
a) SPATT Bag Assembly:
-
Cut a 10 cm x 5 cm piece of polyester (B1180765) mesh (ca. 100 µm pore size).
-
Fold the mesh in half to form a 5 cm x 5 cm square.
-
Heat-seal two of the open sides to create a small bag.
-
Accurately weigh 5.0 g of Diaion® HP-20 resin and add it to the bag.
-
Heat-seal the remaining open side to secure the resin inside.
-
Attach a stainless-steel washer to the bag as a weight.
b) Resin Activation and Deployment:
-
Condition the SPATT bag by immersing it in methanol (B129727) for at least 4 hours.
-
Rinse the conditioned bag thoroughly with deionized water.
-
Transport the activated SPATT bag to the sampling site submerged in deionized water in a sealed container.
-
Deploy the SPATT bag at the desired depth in the water column, ensuring it is securely anchored.
-
Leave the SPATT bag deployed for a specific period, typically 24 to 48 hours, to allow for toxin accumulation.
c) Toxin Extraction from SPATT Resin:
-
Retrieve the SPATT bag from the water and rinse it with deionized water to remove any debris.
-
Carefully cut open the bag and transfer the resin to a clean chromatography column.
-
Wash the resin with 50 mL of deionized water to remove salts.
-
Elute the toxins from the resin with 50 mL of methanol.
-
Collect the methanol eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or an appropriate solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Conventional SPE involves passing a large volume of seawater through a cartridge containing a solid adsorbent that retains the toxins. The toxins are then eluted with a small volume of an organic solvent. C18 and Hydrophilic-Lipophilic Balanced (HLB) are common sorbents for this compound extraction.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Filter the seawater sample (e.g., 1 L) through a 0.45 µm glass fiber filter.
-
Pass the filtered seawater through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove salts.
-
-
Elution:
-
Elute the retained Pectenotoxins with 10 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol or a suitable solvent for LC-MS/MS analysis.
-
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized sample preparation technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, facilitating the rapid transfer of analytes into the extraction solvent.
-
Sample Preparation:
-
Place 10 mL of filtered seawater into a 15 mL conical centrifuge tube.
-
-
Extraction:
-
In a separate vial, prepare a mixture of 1.0 mL of methanol (disperser solvent) and 200 µL of chloroform (B151607) (extraction solvent).
-
Rapidly inject this mixture into the seawater sample using a syringe.
-
A cloudy solution will form. Vortex for 1 minute to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
The fine droplets of the extraction solvent will sediment at the bottom of the tube.
-
-
Analysis:
-
Carefully collect the sedimented organic phase (approximately 50-100 µL) using a microsyringe.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the quantitative data for the different sample preparation techniques for this compound analysis in seawater.
Table 1: Performance Characteristics of Sample Preparation Techniques for this compound-2 (PTX-2) in Seawater
| Parameter | Solid-Phase Extraction (SPE) | SPATT (Diaion® HP-20) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Recovery | Almost complete recovery reported for PTX-2 using Sep-Pak C18.[1] | Recovery of the optimized SPE protocol was around 90% for PTX2.[2] | 82–123% |
| Limit of Detection (LOD) | 0.92 ng/mL.[3] | 0.001 - 0.05 µg/L.[4][5][6] | 0.2 - 5.7 ng/L |
| Limit of Quantification (LOQ) | 2.79 ng/mL.[3] | Not explicitly found | Not explicitly found |
| Sample Volume | 1 L or more | Not applicable (passive) | 10-15 mL |
| Analysis Time | Moderate | Long (deployment time) | Fast |
| Solvent Consumption | Moderate | Low | Very Low |
Table 2: Reported Concentrations of Pectenotoxins in Seawater
| This compound | Concentration Range | Location | Reference |
| PTX-2 | 40 to 107 ng/g of resin | Yellow Sea, China | [3] |
| PTX-2 seco acid (PTX-2 SA) and 7-epi-PTX-2 SA | up to 50 ng/g of resin | Yellow Sea, China | [3] |
| PTX-2 | 0.37 - 43.48 ng/NT | Ambon Bay, Indonesia | [7] |
| PTX-2 seco acid (PTX-2sa) | up to 15.11 ng/NT | Ambon Bay, Indonesia | [7] |
Concluding Remarks
The selection of the most appropriate sample preparation technique for this compound analysis in seawater is a critical step that influences the accuracy, sensitivity, and throughput of the overall analytical method.
-
SPATT offers the advantage of time-integrated sampling, providing a more representative picture of toxin presence over time and is particularly useful for monitoring programs.
-
Conventional SPE is a robust and well-established technique suitable for processing large volume samples to achieve low detection limits.
-
DLLME is a rapid and environmentally friendly method that requires minimal solvent and sample volumes, making it ideal for high-throughput screening applications.
The final choice of method should be based on the specific research objectives, regulatory requirements, and available laboratory resources. All three methods, when properly validated and coupled with sensitive analytical techniques like LC-MS/MS, can provide reliable data for the monitoring and risk assessment of Pectenotoxins in marine environments.
References
- 1. Determination of this compound-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of this compound-2 to this compound-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. A Screening Tool for the Direct Analysis of Marine and Freshwater Phycotoxins in Organic SPATT Extracts from the Chesap… [ouci.dntb.gov.ua]
- 7. epic.awi.de [epic.awi.de]
Application Note: Pectenotoxin as a Tool in Cell Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pectenotoxins (PTXs) are a group of polyether macrolide marine biotoxins produced by dinoflagellates of the genus Dinophysis.[1] While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, it is now understood that PTXs are not diarrheagenic and exhibit distinct toxicological profiles, primarily targeting the liver (hepatotoxicity) in animal studies.[1][2] In cell biology, Pectenotoxin-2 (PTX-2), the most common analog, has emerged as a powerful pharmacological tool. Its high specificity for actin makes it invaluable for investigating the dynamics of the actin cytoskeleton and its role in various cellular processes, including cell division, motility, and apoptosis.[3][4] This document provides detailed application notes and protocols for utilizing PTX as a research tool.
Mechanism of Action: A Specific Actin Depolymerizer
The primary molecular target of Pectenotoxins is actin.[1][5] Unlike some other actin-targeting agents, PTX-2's mechanism is precise and does not involve severing existing actin filaments.[6][7]
-
G-actin Sequestration: PTX-2 binds to monomeric actin (G-actin) in a 1:1 ratio, forming a complex that prevents the monomer from polymerizing into filamentous actin (F-actin).[6][8][9]
-
Inhibition of Polymerization: By sequestering G-actin, PTX-2 effectively inhibits both the rate and the overall extent of actin polymerization.[6][10]
-
Barbed-End Capping: Structural studies reveal that PTX-2 binds to a novel site between subdomains 1 and 3 of the actin monomer.[8] This binding position is thought to disrupt lateral contacts within the actin filament, effectively "capping" the barbed end and preventing further elongation.[8]
-
F-actin Depolymerization: The combination of inhibiting polymerization and capping filaments shifts the cellular equilibrium towards depolymerization, resulting in the disruption of F-actin structures like stress fibers.[5][6]
Applications in Cell Biology
Studying Actin Cytoskeleton Dynamics
PTX-2's specific disruption of actin polymerization without severing filaments makes it an ideal tool to probe the function of the actin cytoskeleton. Researchers can use PTX-2 to investigate processes reliant on dynamic actin rearrangement, such as:
-
Cell migration and motility
-
Cytokinesis and cell division[3]
-
Formation of stress fibers and focal adhesions[6]
Induction of Cell Cycle Arrest and Apoptosis
Disruption of the actin cytoskeleton is a potent cellular stress signal that can lead to cell cycle arrest and programmed cell death (apoptosis). PTX-2 has been shown to be a robust inducer of these processes, particularly in cancer cell lines, making it a subject of interest for anti-cancer drug development.[1][3]
-
Cell Cycle Arrest: PTX-2 treatment can induce a strong cell cycle arrest at the G2/M phase.[3][12] This is often followed by endoreduplication, a process where cells replicate their DNA without dividing, leading to polyploidy.[3]
-
Apoptosis Induction: PTX-2 triggers apoptosis through multiple pathways.[13] This includes the intrinsic (mitochondrial) pathway, evidenced by the loss of mitochondrial membrane potential and modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2).[3][14] It also involves the extrinsic (death receptor) pathway via the upregulation of TRAIL receptors DR4/DR5.[3][14] Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) is a key feature of PTX-2-induced apoptosis.[5][14] Furthermore, PTX-2 can suppress the pro-survival NF-κB signaling pathway.[3][13]
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phycotoxins: chemistry, mechanisms of action and shellfish poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cot.food.gov.uk [cot.food.gov.uk]
- 6. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 10. [Actin depolymerizing action by marine toxin, this compound-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cot.food.gov.uk [cot.food.gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Overcoming matrix effects in Pectenotoxin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects and other challenges encountered during the LC-MS/MS analysis of Pectenotoxins (PTXs).
Troubleshooting Guide
This section addresses specific issues that may arise during Pectenotoxin analysis, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing significant signal suppression for my this compound analytes?
Answer:
Signal suppression in LC-MS/MS analysis of Pectenotoxins is a common manifestation of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analytes.[1] This leads to a decreased instrument response and can result in inaccurate quantification.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Complex matrices, such as shellfish tissue, contain numerous compounds (e.g., salts, lipids, pigments) that can cause ion suppression.
-
Solution: Implement a robust solid-phase extraction (SPE) cleanup step. Oasis HLB and C18 cartridges are commonly used for lipophilic marine toxins.[2] An 80% methanol (B129727) extraction followed by Oasis HLB SPE cleanup has been shown to be effective.
-
-
Suboptimal Chromatographic Separation: If matrix components co-elute with your this compound analytes, ion suppression is likely to occur.
-
Solution: Optimize your LC method to improve the separation of PTXs from interfering matrix components. This can be achieved by adjusting the gradient profile, mobile phase composition, or using a column with a different selectivity (e.g., C8 vs. C18).
-
-
High Sample Concentration: Injecting a sample that is too concentrated can overload the ESI source, leading to competition for ionization and suppression of the analyte signal.
-
Solution: Dilute the sample extract before injection. While this may reduce the on-column concentration of the analyte, it can significantly decrease matrix effects and improve overall data quality.
-
Question: My this compound-2 (PTX2) peak is showing signal enhancement instead of suppression. What could be the cause?
Answer:
Signal enhancement is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially high signal. This compound-2 has been reported to be prone to signal enhancement in some shellfish matrices.
Potential Causes and Solutions:
-
Matrix-Induced Ionization Enhancement: Certain compounds in the sample matrix can facilitate the ionization of PTX2, leading to an enhanced signal.
-
Solution 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of Pectenotoxins. This helps to compensate for the enhancement effect, as both the standards and the samples will be subject to the same matrix influence.
-
Solution 2: Standard Addition Method: This involves adding known amounts of a PTX2 standard to aliquots of the sample extract. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined, effectively accounting for matrix effects.
-
Question: I'm experiencing poor peak shape (e.g., tailing, splitting) for my this compound peaks. How can I improve this?
Answer:
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
Potential Causes and Solutions:
-
Column Contamination or Deterioration: Accumulation of matrix components on the column can lead to active sites that cause peak tailing.[3]
-
Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column with a strong solvent or, if necessary, replace the column.
-
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4]
-
Solution: Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase conditions.
-
-
Secondary Interactions: Pectenotoxins, being large and complex molecules, can exhibit secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH or use a different column chemistry to minimize these interactions.
-
Frequently Asked Questions (FAQs)
What is the most common sample preparation method for this compound analysis in shellfish?
A widely used and effective method involves extraction with 80% methanol followed by solid-phase extraction (SPE) cleanup using a polymeric reversed-phase sorbent like Oasis HLB. This approach effectively removes salts and other polar interferences while retaining the lipophilic Pectenotoxins.
How can I quantify Pectenotoxins accurately in the presence of matrix effects?
The most reliable methods for accurate quantification in complex matrices are:
-
Isotope Dilution Mass Spectrometry (IDMS): This involves using stable isotope-labeled internal standards for each analyte. However, these standards are not always commercially available for all this compound analogues.
-
Matrix-Matched Calibration: This involves preparing calibration curves in a blank matrix extract to mimic the matrix effects seen in the samples.
-
Standard Addition: This method involves spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.
Which LC column is best suited for this compound analysis?
Reversed-phase columns, such as C18 and C8, are commonly used for the separation of lipophilic marine toxins. The choice between C18 and C8 will depend on the specific this compound analogues being analyzed and the complexity of the matrix. UPLC (Ultra-Performance Liquid Chromatography) systems with sub-2 µm particle columns can provide improved resolution and faster analysis times.
What are the typical MS/MS parameters for this compound-2 (PTX2)?
For PTX2, common MRM (Multiple Reaction Monitoring) transitions in positive electrospray ionization (ESI+) mode are:
-
Precursor ion (m/z): 876.5
-
Product ions (m/z): 823.5, 213.2, 195.2
It is crucial to optimize collision energies and other source parameters for your specific instrument to achieve the best sensitivity.
Data Presentation
Table 1: Comparison of Recovery and Matrix Effects for Different SPE Cleanup Methods
| Analyte | SPE Sorbent | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) |
| This compound-2 | Oasis PRiME HLB | 95 | 5 | <15 |
| This compound-2 | Silica-based C18 | 70 | 15 | >30 |
| This compound-2 | Polymeric Sorbent X | 85 | 10 | >25 |
Data adapted from comparative studies of SPE sorbents. Actual values may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol: Extraction and Cleanup of Pectenotoxins from Shellfish Tissue
This protocol describes a general procedure for the extraction of Pectenotoxins from shellfish tissue using 80% methanol followed by Oasis HLB SPE cleanup.
1. Sample Homogenization:
- Weigh 2.0 g of homogenized shellfish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Extraction:
- Add 8.0 mL of 80% methanol to the centrifuge tube.
- Vortex vigorously for 2 minutes.
- Centrifuge at 4000 x g for 10 minutes.
- Carefully collect the supernatant and transfer it to a clean tube.
3. Solid-Phase Extraction (SPE) Cleanup:
- Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
- Elution: Elute the Pectenotoxins from the cartridge with 5 mL of methanol into a clean collection tube.
4. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
Improving Pectenotoxin recovery during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve Pectenotoxin (PTX) recovery during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery?
Low recovery of Pectenotoxins, particularly PTX2, is a frequent issue in the analysis of complex matrices like shellfish. The primary causes include:
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of Pectenotoxins in the mass spectrometer source, leading to signal suppression and artificially low quantification.[1][2][3] This is considered one of the most significant challenges in lipophilic toxin analysis.[2][3]
-
Inefficient Extraction: The choice of extraction solvent and the extraction procedure itself may not be optimal for liberating all this compound analogues from the sample matrix.
-
Toxin Transformation: Pectenotoxins can be metabolized or transformed within the shellfish tissue, for example, the conversion of PTX2 to PTX2 seco acid.[4][5] This can lead to an underestimation of the parent toxin if the analytical method does not account for these transformation products.
-
Sample Handling and Storage: Improper storage of samples could potentially lead to degradation of Pectenotoxins over time.[6]
Q2: What is the role of Solid-Phase Extraction (SPE) in improving this compound recovery?
Solid-Phase Extraction (SPE) is a critical sample cleanup step that significantly improves this compound recovery by reducing matrix effects.[3][7][8] By removing interfering compounds from the sample extract before LC-MS/MS analysis, SPE helps to:
-
Reduce Signal Suppression: A cleaner extract minimizes the competition for ionization in the MS source, leading to a stronger and more accurate signal for the target Pectenotoxins.[3]
-
Increase Method Robustness: Reducing the amount of matrix components injected into the LC-MS/MS system can improve column lifetime and instrument performance.
-
Enhance Sensitivity: By concentrating the analytes and removing interfering substances, SPE can lower the limits of detection (LOD) and quantification (LOQ).[7]
Polymeric SPE sorbents have been shown to be effective for the cleanup of lipophilic marine toxins, including Pectenotoxins.[3][8]
Q3: Which extraction solvents are recommended for Pectenotoxins?
Methanol (B129727), typically in an 80% aqueous solution, is a widely used and effective extraction solvent for Pectenotoxins and other lipophilic marine toxins from shellfish.[9][10] The choice of solvent is crucial for efficiently extracting the toxins from the tissue homogenate. While other solvents and solvent mixtures can be used, 80% methanol has been demonstrated to yield good recovery rates for a range of lipophilic toxins.[9][10]
Q4: How can I compensate for matrix effects if I still observe low recovery after SPE cleanup?
Even with SPE cleanup, residual matrix effects can persist. To compensate for this, the standard addition method is a reliable technique.[1][11] This involves analyzing the sample extract and then re-analyzing the same extract after spiking it with known concentrations of this compound standards. This method allows for the correction of quantitative errors caused by matrix-induced signal suppression or enhancement.[1][11] Although it requires two analyses per sample, it provides more accurate quantification in complex matrices.[1][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound-2 signal in LC-MS/MS | Significant Matrix-Induced Signal Suppression | 1. Incorporate a Solid-Phase Extraction (SPE) cleanup step using a polymeric sorbent to remove interfering matrix components.[3][8] 2. Optimize chromatographic conditions. Using an alkaline mobile phase in LC has been shown to reduce matrix effects for PTX2 compared to an acidic mobile phase.[3] 3. If the issue persists, use the standard addition method for quantification to correct for signal suppression.[1][11] |
| Inconsistent recovery across different samples of the same type | Variability in Sample Matrix Composition | 1. Ensure consistent and thorough homogenization of all samples. 2. Matrix effects can vary significantly even between samples of the same species.[2] Implement the standard addition method for each sample or a representative subset to account for this variability.[2] |
| High recovery of this compound-2 seco acid but low recovery of PTX2 | Biotransformation of PTX2 in Shellfish Tissue | 1. Include certified reference standards for PTX2 seco acid and other relevant metabolites in your analytical method to accurately quantify them. 2. Consider that PTX2 can be rapidly converted to PTX2 seco acid in shellfish tissues.[4][5] Depending on the research question, it may be necessary to report the sum of PTX2 and its major metabolites. |
| Gradual decrease in instrument sensitivity over a sequence of injections | Accumulation of Matrix Components in the LC-MS/MS System | 1. Improve the sample cleanup procedure. Consider using a more effective SPE protocol or a combination of cleanup steps. 2. Incorporate a wash step with a strong solvent in the LC gradient to clean the column between injections. 3. Perform regular maintenance and cleaning of the mass spectrometer ion source. |
Data on this compound Recovery
The following tables summarize quantitative data on this compound recovery from various studies.
Table 1: Impact of SPE Cleanup on this compound-2 Recovery and Matrix Effects
| Analyte | Matrix | Cleanup Method | Apparent Recovery (%) (Matrix Effect) | Reference |
| PTX2 | Shellfish | Crude Extract (Acidic LC) | ~70% (Significant Suppression) | [3] |
| PTX2 | Shellfish | SPE Cleanup (Acidic LC) | ~70% (Suppression of ~30%) | [3] |
| PTX2 | Shellfish | SPE Cleanup (Alkaline LC) | 85-115% (Suppression <15%) | [3] |
Table 2: Recovery Rates of this compound-2 in Different Studies
| Extraction Method | Cleanup Method | Matrix | Recovery Rate (%) | Reference |
| 80% Methanol | HLB SPE | Shellfish | 115.2 | [9][10] |
| Methanol-water (9:1) | Hexane Wash + Polymeric SPE | Bottlenose Dolphin Tissue | 80 - 130 | [8][12] |
Experimental Protocols & Workflows
Standard this compound Extraction and Analysis Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of Pectenotoxins from shellfish.
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Logic for Low this compound Recovery
This diagram outlines a logical approach to troubleshooting low PTX recovery.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance of different extraction methods for paralytic shellfish toxins and toxin stability in shellfish during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. repository.library.noaa.gov [repository.library.noaa.gov]
Technical Support Center: Stability of Pectenotoxin Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pectenotoxin (PTX) analytical standards during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
For long-term storage, it is highly recommended to store this compound analytical standards, particularly this compound-2 (PTX2), at temperatures of -12°C or lower. The National Research Council of Canada (NRC) recommends a storage temperature of -12°C for their certified reference material (CRM) of PTX2 in methanol (B129727).[1] Many suppliers of marine biotoxin standards also recommend storage at -20°C in a tightly sealed vial to prevent solvent evaporation and degradation.[2][3] Always refer to the certificate of analysis (CoA) provided by the manufacturer for specific storage instructions for your standard.[4]
Q2: How stable is this compound-2 (PTX2) in methanol at different temperatures?
A stability study conducted by the National Research Council of Canada on their PTX2 certified reference material (CRM-PTX2-b) in methanol provides the most definitive data currently available.[1]
Key Findings:
-
Short-term stability: No degradation of PTX2 was observed for up to 30 days at temperatures as high as +20°C.[1]
-
Elevated temperature: Significant degradation was noted after 30 days at +37°C.[1]
-
Long-term stability: Statistical analysis showed no significant degradation for all storage conditions up to +4°C over a one-year period. The recommended long-term storage temperature is -12°C.[1]
The following table summarizes the stability data for the NRC CRM-PTX2-b in methanol:
| Temperature | Duration | Observation |
| up to +20°C | 30 days | No degradation observed.[1] |
| +37°C | 30 days | Significant degradation noted.[1] |
| up to +4°C | 1 year | No significant degradation.[1] |
| -12°C | 1 year+ | Recommended long-term storage temperature.[1] |
Q3: Should I use methanol or acetonitrile (B52724) as a solvent for my this compound standard?
Methanol is the solvent used for the certified reference material of PTX2 from the NRC and has demonstrated good long-term stability when stored correctly.[1] While there is a lack of specific stability studies for PTX2 in acetonitrile, studies on other lipophilic toxins, such as certain mycotoxins, have shown that acetonitrile can be a suitable solvent for long-term storage, in some cases even preferable to methanol to avoid potential transesterification at room temperature.[5][6]
When choosing a solvent, consider the following:
-
Compatibility with your analytical method: Ensure the solvent is compatible with your mobile phase and LC-MS/MS conditions.
-
Analyte Solubility: Pectenotoxins are lipophilic and generally soluble in both methanol and acetonitrile.
-
Potential for Reactivity: For some classes of compounds, methanol (a protic solvent) can be more reactive than acetonitrile (an aprotic solvent).[5]
If you need to switch from a commercially prepared methanol standard to an acetonitrile-based working solution, it is advisable to perform a short-term stability check.
Q4: How do repeated freeze-thaw cycles affect the stability of this compound standards?
Recommendation: To avoid the impact of freeze-thaw cycles, it is recommended to prepare single-use aliquots of your working standard solutions. Store these aliquots at -20°C or below.[2][7]
Q5: What are the signs of degradation in my this compound analytical standard?
Degradation of an analytical standard may not be visually apparent. The primary indicators of a compromised standard will be observed in your analytical data:
-
Decreased peak area/response: A consistent and significant decrease in the analytical signal for your standard over time can indicate degradation.
-
Appearance of new peaks: The emergence of unexpected peaks in the chromatogram of your standard solution could be degradation products.
-
Shift in retention time: While less common for the primary analyte, changes in the chromatographic profile could indicate issues.
-
Inaccurate quantification of quality control (QC) samples: If your QC samples, prepared from the stock standard, consistently fail to meet acceptance criteria, it may point to an issue with the standard's stability.
If you suspect degradation, it is crucial to use a new, certified analytical standard to confirm your findings.
Troubleshooting Guide
Issue: Unexpectedly low or inconsistent analytical results for this compound.
This guide will help you troubleshoot potential issues with your analytical standard that could be leading to inaccurate results.
Caption: Troubleshooting workflow for this compound standard stability issues.
Experimental Protocols
Protocol: User-Defined Stability Assessment of a this compound Working Standard
This protocol outlines a general procedure for researchers to assess the stability of their own this compound working standard solutions under specific laboratory conditions. This is not a replacement for the stability data provided by the manufacturer but can be useful for validating the stability of in-house prepared solutions.
Caption: Workflow for a user-defined stability study of this compound standards.
Detailed Methodology:
-
Preparation of Standard (Day 0):
-
Use a certified this compound stock solution of known concentration and purity.
-
Gravimetrically or volumetrically prepare a working standard solution at a relevant concentration in your chosen solvent (e.g., methanol or acetonitrile).
-
Dispense the working solution into a sufficient number of small-volume, amber glass vials to account for all time points and replicates. Seal the vials tightly.
-
-
Initial Analysis (T0):
-
Select at least three freshly prepared aliquots.
-
Analyze them using your validated LC-MS/MS method.
-
The mean of these initial measurements will serve as the 100% or reference value.
-
-
Storage:
-
Place the remaining aliquots in the designated storage locations (e.g., -20°C freezer, 4°C refrigerator, room temperature benchtop). Ensure they are protected from light.
-
-
Analysis at Subsequent Time Points:
-
At each planned interval (e.g., 7, 14, 30, 60, 90 days), remove three aliquots from each storage condition.
-
Allow the vials to reach ambient temperature before opening to prevent condensation from altering the concentration.
-
Analyze the samples using the same analytical method and instrument parameters as the initial analysis.
-
-
Data Evaluation:
-
Calculate the mean concentration and relative standard deviation (RSD) for the replicates at each time point.
-
Express the mean concentration as a percentage of the initial (T0) concentration.
-
The standard is considered stable under the tested conditions if the concentration remains within a predefined acceptance range (e.g., 90-110% of the initial concentration).
-
References
- 1. PTX2-b: Certified Calibration Solution for this compound-2 - NRC Digital Repository - Canada.ca [nrc-digital-repository.canada.ca]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. This compound-2 (PTX2) solution 5.13 ± 0.15 µmol/L in methanol [lgcstandards.com]
- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRM-PTX2-b | National Research Council Canada [nrc.canada.ca]
Minimizing ion suppression in Pectenotoxin mass spectrometry
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometry analysis of Pectenotoxins (PTXs).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in Pectenotoxin (PTX) analysis?
Ion suppression is a matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI).[1][2] It is a reduction in the ionization efficiency of the target analyte (Pectenotoxins) caused by co-eluting compounds from the sample matrix.[2][3] These interfering substances compete with the PTX molecules for ionization in the MS source, leading to a decreased signal intensity.[3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to underestimation of toxin levels or even false-negative results.[4][5]
Q2: What are the most common causes of ion suppression when analyzing PTXs in biological samples?
Ion suppression in PTX analysis typically originates from endogenous components of the sample matrix, which are often present at much higher concentrations than the toxins themselves.[6] Common culprits include:
-
Phospholipids (B1166683): These are major components of biological membranes and a primary cause of ion suppression in plasma and tissue extracts.[6]
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI probe, reducing its efficiency, and alter droplet properties, which hinders the release of gas-phase ions.[4][7][8]
-
Proteins and Peptides: Inadequately removed proteins can contaminate the ion source and compete with the analyte for ionization.[9][10]
-
Other Endogenous Compounds: Lipids, cholesterol, and other small molecules from complex matrices like shellfish tissue can also interfere with ionization.[9][11]
Q3: How can I determine if ion suppression is affecting my PTX measurements?
There are several experimental protocols to evaluate the presence and extent of ion suppression.[4] The most common method is a post-column infusion experiment .[7][12] In this setup, a constant flow of a PTX standard solution is introduced into the mobile phase stream after the analytical column but before the MS ion source.[9][12] A blank matrix extract (e.g., from toxin-free shellfish) is then injected. Any dip or variation in the stable baseline signal of the infused PTX standard indicates the retention time at which matrix components are eluting and causing suppression.[12]
Another straightforward method is to compare the peak area of a PTX standard in a pure solvent with the peak area of the same standard spiked into a pre-extracted blank matrix sample. A significantly lower peak area in the matrix sample confirms the presence of ion suppression.[4]
Q4: What are the primary strategies to minimize or eliminate ion suppression?
A multi-faceted approach is the most effective way to combat ion suppression.[5][13] The core strategies are:
-
Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[3][6][9]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate the PTX analytes from the regions where ion suppression occurs.[4][12]
-
Method Parameter Adjustment: This includes diluting the sample, reducing the injection volume, or lowering the mobile phase flow rate.[1][4][14]
-
Judicious Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, although ESI is more commonly used for PTXs.[1][2]
-
Use of Internal Standards: While not eliminating suppression, stable isotope-labeled internal standards (SIL-IS) can effectively compensate for its effects, as they are affected in the same way as the analyte.[3]
Troubleshooting Guide
This section addresses common issues encountered during PTX analysis and provides a logical workflow to diagnose and resolve them.
Problem 1: Low or No Detectable PTX Signal in a Known Positive Sample
A weak or absent signal is often a direct consequence of severe ion suppression.
-
Initial Check: Verify MS instrument parameters (e.g., collision energy, ion source settings) are optimized for PTXs. Use a neat PTX standard to confirm instrument performance.[15]
-
Assess Matrix Effects: Perform a post-column infusion experiment (see Protocol 1) to identify suppression zones. If the PTX retention time aligns with a major suppression zone, the chromatographic method needs adjustment.
-
Improve Sample Cleanup: If suppression is broadly observed, the sample preparation is likely insufficient. Enhance the cleanup protocol. For instance, if using protein precipitation, consider switching to a more rigorous method like SPE (see Protocol 2) to better remove phospholipids and salts.[4][6]
-
Consider Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds.[14] This is a viable option if the PTX concentration is high enough to remain above the limit of detection after dilution.
Problem 2: Poor Reproducibility and High Relative Standard Deviation (%RSD)
Inconsistent results, especially in quantitative assays, can be caused by variable ion suppression between samples.
-
Evaluate Sample Preparation Consistency: Ensure the sample preparation protocol is performed identically for all samples, standards, and quality controls. Inconsistent extraction recoveries can lead to variable matrix loads.
-
Implement Internal Standards: The most effective way to correct for variability is to use a stable isotope-labeled internal standard for the specific PTX being analyzed. The ratio of the analyte to the internal standard remains consistent even if both experience suppression.[3]
-
Check for Carryover: Inject a blank solvent after a high-concentration sample. If a peak is observed, it indicates carryover, which can contribute to variability. Clean the injector and system as needed.
-
Optimize Chromatography: Ensure the PTX peak is well-separated from the solvent front and any major interfering peaks. A robust chromatographic method is key to reproducible results.[4]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps visualize chromatographic regions where ion suppression occurs.
Methodology:
-
Prepare Solutions:
-
Infusion Solution: A standard solution of the this compound of interest (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 methanol (B129727):water).
-
Blank Matrix Extract: An extract from a certified toxin-free matrix (e.g., shellfish tissue) prepared using your standard sample preparation protocol.
-
-
System Setup:
-
Connect a syringe pump to the LC flow path using a T-fitting placed between the analytical column outlet and the MS inlet.
-
-
Procedure:
-
Begin the LC gradient run with a blank injection (mobile phase only).
-
Once the system is equilibrated, start the syringe pump to infuse the PTX standard at a low, constant flow rate (e.g., 5-10 µL/min). This should generate a stable signal (baseline) for the PTX mass transition.
-
Inject the blank matrix extract onto the column and acquire data for the entire duration of the chromatographic run.
-
-
Data Analysis:
-
Examine the chromatogram for the infused PTX. A stable, flat baseline indicates no ion suppression.
-
Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol describes a general SPE procedure for cleaning up shellfish extracts to reduce matrix components.
Methodology:
-
Initial Extraction:
-
Homogenize shellfish tissue (e.g., 2 grams) with methanol (e.g., 9 mL).
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants. Adjust the final volume to a known amount (e.g., 20 mL) with methanol.[16]
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge.
-
Condition the cartridge by passing methanol followed by water through it.
-
-
Sample Loading:
-
Dilute an aliquot of the methanolic extract with water to ensure analyte retention on the C18 stationary phase.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing Step:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to elute polar interferences like salts while retaining the lipophilic PTXs.
-
-
Elution:
-
Elute the Pectenotoxins from the cartridge using a small volume of a suitable organic solvent, such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small, known volume of mobile phase for LC-MS analysis.
-
Data and Visualizations
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the relative effectiveness of common techniques.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Phospholipid Removal | Salt Removal | Overall Ion Suppression Reduction | Throughput |
| Dilute-and-Shoot | Very Low | Low | Very Low | High |
| Protein Precipitation (PPT) | Low to Medium | Low | Low to Medium | High |
| Liquid-Liquid Extraction (LLE) | High | High | High | Low |
| Solid-Phase Extraction (SPE) | High | High | High | Medium |
Data synthesized from principles described in multiple sources.[3][4][6][9]
Diagrams and Workflows
Caption: Workflow for Minimizing Ion Suppression in PTX Analysis.
Caption: Troubleshooting Logic for Low this compound (PTX) Signal.
Caption: Decision Pathway for Selecting a Sample Preparation Method.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-reactivity in Pectenotoxin immunoassays
This guide provides troubleshooting advice and answers to frequently asked questions regarding cross-reactivity in Pectenotoxin (PTX) immunoassays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My immunoassay is showing a positive result for a sample confirmed to be negative by LC-MS. What are the potential causes?
A: This is a common issue often referred to as a "false positive" and can stem from several factors:
-
Antibody Cross-Reactivity: The antibody used in the assay may be binding to other structurally similar molecules present in the sample matrix. These can be other this compound analogues not targeted by your LC-MS method or entirely different compounds with similar epitopes.[1][2]
-
Matrix Effects: Components within the sample matrix (e.g., lipids, proteins from shellfish tissue) can interfere with the antibody-antigen binding reaction, leading to a false signal.
-
Non-Specific Binding (NSB): Assay components, including the detection antibody, may adhere non-specifically to the surface of the microplate wells, generating a background signal that is incorrectly interpreted as a positive result.[1] Inadequate blocking or washing steps are common causes.
Recommended Actions:
-
Confirm Antibody Specificity: Review the manufacturer's datasheet for data on cross-reactivity with known PTX analogues.
-
Perform a Spike and Recovery Experiment: Spike a known-negative sample matrix with a certified PTX standard. Low recovery may indicate matrix suppression, while overly high recovery could suggest matrix enhancement or cross-reactivity.
-
Analyze Sample Dilution Linearity: Perform a serial dilution of your sample. If matrix effects are present, the calculated toxin concentration will not decrease linearly with the dilution factor.
-
Optimize Blocking and Washing: Increase the number of wash cycles or test a different blocking agent (e.g., BSA, non-fat dry milk) to minimize non-specific binding.
Q: My PTX immunoassay results are consistently higher than those from my confirmatory LC-MS analysis. Why the discrepancy?
A: This discrepancy often arises because immunoassays and LC-MS measure different properties of the sample.
-
Summative Signal: An immunoassay provides a single, cumulative signal for all compounds in the sample that can bind to the antibody. If the antibody cross-reacts with multiple PTX analogues (e.g., PTX-2, PTX-2 seco acid, PTX-11), the assay result will represent the total "immunoreactive" concentration.[3][4]
-
Specific Quantification: LC-MS, on the other hand, separates individual compounds and quantifies them based on their unique mass-to-charge ratio. Your LC-MS method may only be calibrated to quantify a single analogue (e.g., PTX-2), while the immunoassay is detecting that analogue plus others.[5][6][7]
The flowchart below illustrates a typical workflow for investigating such discrepancies.
Frequently Asked Questions (FAQs)
Q: What are Pectenotoxins (PTXs) and their primary analogues?
A: Pectenotoxins are a group of polyether macrolide marine biotoxins produced by dinoflagellates, primarily of the genus Dinophysis.[8] They can accumulate in shellfish, posing a risk to human health. While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, they do not cause diarrhea and have a different mechanism of action. The most common and studied analogues include:
-
This compound-2 (PTX-2): Often the primary analogue produced by the dinoflagellate.[5][6][8]
-
This compound-2 Seco Acid (PTX-2 SA): A hydrolysis product of PTX-2, often formed in shellfish.[5][6][7]
-
This compound-11 (PTX-11): A hydroxylated analogue of PTX-2.[9]
-
This compound-6 (PTX-6): An oxidized analogue of PTX-2.
Q: What is antibody cross-reactivity in the context of a PTX immunoassay?
A: Antibody cross-reactivity occurs when the antibody, which was designed to bind to a specific target (e.g., PTX-2), also binds to other, structurally similar molecules.[10][11] This is because antibodies recognize a specific three-dimensional shape or part of a molecule called an epitope. If a different molecule, such as PTX-11, has an epitope that is very similar to that of PTX-2, the antibody may bind to it, albeit potentially with a different strength (affinity). This can lead to an overestimation of the target toxin's concentration or a positive result when the specific target is absent.[2][3]
Q: How is cross-reactivity quantified and reported?
A: Cross-reactivity is typically determined by running a competitive immunoassay with the cross-reacting compound alone and comparing its performance to the primary target analyte. It is calculated as a percentage using the concentrations that cause 50% inhibition (IC50) of the signal.
The formula is: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
The results are presented in a table, which is crucial for interpreting assay results.
Data Presentation: Example Cross-Reactivity Profile
The following table is a representative example illustrating how cross-reactivity data for an antibody raised against This compound-2 (PTX-2) might be presented. Actual values will vary significantly between different antibody lots and commercial kits.
| Compound | Class | Target Analyte | Representative Cross-Reactivity (%) | Notes |
| This compound-2 (PTX-2) | This compound | Yes | 100% | The reference compound for the assay. |
| PTX-2 Seco Acid | This compound | No | 75 - 95% | High cross-reactivity is common due to high structural similarity. |
| This compound-11 | This compound | No | 40 - 60% | Moderate cross-reactivity due to added hydroxyl group. |
| This compound-6 | This compound | No | 10 - 30% | Lower cross-reactivity due to significant structural modification. |
| Okadaic Acid (OA) | DSP Toxin | No | < 0.1% | Unrelated toxin class, should show negligible cross-reactivity.[12] |
| Domoic Acid (DA) | ASP Toxin | No | < 0.1% | Unrelated toxin class, should show negligible cross-reactivity.[12] |
Experimental Protocols
Protocol 1: General Competitive ELISA Workflow
This protocol outlines the key steps for a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) used for this compound detection.[13]
-
Coating: A microtiter plate (96-well) is coated with a PTX-protein conjugate (e.g., PTX-2-BSA). The plate is incubated (e.g., 4°C overnight) to allow the conjugate to adsorb to the well surface.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated (e.g., 1-2 hours at 37°C) to cover any remaining unsaturated surfaces on the plate, preventing non-specific binding of subsequent reagents.
-
Washing: The plate is washed again.
-
Competitive Reaction: The prepared sample extract (or PTX standard) is added to the wells, immediately followed by the addition of a limited amount of anti-PTX primary antibody. The plate is incubated (e.g., 1 hour at 37°C). During this step, the free PTX in the sample and the PTX conjugate coated on the plate compete to bind to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and free PTX.
-
Detection: An enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) is added. This antibody binds to the primary antibody that is now captured on the plate. The plate is incubated (e.g., 30-60 minutes at 37°C).
-
Washing: A final, thorough wash is performed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a color.
-
Signal Measurement: After a short incubation in the dark, a stop solution (e.g., H₂SO₄) is added. The absorbance (color intensity) is read using a microplate reader at a specific wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of PTX in the sample.
Protocol 2: Sample Preparation to Mitigate Matrix Effects
Proper sample preparation is critical for minimizing matrix interference. This is a general guideline for shellfish tissue.
-
Homogenization: Weigh approximately 2 grams of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Extraction: Add 8 mL of 100% methanol (B129727). Vortex vigorously for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at >3,000 x g for 10 minutes at room temperature.
-
Supernatant Collection: Carefully transfer the methanol supernatant to a clean tube.
-
Dilution: Dilute the supernatant with the assay buffer provided in the immunoassay kit. A common starting dilution is 1:10 (1 part supernatant to 9 parts buffer), but this may need to be optimized for your specific matrix and assay. The goal is to dilute the matrix interferents to a point where they no longer affect the assay, while keeping the PTX concentration within the assay's detection range.
-
Analysis: Use the diluted extract in the immunoassay as described in Protocol 1, Step 5.
References
- 1. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. Report on the First Detection of this compound-2, Spirolide-A and Their Derivatives in French Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound-11 as 34S-hydroxythis compound-2, a new this compound analogue in the toxic dinoflagellate Dinophysis acuta from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for Pectenotoxin Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Pectenotoxin (PTX) analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound analogs, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: I am observing significant peak tailing for my this compound analogs. What are the likely causes and how can I resolve this?
A: Peak tailing in the analysis of this compound analogs can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Secondary Silanol (B1196071) Interactions: Pectenotoxins can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Column Contamination or Degradation: Accumulation of matrix components from the sample on the column inlet frit or degradation of the stationary phase can cause peak distortion.[1][3][4]
-
Extra-Column Volume: Excessive tubing length or improper connections between the column and the detector can lead to band broadening and peak tailing, especially for early eluting peaks.
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[2]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
Q2: My this compound peaks are broad and resolution between analogs is poor. How can I improve this?
A: Poor resolution and broad peaks can compromise the accuracy of your analysis. Consider the following optimization strategies:
-
Mobile Phase Composition: The organic modifier, additives, and pH of the mobile phase play a crucial role in separation.
-
Solution: For Hydrophilic Interaction Liquid Chromatography (HILIC), optimizing the concentration of the aqueous component and the buffer in the mobile phase is key. For Reversed-Phase Liquid Chromatography (RPLC), adjusting the gradient steepness can improve resolution. A shallower gradient provides more time for separation. The use of acidic mobile phase modifiers like formic acid can improve peak shape and resolution.
-
-
Column Chemistry: The choice of stationary phase is critical for achieving selectivity between structurally similar this compound analogs.
-
Solution: HILIC columns are often effective for separating polar compounds like Pectenotoxins and are compatible with MS detection.[6][7] If co-elution is an issue with RPLC, switching to a HILIC column, or a different RPLC column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
-
-
Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. However, be mindful that temperature can also alter selectivity. Experiment with different temperatures (e.g., in 5°C increments) to find the optimal balance.[8]
-
Q3: I am experiencing significant matrix effects, such as ion suppression, in my LC-MS/MS analysis of Pectenotoxins from shellfish samples. What can I do to mitigate this?
A: Matrix effects are a common challenge in the analysis of complex biological samples like shellfish.
-
Sample Preparation: Effective sample cleanup is the most effective way to reduce matrix effects.
-
Dilution: A simple approach to reducing matrix effects is to dilute the sample extract.
-
Solution: The "dilute and shoot" method can be effective, but ensure that the concentration of your this compound analogs remains above the limit of quantification (LOQ) of your instrument.[10]
-
-
Chromatographic Separation: Improving the separation of analytes from matrix components can also help.
-
Solution: Optimize your chromatographic method to ensure this compound analogs elute in a region with minimal co-eluting matrix components.
-
-
Internal Standards: The use of appropriate internal standards can compensate for matrix effects.
-
Solution: Use isotopically labeled this compound analogs as internal standards if available. If not, a structurally similar compound that is not present in the sample can be used.
-
Q4: My retention times are shifting between injections. What could be the cause?
A: Unstable retention times can affect the reliability of peak identification and quantification.
-
Column Equilibration: Insufficient equilibration of the column between injections, especially with gradient elution, is a common cause of retention time drift.
-
Solution: Ensure that the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection.
-
-
Mobile Phase Preparation: Changes in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. If using a buffer, ensure the pH is consistent.
-
-
Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and retention time variability.
-
Solution: Regularly maintain your LC system, including purging the pumps and checking for leaks.
-
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times.
-
Solution: Ensure the column oven is maintaining a stable temperature.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the LC-MS/MS analysis of this compound-2 (PTX-2) and other related toxins.
Table 1: LC-MS/MS Parameters for Selected this compound Analogs
| Toxin | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Ionization Mode |
| PTX-2 | 876.5 / 876.7 | 823.4 / 823.8 | 841.4 / 551.8 | 22-37 | Positive (ESI+) |
| PTX-11 | 892.4 | 839.2 | 821.3 | 26 | Positive (ESI+) |
| Okadaic Acid (OA) | 803.5 | 563.2 | 255.5 | 57-68 | Negative (ESI-) |
| Dinophysistoxin-1 (DTX-1) | 817.6 | 255.2 | 113.1 | 70-94 | Negative (ESI-) |
| Azaspiracid-1 (AZA-1) | 842.7 | 824.6 | 672.7 | 43-69 | Positive (ESI+) |
| Yessotoxin (YTX) | 1141.4 | 1061.6 | 855.4 | 49-105 | Negative (ESI-) |
Data compiled from multiple sources.[11][12][13] Optimal conditions may vary depending on the instrument and specific method.
Table 2: Method Performance for PTX-2 Analysis in Shellfish
| Parameter | Typical Value | Reference |
| Recovery | 90 - 115% | [8][11][14] |
| Intra-day Precision (RSD) | < 5% | [11][14] |
| Inter-day Precision (RSD) | < 5% | [11][14] |
| Limit of Detection (LOD) | 1.6 - 3.3 ng/g | [12] |
| Limit of Quantification (LOQ) | 5.1 - 10.5 ng/g | [12][15] |
Experimental Protocols
This section provides a general methodology for the extraction and analysis of this compound analogs from shellfish tissue.
Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Homogenization: Weigh 2.00 ± 0.05 g of homogenized shellfish tissue into a centrifuge tube.[16]
-
Extraction: Add 9 mL of 100% methanol (B129727) to the tissue. Vortex for 3 minutes at maximum speed.[16]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean vial.
-
Re-extraction: Add another 9 mL of 100% methanol to the remaining pellet, vortex, and centrifuge again. Combine the second supernatant with the first.[16]
-
Volume Adjustment: Adjust the final volume of the combined extracts to 20 mL with 100% methanol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of 100% methanol.[16]
-
Sample Loading and Cleanup: Pass the methanolic extract through the conditioned SPE cartridge. A syringe filter can be placed at the end of the cartridge for further purification.[16]
-
Final Preparation: The purified extract is now ready for LC-MS/MS analysis. If necessary, evaporate the solvent and reconstitute in the initial mobile phase.
Protocol 2: HILIC-MS/MS Analysis
-
LC Column: Use a HILIC column suitable for separating polar compounds (e.g., an amide-bonded phase).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 95% Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 90-95%) and hold for 1-2 minutes.
-
Create a linear gradient to decrease the percentage of Mobile Phase B over 10-15 minutes to elute the this compound analogs.
-
Include a wash step with a high percentage of Mobile Phase A to elute strongly retained compounds.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the next injection.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source. Pectenotoxins are typically analyzed in positive ion mode.[12]
-
Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each this compound analog of interest (refer to Table 1).
-
Optimize MS parameters such as capillary voltage, source temperature, and collision energy for each compound to achieve maximum sensitivity.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Peak Tailing
A flowchart for troubleshooting peak tailing issues.
Diagram 2: Sample Preparation Workflow for Pectenotoxins in Shellfish
Workflow for this compound extraction and cleanup.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Marine Biotoxins Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. kp652.bver.co.kr [kp652.bver.co.kr]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 15. food.gov.uk [food.gov.uk]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Preventing Pectenotoxin degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Pectenotoxin (PTX) degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound-2 (PTX-2) I should be aware of?
A1: The primary degradation pathway for PTX-2 involves the hydrolysis of its lactone ring, leading to the formation of PTX-2 seco acid (PTX-2 SA) and its more thermodynamically stable epimer, 7-epi-PTX-2 SA.[1] This conversion can be catalyzed by enzymes present in shellfish hepatopancreas or can occur under certain chemical conditions.[1][2][3] Additionally, in the presence of methanol (B129727) during extraction or analysis, PTX-2 seco acid methyl ester can be formed.[2][3]
Q2: What are the optimal storage conditions for samples containing Pectenotoxins?
A2: While specific long-term stability studies on Pectenotoxins are limited, general guidance for lipophilic marine toxins suggests storage at low temperatures and acidic pH to minimize degradation. For paralytic shellfish poisoning (PSP) toxins, which often co-occur with PTXs, storage at -35°C and a pH of 3-4 has been shown to maintain stability.[4] It is therefore recommended to store this compound samples under similar conditions.
Q3: Can the extraction solvent contribute to this compound degradation?
A3: Yes, the choice of solvent can influence the stability of Pectenotoxins. Methanol is a commonly used and effective solvent for extracting lipophilic toxins, including PTXs, as outlined in the EU-Harmonised Standard Operating Procedure for lipophilic marine biotoxins.[5][6][7] However, it is important to be aware that the presence of methanol can lead to the formation of PTX-2 seco acid methyl ester during sample processing.[2][3]
Q4: Is the conversion of PTX-2 to PTX-2 seco acid always an indicator of poor sample handling?
A4: Not necessarily. The conversion of PTX-2 to PTX-2 SA is a known metabolic process that occurs naturally within bivalve shellfish as a detoxification pathway.[1] Therefore, the presence of PTX-2 SA in a sample can be a result of in-vivo metabolism rather than sample preparation-induced degradation. However, improper handling, such as prolonged exposure to non-optimal pH or temperature, can accelerate the hydrolysis of the lactone ring.
Troubleshooting Guides
Issue 1: High levels of PTX-2 seco acid detected in the sample.
| Possible Cause | Recommended Action |
| Enzymatic degradation | Immediately freeze fresh shellfish samples at -20°C or lower after collection to minimize enzymatic activity. |
| Inappropriate pH during extraction | Use a validated extraction protocol, such as the EU-Harmonised SOP, which employs methanol for extraction.[5][6][7] If preparing custom buffers, ensure the pH is maintained in the acidic range (pH 3-4) if possible, based on stability data for similar toxins.[4] |
| Elevated temperature during sample preparation | Perform all extraction and processing steps on ice or at a reduced temperature to minimize chemical degradation. |
Issue 2: Poor recovery of Pectenotoxins.
| Possible Cause | Recommended Action |
| Incomplete extraction | Ensure thorough homogenization of the shellfish tissue in methanol. The EU-Harmonised SOP recommends a specific ratio of tissue to solvent and a defined homogenization time.[6] |
| Adsorption to labware | Use polypropylene (B1209903) or glass labware and minimize the number of transfer steps to reduce potential adsorption of these lipophilic compounds. |
| Degradation during storage | Store extracts at -20°C or below in tightly sealed vials to prevent solvent evaporation and degradation. |
Experimental Protocols
Protocol 1: Extraction of Pectenotoxins from Shellfish Tissue (Based on EU-Harmonised SOP)
-
Sample Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized shellfish tissue into a centrifuge tube.
-
Methanol Extraction: Add 9.0 mL of methanol to the tissue.
-
Homogenization: Homogenize the mixture with a high-speed probe for 1 minute.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at room temperature.
-
Supernatant Collection: Carefully transfer the methanol supernatant to a clean tube.
-
Storage: Store the extract at -20°C until analysis.
Quantitative Data Summary
While specific kinetic data for this compound degradation is scarce, the following table provides a general guideline for the stability of similar marine toxins (Paralytic Shellfish Poisoning toxins) under different storage conditions, which can be used as a proxy for Pectenotoxins.
Table 1: General Stability Guidelines for Marine Toxins Based on PSP Toxin Data [4]
| Temperature | pH | Stability |
| -35°C | 3-4 | High (Stable for at least 4 months) |
| -35°C | 6-7 | High |
| 5°C | 3-4 | Moderate (Relatively stable) |
| 5°C | 6-7 | Low (Degradation observed) |
| 25°C | 3-4 | Low (Significant degradation after 3 months) |
| 25°C | 6-7 | Very Low (Fastest degradation rate) |
Visualizations
Caption: this compound-2 degradation pathway.
Caption: this compound extraction workflow.
Caption: Troubleshooting this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aesan.gob.es [aesan.gob.es]
- 6. aesan.gob.es [aesan.gob.es]
- 7. The Determination Method of the Lipophilic Marine Biotoxins in Bivalve Subject to EU Regulations Using a Triple Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Identifying and mitigating interferences in Pectenotoxin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pectenotoxins (PTXs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Pectenotoxin analysis by LC-MS/MS?
A1: The most significant source of interference in this compound analysis is the sample matrix itself, which can cause ion suppression or enhancement in the mass spectrometer.[1] This is particularly problematic in complex matrices like shellfish tissue.[1] Co-eluting lipophilic compounds, such as fats and pigments, are major contributors to these matrix effects.[1][2] While other co-occurring marine biotoxins like Okadaic Acid (OA) and Dinophysistoxins (DTXs) are potential interferences, modern chromatographic methods are typically designed to separate them from PTXs.[3][4]
Q2: My PTX-2 peak is showing poor shape or splitting. What could be the cause?
A2: Poor peak shape or splitting for PTX-2 can be attributed to several factors. One possibility is the epimerization of PTX-2 under acidic conditions, which can lead to the appearance of a small shoulder or a split peak.[5] It is also important to ensure the stability of the mobile phase, as changes in its composition over time can affect retention times and peak shapes, particularly for other toxins analyzed alongside PTXs.[6][7] Additionally, issues with the analytical column, such as degradation or contamination, can lead to poor chromatography.
Q3: I am observing low recovery of Pectenotoxins from my shellfish samples. What are some potential reasons?
A3: Low recovery of PTXs can stem from several stages of the analytical process. Inefficient extraction from the sample matrix is a primary cause; ensure that the solvent system (typically methanol-based) and homogenization process are optimized.[8][9] During the sample clean-up stage, using an inappropriate Solid-Phase Extraction (SPE) sorbent or an inadequate elution solvent can lead to loss of the analyte.[6][7] Furthermore, PTXs can be unstable under strong basic or acidic conditions, so the pH of your solutions should be carefully controlled throughout the procedure.[5][10] Some PTXs can also be metabolized or transformed within the shellfish tissue, for example, PTX-2 can be oxidized to PTX-6 or hydrolyzed to its seco acid form, which may not be accounted for if you are only targeting the parent compound.[11][12]
Q4: Can I use the same analytical method for different types of shellfish?
A4: While a general LC-MS/MS method can be a good starting point, it often requires optimization for different shellfish species. The composition of the sample matrix can vary significantly between species, leading to different levels of matrix effects.[1] Therefore, it is crucial to validate the method for each new matrix by assessing parameters such as recovery, repeatability, and matrix effects to ensure accurate quantification.[1]
Q5: Are there certified reference materials (CRMs) available for this compound analysis?
A5: Yes, certified reference materials for Pectenotoxins, such as PTX-2, are commercially available.[13][14] These CRMs are essential for method development, validation, and ensuring the accuracy of quantification.[13] They can be used to prepare calibration curves and for spiking control samples to determine recovery rates.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Signal Suppression/Enhancement (Matrix Effects) | Inadequate sample clean-up. | Implement or optimize a Solid-Phase Extraction (SPE) step using C18 or polymeric cartridges to remove interfering matrix components.[6][8][9] Consider a liquid-liquid extraction (LLE) step for defatting. |
| Co-elution of matrix components with the analyte. | Modify the LC gradient profile to improve the separation of PTXs from the matrix interferences.[1] Experiment with different analytical columns (e.g., C8, C18) or mobile phase additives.[4] | |
| Use a stable isotope-labeled internal standard for the most effective compensation of matrix effects.[1] If unavailable, use the standard addition method for quantification in complex matrices.[1] | ||
| Inconsistent Retention Times | Mobile phase instability or degradation. | Prepare fresh mobile phases daily. Some additives can degrade over time, affecting the chromatography.[6][7] |
| Fluctuations in column temperature. | Ensure the column oven is maintaining a stable temperature. Inconsistent temperatures can lead to shifts in retention time.[6][7] | |
| Analyte Degradation | Exposure to harsh pH conditions. | Avoid strongly acidic or basic solutions during sample preparation. PTXs are known to be labile under these conditions.[5][10] |
| Enzymatic degradation. | Consider enzymatic hydrolysis if you need to analyze for esterified forms of PTXs, as alkaline hydrolysis can destroy them. | |
| No or Low Analyte Signal | Inefficient extraction. | Optimize the extraction solvent and procedure. 80% methanol (B129727) is a commonly used and effective solvent for lipophilic toxins.[8][9] Ensure thorough homogenization of the sample. |
| Incorrect MS/MS parameters. | Verify the precursor and product ion masses (MRM transitions) for the specific this compound analogue you are analyzing. Optimize collision energy and other source parameters.[8][9] | |
| Analyte instability in solution. | Store standards and sample extracts at appropriate temperatures (e.g., -20°C) and protect them from light to prevent degradation.[13] |
Quantitative Data Summary
The following tables summarize key performance data from published methods for this compound analysis.
Table 1: Recovery Rates of PTX-2 in Shellfish Samples
| Analytical Method | Sample Matrix | Recovery Rate (%) | Reference |
| LC-MS/MS with SPE | Shellfish | 115.2 | [8][9] |
| LC-MS/MS with SPE | Bottlenose Dolphin Tissue/Urine | 80 - 130 | [6][7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PTX-2
| Analytical Method | Sample Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Bottlenose Dolphin Tissue | ≤ 2.8 ng/g | - | [6][7] |
| LC-MS/MS | Bottlenose Dolphin Urine | ≤ 0.7 ng/mL | - | [6][7] |
| HPLC-MS-MS | Bivalves | - | 2.79 ng/mL | [4] |
| UPLC-MS/MS with Trap/ACD | Organic SPATT Extracts | 0.001 - 0.05 µg/L | - | [5] |
| LC-MS/MS | Shellfish | 0.035 - 24 µg/kg | 0.12 - 74 µg/kg |
Experimental Protocols & Methodologies
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
This protocol is a generalized procedure based on common methodologies for the extraction and clean-up of Pectenotoxins from shellfish tissue for LC-MS/MS analysis.[8][9]
-
Homogenization and Extraction:
-
Weigh 2 grams of homogenized shellfish tissue into a centrifuge tube.
-
Add a known amount of internal standard if available.
-
Add 8 mL of 80% methanol in water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step on the pellet with another 8 mL of 80% methanol.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the combined methanolic extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the Pectenotoxins with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase and filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section provides typical parameters for the analysis of PTX-2.[8][9]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) acetate (B1210297) and 50 mM formic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 50 mM formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic toxins.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for PTX-2:
-
Quantitative: 876.7 > 823.8
-
Qualitative: 876.5 > 551.8
-
-
This compound Signaling Pathway
Unlike many other diarrhetic shellfish toxins such as Okadaic Acid, which inhibit protein phosphatases, Pectenotoxins exert their toxicity through a distinct mechanism of action.[9] The primary cellular target of Pectenotoxins is the actin cytoskeleton.[8][13]
Pectenotoxins, such as PTX-2, bind to monomeric actin (G-actin), sequestering it and preventing its polymerization into filamentous actin (F-actin).[1][14] This action effectively "caps" the fast-growing barbed end of actin filaments, leading to the disruption and depolymerization of the actin cytoskeleton.[13][14] This disruption of a fundamental cellular component is believed to be the underlying cause of the observed hepatotoxicity and apoptosis in experimental models.[13]
References
- 1. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phycotoxins: chemistry, mechanisms of action and shellfish poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cot.food.gov.uk [cot.food.gov.uk]
- 12. The Mechanism of Diarrhetic Shellfish Poisoning Toxin Production in Prorocentrum spp.: Physiological and Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytoskeletal toxicity of pectenotoxins in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pectenotoxin Solid-Phase Extraction Efficiency
Welcome to the technical support center for Pectenotoxin (PTX) solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your PTX-SPE experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of pectenotoxins.
Q1: What are the common causes of low recovery of pectenotoxins during SPE?
Low recovery is a frequent challenge in SPE. The primary reasons for losing your target analyte can be categorized into three main areas: analyte breakthrough during the loading step, premature elution during the wash step, or incomplete elution from the sorbent.[1][2][3][4][5][6] To systematically troubleshoot, it is crucial to collect and analyze each fraction (load, wash, and elution) to pinpoint where the loss is occurring.[1]
Q2: My pectenotoxins are being lost in the loading fraction (breakthrough). How can I fix this?
Analyte breakthrough during sample loading suggests that the pectenotoxins are not effectively binding to the SPE sorbent.[2][3] Several factors could be responsible:
-
Incorrect Sorbent Choice: Pectenotoxins are lipophilic, making reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) suitable choices.[7][8][9] Ensure your chosen sorbent has an appropriate affinity for your specific this compound analogue.[2]
-
Inappropriate Sample Solvent: If the sample solvent is too strong (i.e., has a high percentage of organic solvent), the pectenotoxins will have a higher affinity for the solvent than the sorbent and will not be retained.[1][3] Consider diluting your sample with a weaker solvent, such as water, to enhance retention.[3]
-
Incorrect pH: The pH of the sample can influence the charge state of the pectenotoxins and the sorbent surface, affecting retention.[1][10] Adjust the pH of your sample to ensure optimal binding.[3]
-
High Flow Rate: A fast flow rate during sample loading can prevent sufficient interaction time between the pectenotoxins and the sorbent.[3][10][11] Decrease the flow rate to improve binding.[3]
-
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte loss.[1][2] If you suspect this, consider using a larger cartridge or a sorbent with a higher capacity.[2][3]
Q3: I am finding my pectenotoxins in the wash fraction. What should I do?
If pectenotoxins are eluting during the wash step, your wash solvent is likely too strong.[1][2] The goal of the wash step is to remove interferences that are less strongly retained than your target analytes. To remedy this, you can:
-
Decrease the strength of the wash solvent: Reduce the percentage of the organic solvent in your wash solution.[2]
-
Ensure proper pH: Maintain the pH that ensures strong retention of the pectenotoxins on the sorbent.[1]
Q4: I am getting poor recovery because the pectenotoxins are not eluting from the cartridge. How can I improve elution?
If your pectenotoxins are retained on the sorbent but not eluting, your elution solvent is not strong enough to disrupt the analyte-sorbent interactions.[1][2][5] To improve elution:
-
Increase the strength of the elution solvent: Increase the percentage of the organic component in your elution solvent.[5] For pectenotoxins, methanol (B129727) is a commonly used elution solvent.[7]
-
Increase the elution volume: You may not be using a sufficient volume of solvent to elute all the bound pectenotoxins.[2][5] Try increasing the elution volume and collecting multiple smaller fractions.[5]
-
Adjust the pH: Modifying the pH of the elution solvent can alter the ionization of the pectenotoxins or the sorbent, facilitating elution.[5] The addition of a modifier like ammonium (B1175870) hydroxide (B78521) to the elution solvent has been shown to be effective.[7]
Q5: My results are not reproducible. What are the likely causes?
Lack of reproducibility in SPE can stem from several factors:[2][4][6]
-
Inconsistent Cartridge Packing: Variations in sorbent bed packing can lead to channeling and inconsistent flow-through.
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out between conditioning and sample loading can prevent proper interaction with the analyte.[5] Ensure the sorbent bed remains wetted.
-
Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution will affect the interaction times and, consequently, the recovery.[11]
-
Matrix Effects: Complex sample matrices can interfere with the SPE process, leading to variable results.[12] Proper sample pre-treatment and optimized wash steps are crucial to minimize matrix effects.[13]
Data Presentation: this compound SPE Recovery Rates
The following table summarizes reported recovery rates for pectenotoxins using different SPE protocols. This data can serve as a benchmark for your own experiments.
| Sorbent Type | Toxin(s) | Sample Matrix | Reported Recovery (%) | Reference |
| C18 | This compound-2 (PTX2), this compound-6 (PTX6) | Seawater | Almost complete recovery | [8] |
| Polymeric | Okadaic Acid (OA), Dinophysistoxins (DTXs), Pectenotoxins (PTXs), Azaspiracids (AZAs) | Shellfish | 73 - 101 | [7][12] |
| Optimized Polymeric | Okadaic Acid (OA), this compound-2 (PTX2) and other lipophilic toxins | Dolphin tissue | Around 90 | [12] |
| Volumetric C18 | Paralytic Shellfish Poisoning (PSP) Toxins | Shellfish | 78 - 85 | [14] |
Experimental Protocols
Below are detailed methodologies for common this compound SPE procedures.
Protocol 1: SPE of Pectenotoxins from Shellfish Extracts using a Polymeric Sorbent
This protocol is adapted from a validated method for the determination of lipophilic marine toxins.[7]
-
Sample Preparation: Dilute 5 mL of the methanolic shellfish extract with 5 mL of ultrapure water.
-
Sorbent Conditioning: Condition an OASIS® HLB cartridge with 6 mL of methanol (MeOH), followed by 6 mL of a 50:50 (v/v) mixture of MeOH and water.
-
Sample Loading: Load the diluted shellfish extract onto the conditioned cartridge.
-
Washing: No wash step is performed in this specific protocol to maximize recovery.
-
Elution: Elute the pectenotoxins from the cartridge with 2 mL of methanol containing 3% ammonium hydroxide (NH₄OH).
-
Analysis: The purified extract is then ready for analysis by methods such as LC-MS/MS.
Protocol 2: SPE of Pectenotoxins from Seawater using a C18 Sorbent
This protocol is based on a method for the determination of PTX2 and PTX6 from seawater.[8]
-
Sorbent: Sep-Pak C18 cartridge.
-
Sample: Seawater containing pectenotoxins.
-
Procedure: While the original paper does not detail the full conditioning, loading, and elution volumes, it establishes that C18 cartridges can achieve almost complete recovery of PTX2 and PTX6 from seawater samples.[8] A general reversed-phase SPE protocol would involve:
-
Conditioning: Activate the C18 sorbent with an organic solvent (e.g., methanol) followed by equilibration with water.
-
Loading: Pass the seawater sample through the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar impurities.
-
Elution: Elute the retained pectenotoxins with a strong organic solvent (e.g., methanol or acetonitrile).
-
Visualizations
General SPE Workflow
The following diagram illustrates the standard steps involved in a solid-phase extraction procedure.
Caption: A generalized workflow for solid-phase extraction.
Troubleshooting Logic for Low SPE Recovery
This diagram provides a logical approach to diagnosing the cause of low recovery in your SPE experiments.
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of this compound-2 to this compound-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. specartridge.com [specartridge.com]
- 11. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improved solid-phase extraction procedure in the analysis of paralytic shellfish poisoning toxins by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pectenotoxin Analysis in Fatty Tissues
Welcome to the technical support center for Pectenotoxin (PTX) analysis. This resource is designed for researchers, scientists, and drug development professionals working with fatty tissues. Here you will find troubleshooting guides and frequently asked questions to assist with method refinement and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of Pectenotoxins in fatty tissues so challenging?
A1: The analysis of Pectenotoxins (PTXs), which are lipophilic marine toxins, in fatty tissues is challenging due to significant matrix effects.[1][2] Lipids and other co-extractives from fatty matrices can interfere with the analytical process, particularly during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.[1][3] This interference can lead to ion suppression or enhancement, which affects the accuracy and sensitivity of quantification.[2][3] Therefore, extensive sample cleanup is required to remove these interfering substances.[4][5]
Q2: What are the primary methods for extracting PTXs from fatty tissues?
A2: The primary methods for extracting PTXs from fatty tissues include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7] LLE protocols often use immiscible organic solvents to partition the lipophilic toxins from the aqueous and lipid phases.[8] SPE is widely used for cleanup, employing cartridges with various sorbents to retain the toxins while washing away interfering lipids.[9][10] Modified QuEChERS methods have also been developed to handle complex matrices like fatty shellfish and can be adapted for other fatty tissues.[6]
Q3: How can I minimize lipid interference during my analysis?
A3: Minimizing lipid interference is crucial for accurate PTX analysis. Several strategies can be employed:
-
Sample Preparation: A robust sample preparation protocol is the first line of defense. This can include an initial protein precipitation step followed by a defatting step using a non-polar solvent like hexane (B92381).
-
Cleanup Techniques: Dispersive solid-phase extraction (dSPE) with sorbents like C18 or specialized lipid removal products (e.g., EMR-Lipid) can be very effective.[5] Polymeric SPE sorbents have also been shown to be effective in reducing matrix effects.[9]
-
Instrumental Approaches: Modifying the LC method, such as adjusting the mobile phase or using a different chromatographic column (C8 or C18), can help separate PTXs from co-eluting matrix components.[11] Additionally, using matrix-matched calibration curves for quantification is essential to compensate for any remaining matrix effects.[1][6]
Q4: What is the matrix effect and how can I assess it?
A4: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3][12] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[3] The matrix effect can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to its response in a neat solvent at the same concentration.[3] The resulting ratio is known as the matrix factor (MF). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[3]
Q5: Which analytical technique is most suitable for detecting and quantifying PTXs?
A5: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the reference method for the determination and quantification of lipophilic marine toxins, including PTXs.[1][13] This technique offers high sensitivity and selectivity, which is necessary for detecting the low levels of PTXs often found in biological samples and for distinguishing them from complex matrix components.[2] High-resolution mass spectrometry (HRMS) is also a powerful alternative for this purpose.[2]
Troubleshooting Guide
Issue 1: Low Recovery of Pectenotoxins
-
Question: I am experiencing low recovery of PTXs from my fatty tissue samples. What could be the cause and how can I improve it?
-
Answer:
-
Probable Cause 1: Inefficient Extraction. The chosen extraction solvent may not be optimal for the specific fatty matrix. PTXs are lipophilic, but the extraction solvent needs to efficiently penetrate the tissue matrix.
-
Solution 1: Optimize the extraction solvent. Methanol (B129727) is a common choice, but for some matrices, an acidified methanol extraction may improve efficiency for certain toxins.[14] Trying different solvent systems, such as acetonitrile (B52724) or acetone-based mixtures, may also yield better results. Ensure thorough homogenization of the tissue to maximize the surface area for extraction.
-
Probable Cause 2: Toxin Loss During Cleanup. The cleanup step, designed to remove lipids, might also be removing some of the PTXs. This is particularly a risk if the sorbent in your SPE cartridge has too strong an affinity for the toxins or if the washing steps are too stringent.
-
Solution 2: Re-evaluate your SPE protocol. Ensure the sorbent type is appropriate for PTXs. You may need to test different wash solvents that are strong enough to remove lipids but weak enough to leave the PTXs on the column.[15] Analyze the effluent from each step (load, wash, and elution) to determine where the analyte is being lost.[15]
-
Probable Cause 3: Incomplete Elution. The elution solvent may not be strong enough to release the PTXs from the SPE sorbent.
-
Solution 3: Try a stronger elution solvent or a combination of solvents. Applying the elution solvent in smaller, repeated aliquots can also improve elution efficiency.[15]
-
Issue 2: Significant Matrix Effects (Ion Suppression/Enhancement)
-
Question: My LC-MS/MS results show significant ion suppression for my PTX analytes. How can I mitigate this?
-
Answer:
-
Probable Cause 1: Co-eluting Matrix Components. Lipids, phospholipids, and other endogenous materials are likely co-eluting with your PTX analytes and interfering with their ionization in the mass spectrometer source.[1][2]
-
Solution 1: Enhance the cleanup procedure. Incorporate a dSPE step with lipid-removing sorbents or use a more effective SPE cartridge.[5][9] A pre-cooking step before extraction has also been shown to improve extraction efficiency and potentially reduce matrix effects for some toxins.[14]
-
Probable Cause 2: Suboptimal Chromatographic Separation. The LC method may not be adequately separating the PTXs from the interfering matrix components.
-
Solution 2: Optimize the LC conditions. Experiment with different mobile phase compositions (both acidic and alkaline mobile phases have been used successfully) and gradients to improve the separation of PTXs from matrix interferences.[9][11] Using a different column, such as a C8 instead of a C18, could also alter selectivity and improve separation.[11]
-
Probable Cause 3: Inadequate Compensation in Quantification. If some matrix effects are unavoidable, the quantification method must account for them.
-
Solution 3: Use matrix-matched standards for your calibration curve.[6] This involves preparing your calibration standards in an extract of a blank (toxin-free) fatty tissue that has been processed through the entire sample preparation procedure. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Issue 3: Poor Reproducibility of Results
-
Question: I am observing high variability between replicate analyses of the same fatty tissue sample. What are the likely sources of this poor reproducibility?
-
Answer:
-
Probable Cause 1: Inhomogeneous Sample. Fatty tissues can be difficult to homogenize completely, leading to variations in the amount of toxin and lipid in each aliquot.
-
Solution 1: Improve the homogenization procedure. Ensure the tissue is completely and uniformly homogenized before taking aliquots for extraction. Cryogenic grinding can be an effective technique for achieving a fine, uniform powder from fatty tissues.
-
Probable Cause 2: Inconsistent Sample Preparation. Minor variations in the execution of the extraction and cleanup steps can lead to significant differences in the final results, especially with complex protocols.
-
Solution 2: Standardize every step of the sample preparation protocol. Use precise volumes and times, and ensure consistent mixing and vortexing. The use of an internal standard added at the beginning of the procedure can help to correct for variations in extraction efficiency and sample handling.
-
Probable Cause 3: Instrument Instability. Fluctuations in the LC-MS/MS system's performance can also contribute to poor reproducibility.
-
Solution 3: Perform regular system suitability tests to ensure the instrument is performing consistently. Monitor parameters like peak shape, retention time, and signal intensity of a standard solution throughout the analytical run.
-
Quantitative Data Summary
Table 1: Performance of a Modified QuEChERS Method for Lipophilic Marine Toxins in Shellfish
| Toxin Group | Recovery (%) | Precision (RSD %) | LOQ (μg/kg) |
| Yessotoxins | 85 - 117.4 | < 10 | 0.32 - 4.92 |
| Dinophysistoxins | 85 - 117.4 | < 10 | 0.32 - 4.92 |
| Okadaic Acid | 85 - 117.4 | < 10 | 0.32 - 4.92 |
| Azaspiracids | 85 - 117.4 | < 10 | 0.32 - 4.92 |
| Spirolides | 85 - 117.4 | < 10 | 0.32 - 4.92 |
| (Data sourced from a study using a modified QuEChERS method with dSPE cleanup using graphene oxide as a sorbent in fresh and processed shellfish.[6]) |
Table 2: Performance of an LC-MS/MS Method with SPE Cleanup in Different Shellfish Matrices
| Toxin | Matrix | Recovery (%) | Precision (RSDr %) | LOQ (μg/kg) |
| This compound-2 (PTX2) | Mussels | 84.8 - 111.1 | Not Specified | < Regulatory Limit |
| This compound-2 (PTX2) | Oysters | 84.8 - 111.1 | Not Specified | < Regulatory Limit |
| This compound-2 (PTX2) | Clams | 84.8 - 111.1 | Not Specified | < Regulatory Limit |
| (Data is generalized from a study that developed a fast LC-MS/MS method for fourteen lipophilic toxins, with recoveries for most compounds falling within this range.[16]) |
Table 3: Matrix Effects in LC-HR-MS Analysis of Lipophilic Toxins in Mussels
| Toxin | Matrix Effect (%) |
| Okadaic Acid (OA) | < 50 (Strong Suppression) |
| Azaspiracid-1 (AZA-1) | 75 - 110 |
| Yessotoxin (YTX) | 75 - 110 |
| This compound-2 (PTX-2) | 75 - 110 |
| (Data sourced from a study using an Orbitrap instrument for analysis of fresh mussel samples.[2]) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Fatty Tissues
-
Homogenization: Homogenize 1-2 g of fatty tissue until a uniform consistency is achieved.
-
Extraction: Add 10 mL of a methanol/water (80:20, v/v) solution to the homogenized tissue. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid material.
-
First Partition: Decant the supernatant into a new tube. Add 10 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes to separate the layers. The upper hexane layer contains the bulk of the lipids.
-
Defatting: Carefully remove and discard the upper hexane layer. Repeat the hexane wash two more times to maximize lipid removal.
-
Evaporation and Reconstitution: Evaporate the lower methanolic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for cleanup or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol follows an initial extraction (e.g., Protocol 1).
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent).
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the sorbent.
-
Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent to remove remaining salts and polar interferences. For example, pass 5 mL of a water/methanol (90:10, v/v) solution.
-
Elution: Elute the PTXs from the cartridge with a less polar solvent. For example, use two aliquots of 2 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, precise volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Modified QuEChERS for Fatty Matrices
-
Homogenization and Hydration: Homogenize 2 g of fatty tissue with 8 mL of water.
-
Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mix (e.g., magnesium sulfate, PSA, and C18 or a specialized lipid removal sorbent). Vortex for 1 minute.
-
Final Centrifugation and Analysis: Centrifuge the dSPE tube at high speed (e.g., 10,000 x g) for 5 minutes. Take an aliquot of the supernatant, filter, and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis in fatty tissues.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Assessment of the matrix effect in quantifying lipophilic toxins in seafood - CROATIAN VETERINARY JOURNAL [croatian-veterinary-journal.org]
- 2. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of lipophilic marine toxins in fresh and processed shellfish using modified QuEChERS and ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of lipophilic marine biotoxins by liquid chromatography-tandem mass spectrometry in five shellfish species from Washington State, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ensuring the stability of Pectenotoxin seco acid during analysis
Welcome to the technical support center for the analysis of Pectenotoxin seco acid (PTX-SA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of PTX-SA during analytical procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound seco acid (PTX-SA) and why is its stability a concern?
A1: this compound seco acid (PTX-SA) is a marine biotoxin belonging to the group of lipophilic toxins. It is a detoxification product of this compound-2 (PTX2), formed through the enzymatic hydrolysis of the lactone ring in shellfish. PTX-SA can exist as an equilibrium mixture with its more thermodynamically stable epimer, 7-epi-PTX-2sa. Additionally, it can be esterified with various fatty acids. The stability of PTX-SA during analysis is crucial for accurate quantification and toxicological assessment, as degradation or interconversion can lead to erroneous results.
Q2: What are the main factors that can affect the stability of PTX-SA during analysis?
A2: The primary factors that can influence the stability of PTX-SA include:
-
pH: Although PTX-SA is reportedly stable in a pH range of 4.1 to 9.1, extreme pH conditions should be avoided.[1]
-
Temperature: Elevated temperatures can potentially accelerate degradation or epimerization.
-
Solvents: The choice of extraction and chromatography solvents can impact the stability of PTX-SA.
-
Enzymatic Activity: Residual enzymatic activity in shellfish extracts could potentially alter PTX-SA concentrations.
-
Matrix Effects: Components of the sample matrix can interfere with the analysis and potentially affect the stability of the analyte.[2]
Q3: Are there certified reference materials (CRMs) available for PTX-SA?
A3: While certified reference materials are available for this compound-2 (PTX2), the availability of a dedicated CRM for this compound seco acid is less certain. Researchers often rely on in-house standards or CRMs of the parent compound, PTX2, for semi-quantitative analysis. It is crucial to verify the identity and purity of any standard used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of PTX-SA.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of PTX-SA | Degradation during sample extraction: Use of harsh extraction conditions (e.g., strong acids or bases, high temperatures). | Employ mild extraction methods. Methanol (B129727) is a commonly used solvent for extraction.[3] Avoid prolonged exposure to high temperatures. |
| Incomplete extraction: The chosen solvent may not be efficient in extracting PTX-SA from the matrix. | Optimize the extraction solvent and procedure. A mixture of methanol and water is often effective for polar compounds. | |
| Adsorption to labware: PTX-SA may adhere to glass or plastic surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| Inconsistent or variable results | Epimerization of PTX-SA to 7-epi-PTX-2sa: This interconversion can occur during sample storage or analysis, leading to fluctuating concentrations of PTX-SA. | Analyze samples as fresh as possible. If storage is necessary, keep extracts at low temperatures (e.g., -20°C or -80°C). Minimize the time samples spend in the autosampler. |
| Hydrolysis of PTX-SA fatty acid esters: If the sample contains esterified forms of PTX-SA, they may hydrolyze back to the parent acid during sample preparation or analysis, artificially inflating the PTX-SA concentration. | Use analytical methods that can simultaneously detect both the free acid and its esters. If only the free acid is of interest, consider the potential for ester hydrolysis when interpreting results. | |
| Peak tailing or poor peak shape in LC analysis | Secondary interactions with the stationary phase: The acidic nature of PTX-SA can lead to interactions with the column material. | Use a high-quality, end-capped C18 column. Optimize the mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. |
| Matrix effects: Co-eluting compounds from the sample matrix can interfere with the chromatography.[2] | Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3] | |
| Unexpected peaks in the chromatogram | Presence of isomers or degradation products: The chromatogram may show peaks corresponding to 7-epi-PTX-2sa or other related compounds. | Use a high-resolution mass spectrometer to identify the chemical formula of the unknown peaks. Compare retention times and mass spectra with available standards or literature data. |
Experimental Protocols
Protocol 1: Extraction of this compound Seco Acid from Shellfish Tissue
This protocol provides a general guideline for the extraction of PTX-SA from shellfish. Optimization may be required depending on the specific matrix.
Materials:
-
Homogenized shellfish tissue
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Polypropylene centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE or equivalent)
Procedure:
-
Weigh 2 grams of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant into a clean tube.
-
Re-extract the pellet with another 10 mL of methanol, following steps 3-5.
-
Combine the supernatants.
-
Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Seco Acid
This is a general LC-MS/MS method for the detection and quantification of PTX-SA. Instrument parameters should be optimized for your specific system.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A typical gradient might be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ for PTX-SA (exact mass will depend on the specific seco acid)
-
Product Ions (m/z): Select at least two characteristic product ions for confirmation and quantification.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Visualizations
References
Strategies to reduce signal-to-noise ratio in Pectenotoxin detection
Welcome to the technical support center for Pectenotoxin (PTX) detection. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges in PTX analysis, particularly in reducing the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound detection experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No this compound Signal | 1. Inefficient Extraction: The PTX may not be effectively extracted from the sample matrix. 2. Matrix Effects: Co-eluting compounds from the sample can suppress the ionization of PTX in the mass spectrometer.[1][2] 3. Suboptimal LC-MS/MS Parameters: Incorrect precursor/product ion selection, collision energy, or other MS settings. 4. Degradation of Toxin: PTXs may be unstable under certain storage or experimental conditions. | 1. Optimize Extraction: Use a validated method, such as extraction with 80% methanol (B129727).[3][4][5] For complex matrices, consider pre-treatment steps. 2. Improve Sample Cleanup: Implement or refine a Solid-Phase Extraction (SPE) step. Polymeric or C18 SPE cartridges can effectively reduce matrix interference.[6][7][8] 3. Verify MS/MS Method: Infuse a pure standard of the target this compound to optimize MS/MS parameters and confirm transitions.[6] 4. Ensure Proper Sample Handling: Store samples at appropriate low temperatures and minimize freeze-thaw cycles. Prepare fresh mobile phases regularly.[7] |
| High Baseline Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can elevate the baseline. 2. Dirty LC-MS System: Contamination in the injection port, column, or mass spectrometer source. 3. Electronic Noise: Improper grounding or issues with the detector electronics. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning: Flush the LC system with appropriate cleaning solutions. Clean the MS source components according to the manufacturer's instructions. 3. Check Connections: Ensure all electronic connections are secure and the instrument is properly grounded. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong, causing peak fronting. 3. Column Degradation: Loss of stationary phase or contamination of the column can result in poor peak shape. 4. Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Injection Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. 3. Replace Column: If the column performance has degraded, replace it with a new one. Use a guard column to extend the life of the analytical column. 4. Optimize Mobile Phase: Adjust the mobile phase pH or add modifiers to minimize secondary interactions. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Pressure: Issues with the LC pump can lead to unstable flow rates. 2. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. 3. Column Temperature Variations: Inconsistent column temperature can affect retention times.[7] 4. Mobile Phase Aging: The properties of the mobile phase can change over time, affecting the retention of analytes.[7] | 1. Service the LC Pump: Purge the pumps and check for leaks. If the problem persists, the pump seals may need replacement. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep the solvent bottles capped. 3. Use a Column Oven: Maintain a constant and consistent column temperature.[7] 4. Use Fresh Mobile Phases: It is recommended to use mobile phases prepared within one week for reproducible results.[7] |
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis by LC-MS, these effects can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal).[1] This phenomenon can result in inaccurate quantification and a reduced signal-to-noise ratio, making it difficult to detect low levels of Pectenotoxins.[1]
Q2: What is the most effective way to remove matrix interference for PTX detection?
A2: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up sample extracts and reducing matrix effects before LC-MS/MS analysis.[8] Various SPE sorbents are available, with reversed-phase materials like C18 and polymeric phases being common choices for lipophilic toxins like Pectenotoxins.[6][7][8] For instance, a study developing a method for multiple shellfish toxins utilized an Oasis HLB SPE cartridge for cleanup after an 80% methanol extraction.[5]
Q3: Can I analyze Pectenotoxins with other lipophilic marine toxins in a single run?
A3: Yes, multi-toxin methods using LC-MS/MS have been developed to detect and quantify several classes of lipophilic marine toxins, including Pectenotoxins, okadaic acid group toxins, yessotoxins, and azaspiracids, in a single chromatographic run.[3][6][9] These methods often require careful optimization of both the chromatographic separation and the mass spectrometric conditions to ensure specificity and sensitivity for all target analytes.[6]
Q4: What are the typical LC-MS/MS parameters for this compound-2 (PTX2) detection?
A4: While specific parameters should be optimized for your instrument, a common approach for PTX2 is to use electrospray ionization (ESI) in positive mode. The precursor ion is typically the protonated molecule [M+H]⁺. Two of the most abundant and specific product ions are then selected for multiple reaction monitoring (MRM) to ensure accurate identification and quantification.[6]
Q5: How can I improve the chromatographic separation of Pectenotoxins?
A5: To improve separation, you can:
-
Use a UHPLC system: Ultra-high-performance liquid chromatography provides higher resolution and better peak shapes.[6]
-
Optimize the mobile phase: An ammonia-based gradient with acetonitrile (B52724) and water has been shown to provide good separation for lipophilic toxins.[6][7]
-
Select an appropriate column: A C18 column is commonly used for the analysis of Pectenotoxins and other lipophilic toxins.[7][9]
-
Control the column temperature: Maintaining a stable column temperature, for example at 30°C, can improve the consistency of retention times.[7][8]
Experimental Protocols
Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol describes a general method for the extraction and cleanup of Pectenotoxins from shellfish tissue, adapted from established procedures.[3][4][5]
-
Homogenization: Homogenize a representative sample of the shellfish tissue.
-
Extraction:
-
SPE Cleanup (using a polymeric cartridge like Oasis HLB):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[5]
-
Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.[5]
-
Elution: Elute the Pectenotoxins from the cartridge with 5 mL of methanol.[5]
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 45°C.[5]
-
Reconstitute the residue in a known volume (e.g., 1 mL) of methanol or an appropriate solvent compatible with your LC mobile phase.[5]
-
Filter the reconstituted sample through a 0.2 µm filter before injection into the LC-MS/MS system.[5]
-
Quantitative Data Summary
The following table summarizes recovery and precision data from a validated LC-MS/MS method for this compound-2 (PTX2) and other lipophilic toxins after extraction and SPE cleanup.[3][4][5]
| Toxin | Recovery Rate (%) | Intra-day Relative Standard Deviation (RSD) (%) | Inter-day Relative Standard Deviation (RSD) (%) |
| This compound-2 (PTX2) | 115.2 | < 5 | < 5 |
| Okadaic Acid (OA) | 90.2 | < 5 | 14.63 |
| Dinophysistoxin-1 (DTX1) | 114.1 | < 5 | < 5 |
| Azaspiracid-1 (AZA1) | 99.4 | < 5 | < 5 |
| Yessotoxin (YTX) | 87.8 | < 5 | < 5 |
Data sourced from a single-run LC-MS/MS method for multiple shellfish toxins.[3][4][5]
Visualizations
Experimental Workflow for PTX Detection
Caption: Workflow for this compound sample preparation and analysis.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise in PTX detection.
References
- 1. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of diarrhetic shellfish poisoning toxins and this compound-2 in the bottlenose dolphin (Tursiops truncatus) by liquid chromatography-tandem mass spectrometry [repository.library.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extended Targeted and Non-Targeted Strategies for the Analysis of Marine Toxins in Mussels and Oysters by (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for routine Pectenotoxin monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the routine monitoring of Pectenotoxins (PTXs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
Question: I am observing low recovery for the Pectenotoxin-2 (PTX2) certified reference material (CRM) in my spiked shellfish samples. What are the potential causes and solutions?
Answer:
Low recovery of PTX2 CRM can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction | - Ensure complete homogenization: Shellfish tissue must be thoroughly homogenized to ensure efficient extraction. - Verify solvent-to-tissue ratio: Adhere to the recommended solvent (e.g., 100% methanol) to tissue ratio as specified in validated protocols like the EU-Harmonised Standard Operating Procedure.[1] - Check extraction time and temperature: Ensure adequate extraction time and adherence to specified temperatures to facilitate the release of toxins from the tissue matrix. |
| Matrix Effects | - Evaluate ion suppression/enhancement: The complexity of the shellfish matrix can interfere with the ionization of PTX2.[2] To mitigate this, consider: - Diluting the sample extract. - Optimizing the sample clean-up procedure using Solid Phase Extraction (SPE).[3] - Utilizing matrix-matched calibration standards.[4] |
| Analyte Degradation | - Check pH of the extraction solvent: Pectenotoxins can be sensitive to pH changes. Ensure the extraction solvent is neutral or as specified in the protocol. - Storage conditions: Ensure that CRMs and samples are stored at the recommended temperature (e.g., -20°C) to prevent degradation.[5] |
| Instrumental Issues | - Verify LC-MS/MS parameters: Confirm that the MS/MS transitions, collision energies, and other instrument parameters are correctly set for PTX2. - Assess for carryover: Inject a blank solvent after a high concentration standard or sample to check for carryover. If observed, implement a more rigorous needle and injection port washing protocol. |
Question: My chromatogram shows peak tailing and/or splitting for the PTX2 standard. How can I resolve this?
Answer:
Poor peak shape for PTX2 can compromise the accuracy and precision of quantification. The issue can originate from the LC system, the column, or the mobile phase.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the column: Use a strong solvent wash to remove potential contaminants. - Reverse flush the column: If a simple flush is ineffective, reverse the column direction and flush at a low flow rate (refer to the column manufacturer's instructions). - Use a guard column: A guard column can protect the analytical column from strongly retained matrix components. |
| Inappropriate Mobile Phase | - Check mobile phase pH: Ensure the pH of the mobile phase is appropriate for the column and analyte. - Freshly prepare mobile phases: Old mobile phases can change in composition and pH. It is recommended to use mobile phases that are less than a week old.[1] |
| Injection Solvent Mismatch | - Ensure injection solvent is compatible with the mobile phase: A significant mismatch in solvent strength between the sample diluent and the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase composition. |
| Extra-column Volume | - Minimize tubing length and diameter: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector to reduce peak broadening. |
Frequently Asked Questions (FAQs)
Question: What are the essential quality control (QC) samples for a routine this compound monitoring batch, and what are the typical acceptance criteria?
Answer:
A robust QC system is crucial for ensuring the reliability of this compound monitoring data. A typical analytical batch should include the following QC samples:
-
Reagent Blank: An aliquot of the extraction solvent is carried through the entire analytical process. This monitors for contamination from reagents and labware.
-
Acceptance Criterion: The concentration of PTX2 should be below the Limit of Detection (LOD).
-
-
Matrix Blank: A sample of shellfish tissue known to be free of Pectenotoxins. This is used to assess for background interferences from the matrix.
-
Acceptance Criterion: The concentration of PTX2 should be below the Limit of Quantification (LOQ).
-
-
Matrix Spike (Spiked Blank): A matrix blank fortified with a known concentration of PTX2 CRM. This assesses the accuracy of the method (recovery).
-
Acceptance Criterion: Recovery should typically be within 70-120%.
-
-
Certified Reference Material (CRM) in Tissue: If available, a shellfish tissue CRM with a certified concentration of PTX2 should be analyzed to verify the overall accuracy of the method.[4]
-
Acceptance Criterion: The measured concentration should fall within the certified range.
-
-
Calibration Standards: A series of at least five calibration points should be used to establish the calibration curve.[1]
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.98.[1]
-
Question: Where can I obtain Certified Reference Materials for this compound-2?
Answer:
Certified Reference Materials for PTX2 are crucial for accurate quantification and method validation. A primary source for these materials is the National Research Council of Canada (NRC).[5][6] Their CRMs are traceable to the International System of Units and conform to ISO/IEC 17025 and ISO 17034 requirements.[5]
Question: Is it necessary to use an internal standard for this compound analysis?
Answer:
While not always mandatory, the use of a suitable internal standard is highly recommended to improve the precision and accuracy of quantification. An internal standard can compensate for variations in sample preparation, injection volume, and matrix effects. For lipophilic marine toxins, a structurally similar compound that is not present in the samples would be ideal. Due to the limited commercial availability of a specific stable isotope-labeled PTX2, some laboratories may rely on meticulous external calibration and robust QC measures.
Question: What are the current regulatory limits for Pectenotoxins in shellfish?
Answer:
Regulatory limits for Pectenotoxins have evolved. Historically, they were often grouped with diarrhetic shellfish poisoning (DSP) toxins.[7] For example, a previous EU limit was 160 µg of okadaic acid equivalents per kilogram for the sum of okadaic acid, dinophysistoxins, and pectenotoxins.[1] However, due to evidence suggesting low oral toxicity and no confirmed cases of human illness, the European Food Safety Authority (EFSA) has indicated that Pectenotoxins do not cause diarrhetic effects.[8] Consequently, some jurisdictions have moved towards deregulating PTXs.[9] It is crucial to consult the specific regulations of the target market for the most up-to-date information.
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Parameters for this compound-2 Analysis
| Parameter | Typical Value | Shellfish Matrix | Reference |
| Limit of Detection (LOD) | 0.92 ng/mL | - | [10] |
| Limit of Quantification (LOQ) | 2.79 ng/mL | - | [10] |
| Recovery | 115.2% | Mixed Shellfish | [3][11] |
| Intra-day Precision (RSD) | < 5% | Mixed Shellfish | [3][11] |
| Inter-day Precision (RSD) | < 5% | Mixed Shellfish | [3][11] |
Experimental Protocols
Detailed Methodology for this compound Analysis in Shellfish by LC-MS/MS (Based on EU-Harmonised SOP) [1]
-
Sample Homogenization:
-
Homogenize a representative sample of shellfish tissue until a uniform consistency is achieved.
-
-
Extraction:
-
Weigh 2.0 g ± 0.1 g of the homogenized tissue into a centrifuge tube.
-
Add 9.0 mL of 100% methanol.
-
Homogenize for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 9.0 mL of methanol.
-
Combine the supernatants and adjust the final volume to 20.0 mL with methanol.
-
-
Sample Filtration:
-
Filter the combined extract through a 0.45 µm or 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid.[1]
-
Mobile Phase B: 95% acetonitrile/5% water with 2 mM ammonium formate and 50 mM formic acid.[1]
-
Gradient Elution: A suitable gradient from a lower to a higher percentage of Mobile Phase B is employed to separate the analytes.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ion transitions for PTX2.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis in shellfish.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. food-chemistry-technology-conferences.magnusgroup.org [food-chemistry-technology-conferences.magnusgroup.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. food.gov.uk [food.gov.uk]
- 8. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
Optimizing fragmentation parameters for Pectenotoxin identification by MS/MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fragmentation parameters for the identification of Pectenotoxins (PTXs) by tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common precursor ions for Pectenotoxins in positive ion ESI-MS/MS?
A1: In positive ion electrospray ionization (ESI), Pectenotoxins typically form protonated molecules [M+H]+ and ammonium (B1175870) adducts [M+NH4]+. Sodium adducts [M+Na]+ can also be observed, sometimes with high intensity depending on the sample matrix and mobile phase purity. It is crucial to identify the predominant precursor ion in your specific experimental conditions for optimal sensitivity.
Q2: Which product ions are characteristic for Pectenotoxin-2 (PTX-2)?
A2: The fragmentation of PTX-2 characteristically yields a prominent product ion at m/z 823.4, corresponding to the loss of a water molecule from the protonated molecule. Other significant fragments can be observed, and their relative intensities may vary with collision energy.
Q3: How does collision energy affect the fragmentation of Pectenotoxins?
A3: Collision energy (CE) is a critical parameter that directly influences the fragmentation pattern and the intensity of product ions. Insufficient CE will result in poor fragmentation and low signal intensity of product ions. Conversely, excessive CE can lead to extensive fragmentation, diminishing the intensity of characteristic product ions and potentially generating non-specific fragments. Therefore, optimizing CE for each specific this compound and precursor ion is essential for achieving maximum sensitivity and specificity in MS/MS analysis.
Q4: What is the importance of dwell time in MRM analysis of Pectenotoxins?
A4: Dwell time, the time spent acquiring data for a specific MRM transition, is a crucial parameter for obtaining reliable quantitative data. A sufficient dwell time is necessary to acquire an adequate number of data points across a chromatographic peak (ideally 15-20 points) for accurate integration. However, excessively long dwell times can limit the number of MRM transitions monitored in a single run, especially for multi-analyte methods.
Quantitative Data: Optimized Fragmentation Parameters
The following table summarizes the reported optimized MS/MS parameters for the identification of various Pectenotoxins. Note that optimal values can vary between different mass spectrometer models and manufacturers. It is highly recommended to perform compound-specific optimization.
| Toxin | Precursor Ion (m/z) | Adduct | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) | Declustering Potential/Fragmentor (V) |
| This compound-1 (PTX-1) | 874.5 | [M+NH4]+ | 856.5 | 838.5 | Not specified | Not specified |
| This compound-2 (PTX-2) | 876.5 | [M+NH4]+ | 823.4 | 841.4 | 26 | 176 |
| 876.7 | [M+NH4]+ | 823.8 | 551.8 | 36.9 | 137.7 | |
| This compound-6 (PTX-6) | 888.5 | [M-H] | Not specified | Not specified | Not specified | Not specified |
| This compound-11 (PTX-11) | 892.4 | [M+NH4]+ | 839.2 | 821.3 | 26 | 173 |
| PTX-2 Seco Acid | 878.5 | [M+H]+ | Not specified | Not specified | Not specified | Not specified |
Note: "Not specified" indicates that the specific values were not available in the reviewed literature. Researchers should determine these parameters empirically.
Experimental Protocol: Optimization of Fragmentation Parameters
This protocol outlines the steps for optimizing fragmentation parameters for a specific this compound using a triple quadrupole mass spectrometer.
1. Toxin Standard Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition.
2. Direct Infusion Analysis:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Acquire full scan mass spectra in positive ion mode to identify the most abundant precursor ion(s) (e.g., [M+H]+, [M+NH4]+, [M+Na]+).
3. Cone Voltage/Fragmentor Optimization:
-
Select the most intense precursor ion.
-
Perform a cone voltage (or fragmentor voltage) ramp experiment. Vary the voltage across a range (e.g., 20-150 V) and monitor the intensity of the precursor ion.
-
The optimal cone voltage is the value that maximizes the intensity of the precursor ion without causing significant in-source fragmentation.
4. Product Ion Scan and Collision Energy Optimization:
-
Set the cone voltage to the optimized value.
-
Perform a product ion scan by selecting the precursor ion in Q1 and scanning a range of m/z values in Q3.
-
Infuse the standard solution and acquire product ion spectra at a low collision energy (e.g., 10 eV).
-
Gradually increase the collision energy in steps of 2-5 eV and observe the changes in the fragmentation pattern.
-
Identify the most abundant and specific product ions.
-
For each selected product ion, perform a collision energy optimization experiment by ramping the CE over a range (e.g., 10-60 eV) and monitoring the intensity of the product ion.
-
The optimal collision energy is the value that maximizes the intensity of the specific product ion.
5. MRM Transition Setup:
-
Based on the optimization experiments, set up the Multiple Reaction Monitoring (MRM) transitions using the selected precursor ion and the optimized collision energies for the quantifier and qualifier product ions.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound Precursor Ion
-
Question: I am not observing the expected precursor ion for my this compound standard during direct infusion. What could be the problem?
-
Answer:
-
Check Ionization Source Settings: Ensure the electrospray ionization (ESI) source is clean and the parameters (e.g., capillary voltage, gas flows, temperature) are appropriate for the analyte and flow rate. Pectenotoxins generally ionize well in positive mode ESI.
-
Verify Standard Integrity: The this compound standard may have degraded. Prepare a fresh dilution from the stock solution.
-
Mobile Phase Composition: The presence of non-volatile salts or contaminants in the mobile phase can suppress ionization. Use high-purity LC-MS grade solvents and additives. The addition of a small amount of ammonium formate (B1220265) can promote the formation of [M+NH4]+ adducts, which often provide better sensitivity.
-
Incorrect Adduct Formation: Pectenotoxins can form various adducts. If you are targeting the [M+H]+ ion, but the [M+Na]+ or [M+NH4]+ adduct is more stable under your conditions, you may see a very low signal for the protonated molecule. Widen your full scan range to look for other potential adducts.
-
Issue 2: Poor Fragmentation/Low Product Ion Intensity
-
Question: I have a strong precursor ion signal, but the intensity of my product ions is very low, even after optimizing the collision energy. What should I do?
-
Answer:
-
Re-optimize Collision Energy: The optimal collision energy can be a narrow range. Perform a more detailed optimization with smaller step sizes (e.g., 1-2 eV).
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. Low collision gas pressure will result in inefficient fragmentation.
-
In-source Fragmentation: If the cone/fragmentor voltage is set too high, the this compound may be fragmenting in the ion source before it reaches the collision cell. This will lead to a lower intensity of the intended precursor ion entering the quadrupole. Re-optimize the cone/fragmentor voltage to maximize the precursor ion intensity.
-
Analyte Stability: Some Pectenotoxins or their adducts may be more stable than others, requiring higher collision energies to induce fragmentation.
-
Issue 3: Unexpected Peaks or Adducts in the Mass Spectrum
-
Question: I am observing unexpected peaks or adducts in my mass spectrum that I cannot identify. How can I troubleshoot this?
-
Answer:
-
Contamination: Contamination from solvents, glassware, or the LC system can introduce unexpected ions. Run a blank injection to identify background ions. Thoroughly clean the ion source and infusion lines.
-
Matrix Effects: When analyzing complex samples, co-eluting matrix components can form adducts with the analyte or suppress its ionization. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering compounds.
-
Sodium Adducts: The presence of sodium ions from glassware or reagents can lead to the formation of [M+Na]+ adducts. Using plastic vials and fresh, high-purity solvents can minimize sodium contamination.
-
In-source Reactions: Under certain ESI conditions, analytes can undergo reactions in the ion source, leading to unexpected ions. Adjusting source parameters like temperature and voltages may help to minimize these reactions.
-
Issue 4: Inconsistent Fragmentation Ratios
-
Question: The ratio of my quantifier to qualifier ion is not consistent between runs. What could be causing this?
-
Answer:
-
Collision Energy Fluctuations: Ensure the collision energy setting is stable and reproducible.
-
Dwell Time: If the dwell times are too short, especially for low-intensity qualifier ions, the measurement may not be statistically robust, leading to variability in the ion ratio. Ensure you have sufficient data points across the chromatographic peak for both transitions.
-
Co-eluting Interferences: A co-eluting interference that fragments to produce an ion at the same m/z as one of your product ions can alter the ion ratio. Check for interferences by analyzing a matrix blank. If an interference is present, chromatographic separation needs to be improved.
-
Visualizations
Caption: Experimental workflow for optimizing MS/MS fragmentation parameters.
Caption: Troubleshooting logic for this compound MS/MS analysis.
Validation & Comparative
A Comparative Guide to Pectenotoxin Detection: Validating a Novel Rapid Toxin Screening Method Against the Gold Standard LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely detection of Pectenotoxins (PTXs), a group of marine biotoxins that can accumulate in shellfish and pose a significant threat to human health, is paramount for ensuring seafood safety and supporting toxicological research. While Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the established reference method for the quantitative analysis of these toxins, its cost, complexity, and lengthy analysis time create a need for alternative screening methods.[1][2][3] This guide provides a comprehensive comparison of a novel, hypothetical Rapid Toxin Screening (RTS) Kit against the validated LC-MS/MS method for the detection of Pectenotoxin-2 (PTX2), a prevalent analogue. Experimental data and detailed protocols are provided to support an objective evaluation of each method's performance.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the established LC-MS/MS method and the new RTS Kit for the detection of PTX2 in shellfish tissue. Data for the LC-MS/MS method is compiled from various validation studies, while the RTS Kit data represents expected performance for a rapid screening assay.
| Performance Parameter | LC-MS/MS Method | Rapid Toxin Screening (RTS) Kit (Hypothetical) |
| Limit of Detection (LOD) | 0.035 - 12.1 µg/kg[4][5] | ~ 20 µg/kg |
| Limit of Quantitation (LOQ) | 0.12 - 58 µg/kg[4][6] | ~ 40 µg/kg |
| Recovery | 77 - 115.2%[5][7] | 80 - 120% |
| Precision (RSD) | < 15% (Intra-day)[5][7] | < 20% |
| Analysis Time per Sample | 20 - 30 minutes (instrumental) | ~ 15 minutes |
| Sample Preparation Time | 1 - 2 hours | ~ 30 minutes |
| Quantitation | Fully Quantitative | Semi-Quantitative / Qualitative |
| Equipment Cost | High[1] | Low |
| Technical Expertise | High[8] | Low |
Experimental Protocols
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a typical LC-MS/MS method for the quantitative determination of PTX2 in shellfish tissue, based on established and validated procedures.[7][9][10]
1. Sample Preparation:
- Homogenize 2 g of shellfish tissue.
- Extract the toxins with 10 mL of 80% methanol.[5][11]
- Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Perform a solid-phase extraction (SPE) cleanup to reduce matrix effects.[12]
- Filter the final extract through a 0.22 µm syringe filter before analysis.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: C18 reversed-phase column (e.g., Xbridge C18).[12]
- Mobile Phase: A gradient of water and acetonitrile (B52724) with an alkaline additive like ammonia.[12][13]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[14][15]
- Scan Type: Multiple Reaction Monitoring (MRM).[5]
- Transitions for PTX2: Monitor for specific precursor and product ion transitions (e.g., m/z 876.7 > 823.8).[5]
3. Data Analysis:
- Quantify PTX2 concentration by comparing the peak area of the sample to a calibration curve generated from certified reference standards.
New Method: Rapid Toxin Screening (RTS) Kit (Hypothetical)
This protocol describes the use of a hypothetical RTS Kit, a lateral flow immunoassay for the rapid, semi-quantitative detection of PTX2 in shellfish.
1. Sample Preparation:
- Homogenize 1 g of shellfish tissue.
- Add 5 mL of the provided extraction buffer.
- Shake vigorously for 1 minute.
- Let the solids settle for 5 minutes.
- Use the supernatant for the assay.
2. Assay Procedure:
- Pipette 100 µL of the sample extract into the sample well of the test strip.
- Incubate at room temperature for 10 minutes.
- Read the results visually or with a portable reader.
3. Interpretation of Results:
- Negative: A visible control line and a visible test line indicate that the PTX2 concentration is below the detection limit.
- Positive: A visible control line and a faint or absent test line indicate that the PTX2 concentration is at or above the detection limit.
- Invalid: No visible control line indicates an invalid test.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams have been generated.
Caption: Experimental workflow for the Rapid Toxin Screening (RTS) Kit.
Caption: Logical relationship between the RTS Kit and LC-MS/MS methods.
Conclusion
The new Rapid Toxin Screening (RTS) Kit presents a valuable tool for the preliminary screening of Pectenotoxins in shellfish. Its primary advantages lie in its speed, ease of use, and low cost, making it suitable for on-site testing and high-throughput screening scenarios. However, it is important to note that the RTS Kit provides semi-quantitative or qualitative results and has a higher limit of detection compared to the LC-MS/MS method.
The LC-MS/MS method remains the undisputed gold standard for the accurate quantification of Pectenotoxins.[3] Its high sensitivity, specificity, and ability to identify and quantify multiple toxin analogues simultaneously are essential for regulatory compliance, food safety enforcement, and in-depth toxicological research.[10][16]
In a comprehensive monitoring program, the RTS Kit can be effectively employed as a first-tier screening tool to rapidly identify potentially contaminated samples. Positive results from the RTS Kit should then be confirmed and quantified using the more robust and sensitive LC-MS/MS method. This integrated approach allows for efficient resource allocation, reduces the burden on analytical laboratories, and ensures the highest level of public health protection.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. Screening Tests for the Rapid Detection of Diarrhetic Shellfish Toxins in Washington State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. food.gov.uk [food.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparative determination of paralytic shellfish toxins (PSTs) using five different toxin detection methods in shellfish species collected in the Aleutian Islands, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harmonizing Methods to Determine Diarrhetic Shellfish Poisoning Toxins for Improved Shellfish Safety - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 10. New Method Provides for Fast and Accurate Determination of Marine Biotoxins In Washington Shellfish - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 11. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 12. repository.library.noaa.gov [repository.library.noaa.gov]
- 13. repository.library.noaa.gov [repository.library.noaa.gov]
- 14. agilent.com [agilent.com]
- 15. Liquid chromatographic methods for the isolation and identification of new this compound-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS analysis of diarrhetic shellfish poisoning (DSP) toxins, okadaic acid and dinophysistoxin analogues, and other lipophilic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Pectenotoxin quantification methods
For researchers, scientists, and professionals in drug development, the accurate quantification of pectenotoxins (PTXs), a group of marine biotoxins, is critical for ensuring seafood safety and advancing toxicological studies. This guide provides an objective comparison of the primary analytical methods used for Pectenotoxin quantification, supported by data from inter-laboratory studies.
Overview of Quantification Methods
The primary methods for the quantification of pectenotoxins in shellfish are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Historically, the Mouse Bioassay (MBA) was used, but it has been largely replaced by chemical methods due to its low specificity and ethical concerns. LC-MS/MS is considered the reference method for its high sensitivity and specificity. ELISA offers a high-throughput screening alternative.
Quantitative Performance Comparison
Table 1: Performance Characteristics of LC-MS/MS for this compound-2 (PTX2) Quantification
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | <0.02 mg/kg | Greenshell mussel, Pacific oyster, cockle, scallop roe | [1] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | Greenshell mussel, Pacific oyster, cockle, scallop roe | [1] |
| Recovery | 71-99% | Greenshell mussel, Pacific oyster, cockle, scallop roe | [1] |
| Repeatability (RSDr) | >12% | Mussel extracts | [1] |
| Reproducibility (RSDR) | Good to adequate (HorRat 0.8–2.0) | Mussel extracts | [1] |
| Decision Limit (CCα) | 12.1 µg/kg | Shellfish | |
| Detection Capability (CCβ) | 13.2 µg/kg | Shellfish |
Table 2: Performance Characteristics of ELISAs for Diarrhetic Shellfish Toxins (as Okadaic Acid equivalents)
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.04 - 0.1 mg/kg | Oysters, Mussels, Pipis | [2] |
| Recovery (as OA) | Variable (underestimation and overestimation observed) | Oysters, Mussels, Pipis | [3] |
| Correlation with LC-MS (r²) | 0.002–0.19 (for ELISAs); 0.72 (for PP2A kit) | Spiked Shellfish Samples | [1] |
| Falsely Compliant Results | 25–100% | Spiked Shellfish Samples | [1] |
Note: The data for ELISAs are for the broader Diarrhetic Shellfish Toxin group, with Okadaic Acid as the primary target for validation. The performance for this compound-2 may vary depending on the specific antibody cross-reactivity of the kit.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the standard protocols for LC-MS/MS and a general protocol for ELISA for this compound analysis.
EU-Harmonised LC-MS/MS Method for Lipophilic Marine Biotoxins
This method is the reference procedure for the determination of lipophilic marine biotoxins, including pectenotoxins, in molluscs.
-
Sample Preparation: Homogenize a representative sample of shellfish tissue (at least 150 g).
-
Extraction: Weigh 2.0 g of the homogenized tissue into a centrifuge tube. Add 9 mL of 100% methanol (B129727). Homogenize for 1 minute and then centrifuge at 2000 x g for 10 minutes. Collect the supernatant. Repeat the extraction of the pellet with another 9 mL of methanol. Combine the supernatants and bring the final volume to 20 mL with methanol.
-
Hydrolysis (for esterified toxins): For the determination of total okadaic acid group toxins (which can co-occur with pectenotoxins), an alkaline hydrolysis step is performed on an aliquot of the methanol extract. This step is generally not required for the analysis of PTX2 itself unless it is present in an esterified form.
-
LC-MS/MS Analysis: Filter the methanolic extract through a 0.22 µm filter. Inject an aliquot into the LC-MS/MS system.
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing ammonium (B1175870) formate (B1220265) and formic acid, is typically used.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+) is used. The detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for PTX2 (e.g., m/z 876.5 > 823.5).[4]
-
General ELISA Protocol for Marine Toxins
This protocol outlines the general steps for a competitive ELISA, which is a common format for toxin detection kits.
-
Sample Preparation: Homogenize shellfish tissue.
-
Extraction: Extract the toxins from the homogenized tissue using a methanol/water solution. The specific ratio and extraction procedure will be detailed in the manufacturer's instructions for the specific ELISA kit.
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the antibody-coated microtiter wells.
-
Add the toxin-enzyme conjugate to the wells. During a first incubation, the free toxin in the sample and the toxin-enzyme conjugate compete for the binding sites of the antibody.
-
Wash the wells to remove any unbound reagents.
-
Add a substrate solution, which will react with the enzyme of the bound conjugate to produce a color.
-
Stop the color development after a specific time by adding a stop solution.
-
Read the absorbance of the wells using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the toxin in the sample.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for this compound quantification by LC-MS/MS and ELISA.
References
- 1. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
A Comparative In Vitro Toxicity Analysis of Palytoxin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro toxicity of palytoxin (B80417) (PTX) and its analogs. Palytoxin, a potent marine toxin, and its derivatives are of significant interest to the scientific community due to their extreme toxicity and unique mechanism of action.[1][2][3][4] This document summarizes key experimental findings on their comparative cytotoxicity, details the methodologies employed in these studies, and visualizes the known signaling pathways. While the specific terms "PTX1" and "PTX2" are not standard nomenclature in the reviewed literature, this guide will compare palytoxin to its well-characterized analogs, such as 42-hydroxy-palytoxin and ovatoxins, which may be colloquially referenced in such terms.
Quantitative Toxicity Data
The in vitro cytotoxicity of palytoxin and its analogs varies significantly depending on the cell line and the specific analog tested. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of their potency.
| Toxin/Analog | Cell Line | Exposure Time | IC50 | Reference |
| Palytoxin | Neuro2a | 19 - 24 hours | 5 pM (0.0134 ng/mL) | [3][5] |
| Palytoxin | Neuro2a | 19 - 24 hours | 43 pM (~0.115 ng/mL) | [3][5] |
| Palytoxin | Neuro2a | 19 - 24 hours | 0.69 ng/mL | [3][5] |
| Palytoxin and 42-hydroxy-palytoxin mix | Neuroblastoma (ATCC CCL-131) | 22 hours | 170 pM (~0.456 ng/mL) | [6] |
| Palytoxin | Caco-2 | Not Specified | ~0.1 nM | [7] |
| Palytoxin | HaCaT | 24 hours | 7.71 ng/mL (MTT assay) | [3] |
| Palytoxin | HaCaT | 24 hours | 34.8 ng/mL (CCK-8 assay) | [3] |
| Palytoxin | HaCaT | 4 hours | 72.4 ng/mL | [3] |
| 42S-hydroxy-50R-palytoxin | HaCaT | 4 hours | ~268 ng/mL | [5] |
| 42S-hydroxy-50S-palytoxin | HaCaT | 4 hours | ~2492 ng/mL | [5] |
| Ovatoxin-a | Neuro2a | Not Specified | ~2.5 ng/mL | [5][8] |
| Ovatoxin-d | Neuro2a | Not Specified | ~2.5 ng/mL | [5][8] |
| Ovatoxin-a | HaCaT | 24 hours | ~10 ng/mL | [3] |
| Ovatoxin-d | HaCaT | 24 hours | ~3 ng/mL | [3] |
Note: The significant variation in IC50 values can be attributed to differences in experimental protocols, including the specific cytotoxicity assay used and the duration of toxin exposure.[3]
Comparative Potency of Palytoxin Analogs
Based on the available data, the following observations on the comparative toxicity of palytoxin and its analogs can be made:
-
Palytoxin vs. Hydroxylated Analogs: Palytoxin is significantly more potent than its hydroxylated counterparts. In HaCaT cells, palytoxin was found to be approximately 10 times more cytotoxic than 42S-hydroxy-50R-palytoxin and 100 times more potent than 42S-hydroxy-50S-palytoxin.[3][5]
-
Ovatoxin Potency: In HaCaT cells, ovatoxin-d demonstrated a 3.5-fold greater potency than ovatoxin-a.[3] However, in Neuro2a cells, both ovatoxin-a and ovatoxin-d exhibited similar IC50 values.[5][8]
-
Cell Line Sensitivity: Nervous system cell lines, such as Neuro2a, appear to be particularly sensitive to palytoxins.[3]
Experimental Protocols
The following are summaries of common experimental methodologies used to assess the in vitro toxicity of palytoxins.
Cell Viability and Cytotoxicity Assays:
-
MTT (Methylthiazolyl Tetrazolium) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[1][3][5]
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the palytoxin analog for a specified duration (e.g., 4, 24, or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
-
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[9]
-
Alamar Blue Assay: This fluorescent assay measures the reducing power of living cells to quantify cell viability.[10]
Cell Lines Used in a Variety of Studies:
-
Neuro2a (mouse neuroblastoma): A commonly used neuronal cell line.[3]
-
Caco-2 (human colorectal adenocarcinoma): A model for the intestinal barrier.[7]
-
HaCaT (human keratinocytes): A model for skin cells.[3]
-
MCF-7 (human breast adenocarcinoma): Used in cytotoxicity and mechanistic studies.[10][11]
-
Human Monocytes: Used to study inter-individual sensitivity to palytoxin.[1]
Mechanism of Action and Signaling Pathways
Palytoxin exerts its potent cytotoxic effects by targeting the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2]
Palytoxin-Induced Cytotoxicity Pathway:
Caption: Palytoxin binds to the Na+/K+-ATPase, converting it into a leaky channel, leading to cell death.
Experimental Workflow for In Vitro Cytotoxicity Testing:
Caption: A typical workflow for comparing the in vitro cytotoxicity of different palytoxin analogs.
The binding of palytoxin to the Na+/K+-ATPase transforms the pump into a non-selective cation channel, leading to a massive influx of Na+ and efflux of K+, thereby dissipating the essential ion gradients across the cell membrane.[2] This results in membrane depolarization and a subsequent increase in intracellular calcium concentrations.[12] The elevated intracellular calcium triggers a cascade of downstream events, including disruption of the actin cytoskeleton and ultimately leading to cell death through apoptosis or necrosis.[7][9] Studies have also shown the involvement of stress response proteins, such as hsp 27 and DJ-1, in the cytotoxic pathway of palytoxin.[11]
References
- 1. In Vitro Cell Sensitivity to Palytoxin Correlates with High Gene Expression of the Na+/K+-ATPase β2 Subunit Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palytoxin - Wikipedia [en.wikipedia.org]
- 3. History and Toxinology of Palytoxins | MDPI [mdpi.com]
- 4. History and Toxinology of Palytoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characteristics of palytoxin-induced cytotoxicity in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The cytotoxic pathway triggered by palytoxin involves a change in the cellular pool of stress response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marine Polyether Phycotoxin Palytoxin Induces Apoptotic Cell Death via Mcl-1 and Bcl-2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Pectenotoxin-2 and its Seco Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Pectenotoxin-2 (PTX2), a marine polyether macrolide, and its primary metabolite, this compound-2 seco acid (PTX2-SA). The conversion of PTX2 to PTX2-SA occurs enzymatically in shellfish and is considered a detoxification pathway.[1][2] This comparison is supported by experimental data on their respective toxicities and mechanisms of action.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data comparing the bioactivity of PTX2 and PTX2-SA.
Table 1: Acute Toxicity in Mice
| Compound | Administration Route | Dose (µg/kg) | Observed Effects | Reference |
| This compound-2 (PTX2) | Intraperitoneal (i.p.) | 219 (LD₅₀) | Acutely toxic | [2][3] |
| Oral | up to 5000 | No overt toxicity, no diarrhea | [2][3] | |
| This compound-2 seco acid (PTX2-SA) | Intraperitoneal (i.p.) | 5000 | No toxic effects | [2][3][4][5] |
| Oral | up to 5000 | No overt toxicity, no diarrhea | [2][3] | |
| 7-epi-Pectenotoxin-2 seco acid | Intraperitoneal (i.p.) | 5000 | No toxic changes | [4][5] |
Table 2: Cytotoxicity in Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (ng/mL) | Reference |
| This compound-2 (PTX2) | L6 (rat myoblasts) | Cytotoxicity Assay | 60 | [6] |
| RD (human rhabdomyosarcoma) | Cytotoxicity Assay | 23 | [6] | |
| This compound-6 (oxidized metabolite) | L6 and RD | Cytotoxicity Assay | > 2000 | [6] |
Note: While direct IC₅₀ values for PTX2-SA were not found in the provided results, multiple sources state it is significantly less toxic or non-toxic in vitro, and does not cause the cytoskeletal changes observed with PTX2.[7]
Mechanism of Action: A Tale of Two Molecules
The significant difference in bioactivity between PTX2 and its seco acid derivative stems from their distinct effects on the cellular cytoskeleton, specifically on actin polymerization.
This compound-2: A Potent Actin Depolymerizer
This compound-2 exerts its cytotoxic effects primarily by disrupting the actin cytoskeleton. Experimental evidence has shown that PTX2:
-
Inhibits the polymerization of G-actin into F-actin in a concentration-dependent manner.[8][9][10]
-
Sequesters G-actin monomers, preventing their incorporation into actin filaments.[8][10]
-
Leads to the disruption of actin stress fibers within cells.[11]
This disruption of the actin cytoskeleton leads to downstream cellular effects, including:
-
Cell Cycle Arrest: PTX2 has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines and at the G1 phase in synovial fibroblasts.[12]
-
Apoptosis: The compound can induce programmed cell death through various signaling pathways.
This compound-2 Seco Acid: The Inactive Metabolite
In contrast to its parent compound, PTX2-SA does not appear to interact with the actin cytoskeleton in the same manner. The hydrolysis of the lactone ring in PTX2 to form the seco acid derivative results in a molecule that does not cause actin disassembly or changes to the cytoskeleton.[7] This structural change is the key reason for its dramatically reduced toxicity.[7] Studies have shown that PTX2-SA is not measurably toxic either in vitro or in vivo.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PTX2 and a general workflow for comparing the cytotoxicity of the two compounds.
Caption: Signaling pathways of PTX2-induced cell cycle arrest.
Caption: Workflow for comparative cytotoxicity analysis.
Experimental Protocols
Acute Toxicity in Mice (Intraperitoneal and Oral)
-
Animals: Swiss-Webster derived mice.
-
Compound Preparation: this compound-2 and this compound-2 seco acid are dissolved in a suitable vehicle, such as 1% Tween 60 in saline.
-
Administration:
-
Intraperitoneal (i.p.): A single dose is injected into the peritoneal cavity of the mice.
-
Oral Gavage: A single dose is administered directly into the stomach using a gavage needle.
-
-
Observation: Mice are observed for signs of toxicity and mortality over a 24-hour period. The LD₅₀ (the dose lethal to 50% of the animals) is calculated for the i.p. route. For the oral route, the absence of overt toxicity at high doses is noted.
-
Reference Protocol: Based on methodologies described in Miles et al. (2004).[2][3]
Actin Polymerization Assay
-
Principle: This assay measures the rate of polymerization of G-actin to F-actin by monitoring the fluorescence of pyrene-labeled actin. Pyrene fluorescence increases significantly when it is incorporated into the hydrophobic environment of F-actin.
-
Reagents:
-
Pyrene-labeled G-actin
-
Polymerization-inducing buffer (e.g., containing MgCl₂ and ATP)
-
This compound-2 or this compound-2 seco acid at various concentrations
-
-
Procedure:
-
Pyrenyl-G-actin is incubated with the test compound (PTX2 or PTX2-SA) for a defined period.
-
Polymerization is initiated by adding the polymerization-inducing buffer.
-
The increase in fluorescence is monitored over time using a fluorometer.
-
The velocity and extent of polymerization are calculated from the fluorescence curves.
-
-
Reference Protocol: Based on methodologies described in Hori et al.[9][10]
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: A suitable cell line (e.g., L6, RD, HepG2) is cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing various concentrations of PTX2 or PTX2-SA. Control wells receive the vehicle only.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
-
-
Reference Protocol: General methodology for MTT assays as widely used in cell biology.
Conclusion
The available experimental data unequivocally demonstrate that this compound-2 seco acid is significantly less bioactive, and essentially non-toxic, compared to its parent compound, this compound-2. The hydrolysis of the lactone ring in PTX2 to form the seco acid abrogates its ability to depolymerize actin, which is the primary mechanism of PTX2's cytotoxicity. This conversion represents a natural detoxification process in shellfish. For researchers in drug development, the stable polyether backbone of pectenotoxins could be of interest, but the critical role of the lactone ring in conferring bioactivity must be a central consideration in any structure-activity relationship studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of cytotoxicity among this compound-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD) [jstage.jst.go.jp]
- 7. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-2 induces G1 arrest of the cell cycle in synovial fibroblasts of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pectenotoxin vs. Okadaic Acid: A Comparative Cytotoxicity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two marine toxins: Pectenotoxin (PTX) and Okadaic Acid (OA). While both are potent toxins produced by dinoflagellates, their mechanisms of action and cytotoxic profiles differ significantly. This document summarizes key experimental data, outlines common experimental protocols for their assessment, and visualizes their distinct signaling pathways.
Executive Summary
Pectenotoxins and Okadaic Acid are marine biotoxins that can contaminate shellfish, posing a risk to human health. In the realm of scientific research, their distinct mechanisms of inducing cell death make them valuable tools for studying cellular processes. Okadaic acid is a well-characterized inhibitor of protein phosphatases, leading to hyperphosphorylation and apoptosis.[1][2][3][4][5] In contrast, this compound's primary target is the actin cytoskeleton, and its disruption also culminates in apoptotic cell death.[6][7][8][9] This guide delves into a comparative analysis of their cytotoxic effects, supported by quantitative data from various studies.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Okadaic Acid and its analogs from various cytotoxicity studies. Directly comparable quantitative data for Pectenotoxins is less prevalent in the literature, as some studies report morphological changes and apoptotic markers at concentrations that do not cause significant loss of cell viability in shorter-term assays.[6][8][9][10]
Table 1: Cytotoxicity of Okadaic Acid and its Analogs
| Toxin | Cell Line | Assay | IC50 / EC50 (nM) | Exposure Time (h) | Reference |
| Okadaic Acid | U-937 | CVDE / MTT | 100 | Not Specified | [11] |
| Okadaic Acid | MG63 | Not Specified | 75 | Not Specified | [12] |
| Okadaic Acid | Caco-2 | Neutral Red | 49 | 24 | [7] |
| Okadaic Acid | HT29-MTX | Neutral Red | 75 | 24 | [7] |
| Okadaic Acid | Neuro-2a | Viability Assay | 21.6 | Not Specified | [13] |
| DTX-1 | Caco-2 | Neutral Red | 22 | 24 | [7] |
| DTX-1 | HT29-MTX | Neutral Red | 22 | 24 | [7] |
| DTX-1 | Neuro-2a | Viability Assay | 14.1 | Not Specified | [13] |
| DTX-2 | Caco-2 | Neutral Red | 106 | 24 | [7] |
| DTX-2 | HT29-MTX | Neutral Red | 213 | 24 | [7] |
| DTX-2 | Neuro-2a | Viability Assay | 41.0 | Not Specified | [13] |
| Okadaic Acid | KB Cells | MTT | 6.3 ng/mL | 24 | [14] |
| Okadaic Acid | KB Cells | MTT | 4.0 ng/mL | 48 | [14] |
| Okadaic Acid | KB Cells | MTT | 1.1 ng/mL | 72 | [14] |
Table 2: Cytotoxic Effects of this compound-2 (PTX2)
| Cell Line | Observation | Concentration | Exposure Time (h) | Reference |
| Rat Enteric Glial Cells | No significant cytotoxicity observed. | Up to 64 nM | Not Specified | [9][10] |
| Rat Enteric Glial Cells | Induced rapid morphological changes (cell shrinkage). | ≥ 4 nM | Not Specified | [9][10] |
| Rat Enteric Glial Cells | Induced neurite atrophy. | ≥ 16 nM | Not Specified | [9][10] |
| Rat Enteric Glial Cells | Increased oxidative stress up to 3-fold. | 64 nM | 24 | [9][10] |
| Clone 9 Hepatocytes | Did not decrease cell viability despite potent F-actin depolymerization. A decrease was seen after >48h.[6][8] | 1-1000 nM | 24 | [6][8] |
Mechanisms of Action & Signaling Pathways
This compound: The Actin Disruptor
Pectenotoxins exert their cytotoxic effects primarily by targeting the actin cytoskeleton.[7][8][9] They induce the depolymerization of F-actin filaments, leading to a disruption of cellular structure and integrity.[6][7][8][9] This cytoskeletal collapse is a key event that triggers the intrinsic mitochondrial apoptotic pathway.[9] Pectenotoxins have been shown to induce apoptosis to a greater extent in tumor cells compared to their normal counterparts. Unlike Okadaic Acid, Pectenotoxins are not inhibitors of protein phosphatases.[15][16]
Okadaic Acid: The Phosphatase Inhibitor
Okadaic Acid is a potent and specific inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with a much higher affinity than protein phosphatase 1 (PP1).[1][2][3][4][5] Inhibition of these phosphatases leads to a state of hyperphosphorylation of numerous cellular proteins, which disrupts normal cellular processes.[17][18] This disruption can force postmitotic neurons into an abortive cell cycle, leading to apoptosis.[17][19] In other cell types, Okadaic Acid-induced apoptosis is mediated by various signaling cascades, including the activation of the PKR/eIF-2α/NF-κB pathway and the generation of reactive oxygen species (ROS) that activate MAPK signaling.[2][6][11][12]
Experimental Protocols
The following are generalized protocols for common assays used to assess the cytotoxicity of this compound and Okadaic Acid. Specific details may vary between laboratories and reagent kits.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Toxin Treatment: Treat cells with a range of concentrations of this compound or Okadaic Acid and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4][8][20] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with the toxins as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1][17]
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.[17][22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analysis: Analyze the stained cells by flow cytometry.[17] Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After toxin treatment, lyse the cells using a specific lysis buffer.[9][19][23]
-
Lysate Incubation: Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).[19][24]
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.[24] The signal intensity is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.
Conclusion
This compound and Okadaic Acid, while both potent cytotoxic agents, operate through fundamentally different mechanisms. Okadaic Acid's inhibition of protein phosphatases makes it a powerful tool for studying signaling pathways regulated by phosphorylation. Its cytotoxicity is generally observed at nanomolar concentrations across various cell lines. This compound's specific disruption of the actin cytoskeleton provides a more targeted approach to investigating the role of cytoskeletal integrity in cell survival and apoptosis. While it can induce apoptosis, its effect on cell viability in shorter-term assays can be less pronounced compared to Okadaic Acid, highlighting the importance of assay selection and incubation time in assessing its cytotoxicity. For researchers in drug development, the distinct pathways activated by these toxins offer unique models for screening compounds that may modulate apoptosis through either phosphatase inhibition or cytoskeletal stabilization.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cot.food.gov.uk [cot.food.gov.uk]
- 15. mdpi.com [mdpi.com]
- 16. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. caspase3 assay [assay-protocol.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. static.igem.wiki [static.igem.wiki]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. mpbio.com [mpbio.com]
- 24. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Analysis of Pectenotoxins: LC-MS/MS vs. Immunoassay
For researchers, scientists, and drug development professionals engaged in the analysis of marine biotoxins, the choice of analytical methodology is critical for ensuring accuracy, sensitivity, and regulatory compliance. This guide provides a detailed comparison of two prominent techniques for the detection of Pectenotoxins (PTXs), a group of lipophilic marine biotoxins: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. While LC-MS/MS stands as the reference method for lipophilic marine biotoxins, including PTXs, in many regions, immunoassays are often considered for rapid screening. This guide will delve into the experimental protocols, present quantitative performance data, and discuss the applicability of each method for Pectenotoxin analysis.
Quantitative Performance: A Head-to-Head Comparison
The performance of analytical methods is best assessed through key validation parameters. The following table summarizes the quantitative data for the analysis of this compound-2 (PTX2), a representative compound of the this compound group, by LC-MS/MS. It is important to note that validated, commercially available immunoassays specifically for Pectenotoxins are not widely documented, with most commercial Diarrhetic Shellfish Poisoning (DSP) immunoassay kits targeting Okadaic Acid and its derivatives.[1] Therefore, a direct quantitative comparison for a PTX-specific immunoassay is not feasible at this time.
Table 1: Performance Characteristics of LC-MS/MS for the Analysis of this compound-2 (PTX2)
| Parameter | LC-MS/MS Performance |
| Recovery Rate | 115.2%[2][3] |
| Intra-day Precision (RSD) | < 5%[2][3] |
| Inter-day Precision (RSD) | < 5%[2][3] |
| Decision Limit (CCα) | 12.1 µg/kg (ppb)[2] |
| Detection Capability (CCβ) | 13.2 µg/kg (ppb)[2] |
| Limit of Quantification (LoQ) | 3 - 8 µg/kg[4] |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both LC-MS/MS and a general immunoassay workflow.
LC-MS/MS Protocol for this compound Analysis
This protocol is based on established methods for the detection of multiple lipophilic marine toxins in shellfish.[2][3]
1. Sample Preparation:
-
Homogenize 2 grams of shellfish tissue.
-
Extract the toxins by adding 4 mL of 80% methanol (B129727)/water.
-
Vortex the mixture thoroughly and then centrifuge.
-
Collect the supernatant for the cleanup step.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an HLB SPE cartridge (60 mg, 3 ml) with methanol followed by water.
-
Load the crude extract onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the toxins with an appropriate solvent.
-
The eluate is then ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing an acidic modifier like formic acid, is common.
-
Flow Rate: A typical flow rate is around 0.200 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for Pectenotoxins.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for PTX2.
-
General Immunoassay (ELISA) Protocol
1. Sample Preparation:
-
Homogenize shellfish tissue.
-
Extract toxins using a methanol/water solution.
-
Centrifuge to pellet solids.
-
Dilute the supernatant with a buffer provided in the immunoassay kit to minimize matrix effects.
2. ELISA Procedure:
-
Antibody-coated microtiter wells are provided.
-
Add a mixture of the sample extract (containing the target toxin) and a known amount of enzyme-labeled toxin (conjugate) to the wells.
-
The unlabeled toxin from the sample and the enzyme-labeled toxin compete for binding to the antibodies on the well surface.
-
After an incubation period, wash the wells to remove any unbound components.
-
Add a substrate that reacts with the enzyme on the bound conjugate to produce a color change.
-
Stop the reaction and measure the color intensity using a microplate reader. The intensity of the color is inversely proportional to the concentration of the toxin in the sample.
Workflow Diagrams
To visually represent the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for this compound analysis using LC-MS/MS.
Caption: General workflow for a competitive immunoassay (ELISA).
Discussion and Conclusion
The cross-validation of analytical methods is essential for ensuring the reliability of data. In the context of this compound analysis, LC-MS/MS emerges as the superior and currently the only broadly accepted method for accurate quantification and confirmation.
LC-MS/MS offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous detection of various lipophilic toxins in a single run. The validation data presented demonstrates its robustness and reliability, meeting the stringent requirements for regulatory monitoring.
Immunoassays , such as ELISA, are valuable tools for rapid screening of certain marine toxins due to their ease of use and high throughput. However, for Pectenotoxins, there is a significant limitation. Commercially available immunoassay kits for DSP toxins are typically designed to detect okadaic acid and dinophysistoxins and often exhibit low to no cross-reactivity with Pectenotoxins.[1] This lack of specificity makes them unsuitable for the reliable detection or quantification of PTXs. A negative result from a general DSP immunoassay does not confirm the absence of Pectenotoxins.[1]
References
- 1. food.gov.uk [food.gov.uk]
- 2. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPUS at UTS: A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 4. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for Pectenotoxin-2 Analysis
For researchers, scientists, and drug development professionals navigating the complexities of marine biotoxin analysis, the efficient extraction and purification of Pectenotoxins (PTXs) from intricate sample matrices is a critical challenge. Solid-Phase Extraction (SPE) is an indispensable technique in this workflow, and the choice of SPE cartridge can significantly impact the accuracy, sensitivity, and reliability of analytical results. This guide provides an objective comparison of the performance of different SPE cartridges for the analysis of Pectenotoxin-2 (PTX2), supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.
The lipophilic nature of Pectenotoxins necessitates a robust sample clean-up strategy to mitigate matrix effects, which can lead to signal suppression or enhancement in mass spectrometry-based analyses. The two most commonly employed types of SPE cartridges for this application are silica-based reversed-phase cartridges, such as C18, and polymeric reversed-phase cartridges, like Oasis HLB. While both are designed to retain non-polar compounds like PTX2, their underlying chemistry gives rise to different performance characteristics. C18 cartridges utilize an octadecyl silane (B1218182) bonded to a silica (B1680970) backbone, offering strong hydrophobic retention. In contrast, polymeric cartridges, such as the hydrophilic-lipophilic balanced (HLB) Oasis HLB, are made from a copolymer (e.g., N-vinylpyrrolidone and divinylbenzene) that provides reversed-phase retention with the added benefit of being wettable, which can enhance the recovery of a broader range of compounds.
Performance Metrics: A Data-Driven Comparison
The efficacy of an SPE cartridge is primarily evaluated based on three key performance indicators: recovery, repeatability (expressed as relative standard deviation or RSD), and the reduction of matrix effects. The following tables summarize the performance data for C18 and polymeric (Oasis HLB) SPE cartridges in the analysis of this compound-2 from shellfish matrices, compiled from various scientific studies.
Table 1: Comparative Performance of SPE Cartridges for this compound-2
| SPE Cartridge Type | Analyte | Sample Matrix | Recovery (%) | Repeatability (RSD, %) | Source |
| Polymeric (Oasis HLB) | PTX2 | Shellfish | 115.2 | < 5 (intra-day) | [Source 1] |
| Reversed-Phase (C18 type) | PTX2 | Mussels | Not explicitly stated, but method showed satisfactory results with RSD of 5-12% for four toxins including PTX2.[1] | 5 - 12 (inter-laboratory) | [1] |
Table 2: Matrix Effect Evaluation for Polymeric SPE in this compound-2 Analysis [2][3]
| Sample Matrix | LC-MS/MS Mobile Phase | Matrix Effect (%) for PTX2 |
| Mussel | Acidic | ~ -30% (Signal Suppression) |
| Alkaline | < -15% (Signal Suppression) | |
| Scallop | Acidic | ~ -30% (Signal Suppression) |
| Alkaline | < -15% (Signal Suppression) | |
| Oyster | Acidic | ~ -30% (Signal Suppression) |
| Alkaline | < -15% (Signal Suppression) |
Note: Matrix effect is calculated as ((response in matrix) / (response in solvent) - 1) * 100%. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
The data indicates that polymeric SPE cartridges, such as Oasis HLB, can achieve high recovery and good repeatability for PTX2 analysis.[3] A significant advantage highlighted by Gerssen et al. (2009) is the substantial reduction of matrix effects, particularly when combined with an alkaline mobile phase in the subsequent LC-MS/MS analysis.[2][3] While specific recovery data for C18 cartridges for PTX2 is less explicitly detailed in a direct comparative manner in the available literature, studies utilizing C18 for lipophilic marine toxins report satisfactory precision, suggesting its viability.[1] However, polymeric sorbents are often favored for their ability to retain a wider range of toxins and their robustness towards drying out.
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental protocols for the extraction of this compound-2 from shellfish using Polymeric (Oasis HLB) and C18 SPE cartridges.
Protocol 1: this compound-2 Extraction using Polymeric (Oasis HLB) SPE Cartridge
This protocol is based on the methodology described for the analysis of multiple shellfish toxins.[3]
-
Sample Extraction:
-
Homogenize 2 g of shellfish tissue.
-
Add 9 mL of 80% methanol (B129727).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 9 mL of 80% methanol.
-
Combine the supernatants.
-
-
Defatting Step:
-
Add 5 mL of n-hexane to the combined supernatant, shake for 5 minutes, and discard the upper hexane (B92381) layer.
-
Repeat the defatting step.
-
Reduce the volume of the methanolic extract to 3 mL under a stream of nitrogen.
-
-
Solid-Phase Extraction (Oasis HLB, 60 mg, 3 mL):
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the 3 mL sample extract onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 10% methanol.
-
Elution: Elute the toxins with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under nitrogen at 45°C.
-
Reconstitute the residue in 1 mL of methanol and filter through a 0.2 µm filter before LC-MS/MS analysis.
-
Protocol 2: General Protocol for Lipophilic Marine Toxin Extraction using C18 SPE Cartridge
This protocol is a generalized procedure based on common practices for lipophilic marine toxin analysis using C18 cartridges.[1][4]
-
Sample Extraction:
-
Homogenize 2 g of shellfish tissue with 10 mL of methanol.
-
Vortex vigorously and centrifuge.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
-
Solid-Phase Extraction (C18, e.g., Sep-Pak C18):
-
Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load the methanolic extract onto the cartridge. To improve retention of PTX2 from a high percentage of methanol, the extract may need to be diluted with water.
-
Washing: Wash the cartridge with a solution of methanol and water (e.g., 40-60% methanol) to remove polar interferences.
-
Elution: Elute PTX2 with a higher concentration of organic solvent, such as 100% methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for this compound-2 analysis using SPE.
Caption: General experimental workflow for this compound-2 analysis.
Conclusion
The selection of an appropriate SPE cartridge is a critical decision in the analytical workflow for this compound-2. Polymeric SPE cartridges, exemplified by Oasis HLB, demonstrate excellent recovery and repeatability, and are particularly effective at mitigating the significant challenge of matrix effects in complex shellfish samples.[2][3] While traditional C18 cartridges remain a viable option, the hydrophilic-lipophilic balanced nature of polymeric sorbents often provides a more robust and comprehensive solution for the extraction of a wider range of lipophilic marine toxins.
Researchers should consider the specific requirements of their analysis, including the diversity of toxins to be analyzed, the complexity of the sample matrix, and the desired level of sensitivity, when selecting an SPE cartridge. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision and optimizing analytical methods for the reliable quantification of Pectenotoxins.
References
- 1. Sensitive method for the determination of lipophilic marine biotoxins in extracts of mussels and processed shellfish by high-performance liquid chromatography-tandem mass spectrometry based on enrichment by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of this compound-2 to this compound-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Detection for a Novel Pectenotoxin Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for the detection of Pectenotoxins (PTXs), with a focus on establishing the limit of detection (LOD) for novel assays. Pectenotoxins are a group of lipophilic polyether macrolide marine toxins produced by dinoflagellates of the Dinophysis genus. While historically grouped with diarrhetic shellfish poisoning (DSP) toxins, PTXs do not cause diarrhea and exhibit a distinct toxicological profile, primarily characterized by hepatotoxicity upon injection in mice. Their unique mechanism of action, the disruption of the actin cytoskeleton, also sets them apart.
This document outlines the predominant analytical techniques, presents their performance metrics in comparative tables, details experimental protocols, and provides visual representations of key pathways and workflows to aid researchers in selecting and validating appropriate detection methods.
Comparative Analysis of Pectenotoxin Detection Methods
The accurate detection and quantification of Pectenotoxins are crucial for food safety and toxicological research. Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and the official reference method in many regions for the analysis of lipophilic marine biotoxins, including Pectenotoxins.[1] Alternative methods have been explored, though they often present limitations in specificity and sensitivity for PTXs.
| Assay Type | Target Analytes | Reported Limit of Detection (LOD) | Throughput | Specificity | Pros | Cons |
| LC-MS/MS | PTX2 and other analogues | 1.6 - 3.3 ng/g (tissue)[2]; 2.8 ng/g (tissue), 0.7 ng/mL (urine)[3][4]; CCα: 12.1 µg/kg, CCβ: 13.2 µg/kg[1][5][6] | Medium | High | High sensitivity and specificity, capable of multiplexing | Requires expensive equipment and skilled personnel |
| CE-MS | PTX-6 | 0.13 µg/g[7] | Medium | High | High separation efficiency, low sample volume | Less common for routine monitoring, potential for matrix effects |
| ELISA | Generally targets Okadaic Acid group (may have cross-reactivity) | Not specific for PTXs | High | Low-Medium | Rapid and cost-effective for screening | Lacks specificity for PTXs, often groups them with DSP toxins, risk of false negatives if PTXs are present without other DSP toxins.[8] |
| Functional Assays (e.g., PP2A) | Okadaic Acid and DTXs | Not applicable to PTXs | High | Low | Useful for DSP toxin activity | Does not detect Pectenotoxins.[8] |
Note: CCα (Decision Limit) is the concentration at and above which it can be concluded with a probability of α that a sample is non-compliant. CCβ (Detection Capability) is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a probability of β.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PTX2
This protocol is a synthesis of methodologies reported in peer-reviewed literature and serves as a guideline.[1][5][9] Individual laboratory validation is essential.
a) Sample Preparation and Toxin Extraction:
-
Homogenization: Weigh 2.0 g of homogenized shellfish tissue into a centrifuge tube.
-
Extraction: Add 9 mL of methanol (B129727). Vortex for 3 minutes at high speed.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Add another 9 mL of methanol to the pellet, vortex, and centrifuge again.
-
Combine Supernatants: Combine the two supernatants and adjust the final volume to 20 mL with methanol.
b) Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., HLB) with methanol followed by water.
-
Sample Loading: Load the methanolic extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a methanol/water mixture to remove interferences.
-
Elution: Elute the toxins with methanol.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.
c) LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Agilent Poroshell EC-C18, 3.0 × 50 mm, 2.7 µm) is commonly used.[10]
-
Mobile Phase: A gradient of water and acetonitrile, both containing additives like formic acid and ammonium (B1175870) formate, is typical. For example:
-
Solvent A: Water with 2 mM ammonium acetate (B1210297) and 50 mM formic acid.[10]
-
Solvent B: Acetonitrile with 2 mM ammonium acetate and 50 mM formic acid.[10]
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. The specific precursor and product ions for each this compound analogue must be determined. For PTX2, a common transition is m/z 876.7 > 823.8.[11]
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
This method offers an alternative with high separation efficiency. The following is a summary of a reported protocol for PTX-6.[7]
a) Sample Preparation: Similar extraction and cleanup steps as for LC-MS/MS are generally required.
b) CE-MS Conditions:
-
Capillary: A fused silica (B1680970) capillary.
-
Background Electrolyte: An alkaline volatile buffer, such as ammonium acetate, is suitable for MS compatibility.[7]
-
Sheath Liquid: An isopropanol/water mixture (e.g., 80/20, v/v) with an additive like ammonium acetate can be used at the electrospray ionization (ESI) source.[7]
-
Injection: Field-amplified sample stacking can be employed to enhance sensitivity.[7]
-
Mass Spectrometry: Detection is achieved using an ESI-MS system.
Mandatory Visualizations
Signaling Pathway: this compound-Induced Actin Cytoskeleton Disruption
Pectenotoxins exert their cytotoxic effects by directly interacting with actin. They bind to G-actin monomers, sequestering them and preventing their polymerization into F-actin filaments. This leads to the disruption of the actin cytoskeleton, affecting cellular processes such as cell division, motility, and maintenance of cell shape.[3][12][13]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 3. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.gov.uk [food.gov.uk]
- 5. Czech Journal of Food Sciences: LC-MS/MS method for the detection of multiple classes of shellfish toxins [cjfs.agriculturejournals.cz]
- 6. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of neurotoxic shellfish poisoning toxins in shellfish by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Pectenotoxin Profiles in Diverse Shellfish Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pectenotoxin (PTX) profiles in various shellfish species. Pectenotoxins, a group of polyether macrolide toxins produced by dinoflagellates of the genus Dinophysis, accumulate in filter-feeding bivalves and are monitored due to their potential hepatotoxicity. While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, PTXs exhibit a different mechanism of action, primarily targeting the actin cytoskeleton. This guide summarizes quantitative data on PTX concentrations in different shellfish, details the experimental protocols for their analysis, and illustrates the key molecular signaling pathway affected by these toxins.
Comparative this compound Profiles in Shellfish
The accumulation and biotransformation of Pectenotoxins can vary significantly among different shellfish species, even when exposed to the same toxic algal bloom. This variability is influenced by factors such as feeding rates, metabolic processes, and detoxification mechanisms within the shellfish. The following table summarizes quantitative data on this compound concentrations from comparative studies.
| Shellfish Species | Location of Study | This compound Analyte(s) | Maximum Concentration Detected | Key Findings & Observations |
| Green-lipped Mussel (Perna canaliculus) | Coromandel, New Zealand (2015 bloom) | PTX2, PTX1 | PTX2: ~0.065 mg/kg | PTX2 was the dominant analogue. Trace levels of PTX1 were also detected, averaging 1.1% of the PTX2 concentration.[1] |
| Pacific Oyster (Crassostrea gigas) | Coromandel, New Zealand (2015 bloom) | PTX2 | ~0.020 mg/kg | Accumulated lower concentrations of PTX2 compared to green-lipped mussels from the same bloom event.[1] |
| Scallop (Pecten novaezealandiae) | Coromandel, New Zealand (2015 bloom) | PTX2 | ~0.010 mg/kg | Showed the lowest accumulation of PTX2 among the three species analyzed in this study.[1][2] |
| Pacific Oyster (Crassostrea gigas) | Tortolì, Sardinia (Italy) (2019) | PTX2 | 173 µg/kg (0.173 mg/kg) | PTXs were consistently detected in oysters and clams, but not in mussels (Mytilus galloprovincialis) from the same area.[3] |
| Clam (Ruditapes decussatus) | Tortolì, Sardinia (Italy) (2019-2020) | PTX2 | Present, but specific maximum not detailed | Along with oysters, clams were found to accumulate PTX2.[3] |
| Mussel (Mytilus galloprovincialis) | Tortolì, Sardinia (Italy) (2016-2020) | PTX2 | Not Detected | In contrast to oysters and clams from the same lagoon, mussels did not have detectable levels of PTXs during the study period.[3] |
Experimental Protocols
The analysis of Pectenotoxins in shellfish tissue is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of various PTX analogues.
Sample Preparation and Toxin Extraction
-
Homogenization: A representative sample of shellfish tissue (typically 2 grams) is homogenized to a uniform consistency.
-
Solvent Extraction: The homogenized tissue is extracted with methanol, a solvent effective for lipophilic toxins. This is often a multi-step process involving vortexing and centrifugation to ensure maximum toxin recovery.
-
Purification (Optional but Recommended): The methanolic extract may be further purified using Solid Phase Extraction (SPE) to remove interfering matrix components, thereby improving the accuracy and sensitivity of the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate the different this compound analogues. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.
-
Mass Spectrometric Detection: The separated toxins are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is generally used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each this compound analogue.
The following diagram illustrates the general experimental workflow for this compound analysis in shellfish.
Signaling Pathway: this compound-Induced Actin Depolymerization
Pectenotoxins exert their cytotoxic effects by disrupting the actin cytoskeleton, a critical component for maintaining cell structure, motility, and division. The primary mechanism of action is the inhibition of actin polymerization.
This compound-2 (PTX2), a well-studied analogue, binds to monomeric actin (G-actin), preventing its assembly into filamentous actin (F-actin). This sequestration of G-actin shifts the equilibrium of the actin polymerization process, leading to the depolymerization of existing actin filaments. This disruption of the actin cytoskeleton can subsequently trigger apoptosis, or programmed cell death.
The following diagram illustrates the signaling pathway of this compound-induced actin depolymerization.
References
Assessing the Accuracy of Pectenotoxin Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy of analytical measurements for Pectenotoxins (PTXs), a group of lipophilic marine biotoxins, is critically dependent on the quality of the Certified Reference Materials (CRMs) used for instrument calibration and method validation. This guide provides an objective comparison of the performance of commercially available Pectenotoxin CRMs, supported by experimental data from various studies. While direct comparative studies of CRMs from different producers are scarce, this guide offers a framework for assessing their accuracy by presenting key quality parameters of a well-characterized CRM and the expected analytical performance when using such materials.
Understanding this compound Certified Reference Materials
This compound CRMs are solutions or matrix materials containing a precisely known concentration of one or more this compound analogues. They are essential for:
-
Method Development and Validation: Establishing the accuracy, precision, and linearity of analytical methods.[1][2]
-
Instrument Calibration: Ensuring the accurate quantification of PTXs in samples.[3][4]
-
Quality Control: Routine monitoring of the performance of analytical methods.[2]
The accuracy of a CRM is defined by its certified value and the associated uncertainty. Reputable CRM producers, such as the National Research Council Canada (NRC), provide detailed certificates of analysis that specify these values and the methodology used for certification.[1][3]
Comparison of this compound CRM Specifications
The National Research Council Canada is a primary producer of this compound CRMs. Below is a summary of the specifications for their this compound-2 (PTX2) CRM, which serves as a benchmark for quality.
| Parameter | NRC-CRM-PTX2-b |
| Analyte | This compound-2 (PTX2) |
| CAS Number | 97564-91-5 |
| Certified Concentration (µmol/L) | 5.13 ± 0.15 |
| Certified Concentration (µg/mL) | 4.40 ± 0.13 |
| Matrix | Methanol (B129727) |
| Certification Method | Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Intended Use | Calibration of analytical instruments, spiking studies |
| Producer | National Research Council Canada (NRC) |
Table 1: Specifications of the NRC-CRM-PTX2-b Certified Reference Material.[3][5]
The European Union Reference Laboratory for Monitoring of Marine Biotoxins also lists commercially available reference materials for the this compound group, with NRC being a key supplier.[6] When selecting a CRM, it is crucial to choose one from a producer accredited to ISO 17034, which outlines the general requirements for the competence of reference material producers.[6]
Performance of Analytical Methods Using this compound CRMs
The accuracy of a PTX CRM can be indirectly assessed by evaluating the performance of analytical methods that use it for calibration and quality control. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the analysis of pectenotoxins.[7] The following table summarizes the performance data from studies that have used NRC CRMs for the analysis of PTX2.
| Study | Analytical Method | Matrix | Spiking Level | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Chiou et al. (2019) | LC-MS/MS | Shellfish | 20 ppb | 115.2 | < 5 | < 5 |
| Ajani et al. (2021) | LC-MS/MS | Shellfish | High-level concentrations (>0.86 mg/kg) | 60 - 262 (inter-laboratory) | Not Reported | Not Reported |
| Ajani et al. (2021) | LC-MS/MS | Shellfish | Low and mid-level concentrations (<0.1 mg/kg) | 0 - 150 (inter-laboratory) | Not Reported | Not Reported |
Table 2: Performance data from studies using LC-MS/MS for the analysis of this compound-2 with NRC CRMs.[8][9]
The wide range of recovery in the inter-laboratory study by Ajani et al. (2021) highlights the variability that can exist between different laboratories even when using the same or similar CRMs.[8][9] This underscores the importance of in-house validation and participation in proficiency testing schemes to ensure the accuracy of results.
Experimental Protocols
This protocol is a generalized procedure based on common practices for the analysis of lipophilic marine toxins.
1. Sample Preparation (Shellfish Tissue)
-
Homogenize 2 g of shellfish tissue.
-
Extract the toxins by adding 9 mL of methanol and vortexing for 2 minutes.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step on the pellet with another 9 mL of methanol.
-
Combine the supernatants and bring the volume to 20 mL with methanol.
-
Filter the extract through a 0.22 µm syringe filter into an LC vial.
2. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for PTX2: 876.5 [M+NH4]+
-
Product Ions (m/z) for PTX2: 823.5, 805.5 (quantification and qualification ions).
-
Collision Energy: Optimized for the specific instrument.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound's mechanism of action on the actin cytoskeleton.
Conclusion
Assessing the accuracy of this compound CRMs is a multi-faceted process. While direct comparative data between different CRM producers is limited, researchers can make informed decisions by:
-
Selecting CRMs from accredited producers that provide comprehensive certificates of analysis.
-
Using the specifications of well-characterized CRMs , such as those from the NRC, as a benchmark.
-
Evaluating the performance of their analytical methods against published data, aiming for high recovery and low variability.
-
Participating in proficiency testing programs to externally validate their laboratory's performance.
By following these guidelines, researchers, scientists, and drug development professionals can enhance the accuracy and reliability of their this compound measurements, leading to more robust and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 4. PTX2-b: Certified Calibration Solution for this compound-2 - NRC Digital Repository - Canada.ca [nrc-digital-repository.canada.ca]
- 5. CRM-PTX2-b | National Research Council Canada [nrc.canada.ca]
- 6. aesan.gob.es [aesan.gob.es]
- 7. cefas.co.uk [cefas.co.uk]
- 8. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating Pectenotoxin Detection: A Comparative Guide for Regulatory Compliance in Seafood
For researchers, scientists, and drug development professionals engaged in seafood safety and regulatory analysis, the accurate detection of Pectenotoxins (PTXs) is of paramount importance. This guide provides an objective comparison of the principal analytical methods used for the validation of Pectenotoxin detection in seafood matrices for regulatory purposes, supported by experimental data and detailed protocols.
Pectenotoxins are a group of polyether lactone marine biotoxins produced by dinoflagellates of the Dinophysis species. While their toxicological profile differs from that of diarrhetic shellfish poisoning (DSP) toxins like okadaic acid, they are often regulated together in many regions.[1] The European Union (EU) has established a maximum permitted level for the sum of okadaic acid, dinophysistoxins, and pectenotoxins at 160 µg of okadaic acid equivalents per kilogram of shellfish meat.[1] However, recent scientific opinions and legislative changes in the EU are moving towards the separate regulation of PTXs, underscoring the need for precise and reliable detection methods.[2]
This guide will delve into the three primary methodologies for PTX detection: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Mouse Bioassay (MBA), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Detection Methods
The selection of an appropriate analytical method for this compound detection hinges on a variety of factors, including sensitivity, specificity, accuracy, throughput, and regulatory acceptance. The following table summarizes the key performance characteristics of LC-MS/MS, Mouse Bioassay, and ELISA.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Mouse Bioassay (MBA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and quantification of specific toxin molecules. | In-vivo assay measuring the toxic effect of shellfish extract on mice. | Immunoassay utilizing specific antibodies to detect and quantify toxins. |
| Specificity | High; can distinguish between different PTX analogues. | Low; susceptible to interference from other toxic compounds.[3] | Moderate to High; depends on the specificity of the antibody. Cross-reactivity with other toxins can occur.[4] |
| Limit of Detection (LOD) | 8 µg/kg for PTX group. | ~350 µg/kg (for PSP toxins, indicative of general sensitivity).[5] Varies significantly and often not sensitive enough for regulatory limits.[6] | Varies by kit; can be in the low µg/kg range. |
| Limit of Quantification (LOQ) | 40 µg/kg for PTX group. | Not well-defined in chemical concentration units. | Varies by kit; typically in the low to mid µg/kg range. |
| Recovery | Typically 70-110%.[7][8] | Prone to variability and underestimation of toxicity.[6] | Can be variable, with some studies showing high levels of falsely compliant results.[4] |
| Precision (RSD) | Generally <15%. | Poor reproducibility.[6] | Variable; can be good within a single assay but may vary between kits and laboratories. |
| Regulatory Acceptance | EU Reference Method. [1][9] | Being phased out in many regions due to ethical concerns and poor performance.[10][11] | Often used for screening purposes; confirmation with a reference method is typically required.[12] |
| Throughput | Moderate to High. | Low. | High. |
| Cost per Sample | High. | Moderate. | Low to Moderate. |
Experimental Protocols
For regulatory purposes, the EU has harmonized a Standard Operating Procedure (SOP) for the determination of lipophilic marine biotoxins, including Pectenotoxins, by LC-MS/MS. This method is recognized for its high specificity and sensitivity.
EU Harmonised Standard Operating Procedure for Lipophilic Marine Biotoxins by LC-MS/MS
This protocol outlines the key steps for the extraction and analysis of Pectenotoxins from shellfish tissue.
1. Sample Preparation and Homogenization:
-
Clean the outside of the shellfish.
-
Open the shells and remove the tissue.
-
Homogenize a representative sample of the shellfish tissue (minimum 100 g) to a uniform consistency.
2. Extraction:
-
Weigh 2.0 g of the homogenized tissue into a centrifuge tube.
-
Add 9.0 mL of methanol.
-
Homogenize the mixture for 3 minutes using a high-speed probe.
-
Centrifuge at 2000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 9.0 mL of methanol.
-
Combine the supernatants and adjust the final volume to 20.0 mL with methanol.
3. LC-MS/MS Analysis:
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid.[1]
-
Mobile Phase B: 95% Acetonitrile/5% Water with 2 mM ammonium formate and 50 mM formic acid.[1]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the lipophilic toxins, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for PTXs.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each this compound analogue.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the LC-MS/MS detection of Pectenotoxins in seafood matrices.
Caption: Workflow for this compound detection by LC-MS/MS.
Conclusion
For regulatory purposes, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as the gold standard for the detection and quantification of Pectenotoxins in seafood.[11] Its high specificity, sensitivity, and official recognition as the EU reference method make it the most reliable choice for ensuring compliance and protecting public health.[1][9] The Mouse Bioassay (MBA) , while historically used, is being phased out due to significant limitations in performance and ethical considerations.[10][13] Enzyme-Linked Immunosorbent Assays (ELISAs) can serve as valuable high-throughput screening tools; however, their variability and potential for cross-reactivity necessitate confirmation of positive results by a reference method like LC-MS/MS for regulatory action.[4][12] The adoption of validated and harmonized protocols, such as the EU-RL LC-MS/MS method, is crucial for generating accurate and defensible data in the global seafood safety landscape.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine biotoxins [fao.org]
- 4. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of enzyme immunoassay and mouse bioassay for determining paralytic shellfish poisoning toxins in shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepsci.eu [thepsci.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. cefas.co.uk [cefas.co.uk]
- 10. Replacement of the mouse bioassay: Development of SPE and LC-MS for detection of paralytic shellfish poisoning toxins | NC3Rs [nc3rs.org.uk]
- 11. [PDF] Innovative detection methods for aquatic algal toxins and their presence in the food chain | Semantic Scholar [semanticscholar.org]
- 12. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of the Actin-Depolymerizing Activity of Pectenotoxin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the actin-depolymerizing activity of various pectenotoxin (PTX) analogs. Pectenotoxins are a group of polyether macrolide marine toxins known for their potent cytotoxic effects, which are primarily attributed to their interaction with the cellular actin cytoskeleton. Understanding the differential activities of these analogs is crucial for research into cytoskeletal dynamics and for the development of potential therapeutic agents.
Quantitative Comparison of Actin-Depolymerizing Activity
The following table summarizes the available quantitative data on the effects of different this compound analogs on actin polymerization and depolymerization. The data is primarily derived from in vitro assays using purified actin.
| This compound Analog | Assay Type | Target/Actin Isoform | Parameter | Value | Mechanism of Action |
| This compound-2 (PTX-2) | Actin Polymerization Rate | Skeletal Muscle Actin | IC50 | 44 nM[1][2][3] | Sequesters G-actin[4][5], Caps the barbed-end of F-actin[6][7] |
| Cardiac Muscle Actin | IC50 | 19 - 94 nM[1][2][8] | Not explicitly stated, presumed similar to skeletal muscle actin | ||
| Smooth Muscle Actin | IC50 | 19 - 94 nM[1][2][8] | Not explicitly stated, presumed similar to skeletal muscle actin | ||
| Non-Muscle Actin | IC50 | 19 - 94 nM[1][2][8] | Not explicitly stated, presumed similar to skeletal muscle actin | ||
| Actin Polymerization Yield | Skeletal Muscle Actin | IC50 | 177 nM[1][2][3] | Sequesters G-actin[4][5], Caps the barbed-end of F-actin[6][7] | |
| This compound-6 (PTX-6) | F-actin Depolymerization | Neuroblastoma Cells | Half-maximal effect | ~700 nM (at 24 hr) | Disrupts actin filaments |
| This compound-2 Seco Acid (PTX-2 SA) | Actin Polymerization Rate & Yield | Skeletal, Cardiac, Smooth, and Non-Muscle Actin | IC50 | > 500 nM[1] | Inactive; the intact lactone ring is necessary for bioactivity[1][2][3] |
| This compound-1, -3, -4, -11 | - | - | - | Data not available | Generally accepted to disrupt the actin cytoskeleton[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the actin-depolymerizing activity of pectenotoxins are provided below.
Pyrenyl-Actin Polymerization Assay
This assay is widely used to monitor the kinetics of actin polymerization in real-time. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into an F-actin polymer.
a. Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP)
-
Polymerization-inducing buffer (e.g., 10x buffer containing 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound analogs
-
Fluorometer
b. Protocol:
-
Preparation of G-actin: Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer on ice. The final concentration of pyrene-labeled actin is typically 5-10% of the total actin concentration.
-
Incubation with this compound: Incubate the G-actin solution with the desired concentration of the this compound analog (or vehicle control) for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiation of Polymerization: Transfer the actin-toxin mixture to a fluorometer cuvette. Initiate polymerization by adding the polymerization-inducing buffer.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time, with excitation at ~365 nm and emission at ~407 nm.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve. The extent of polymerization is determined by the final plateau of fluorescence intensity. IC50 values can be calculated by measuring the effect of a range of toxin concentrations.
F-actin Severing Assay
This assay is used to determine if a compound can break existing actin filaments.
a. Materials:
-
Pre-polymerized F-actin
-
G-buffer
-
This compound analogs
-
High-speed centrifuge
-
SDS-PAGE equipment
b. Protocol:
-
Preparation of F-actin: Polymerize G-actin by incubation with a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP) overnight.
-
Incubation with this compound: Add the this compound analog at various concentrations to the F-actin solution and incubate for a defined period (e.g., 30 minutes) at 4°C.
-
Sedimentation of F-actin: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin.
-
Analysis: Carefully separate the supernatant (containing G-actin and very short filaments) from the pellet (containing F-actin). Resuspend the pellet in G-buffer.
-
Quantification: Analyze the amount of actin in the supernatant and pellet fractions by SDS-PAGE and densitometry. A potent severing agent will result in a significant increase in the amount of actin in the supernatant.
Visualizations
Mechanism of Action of Pectenotoxins on Actin Dynamics
The following diagram illustrates the primary mechanisms by which active this compound analogs disrupt actin polymerization.
References
- 1. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of pectenotoxins from marine algae on the polymerization of various actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of actin polymerization by marine toxin this compound-2 [jstage.jst.go.jp]
- 6. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structural basis for regulation of actin polymerization by pectenotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cot.food.gov.uk [cot.food.gov.uk]
Evaluating Pectenotoxin-2 Detection: A Comparative Guide to Monoclonal Antibodies and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate detection of Pectenotoxin-2 (PTX-2), a potent marine biotoxin, is critical. This guide provides a comprehensive comparison of the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with the potential application of monoclonal antibody-based immunoassays. While specific monoclonal antibodies for PTX-2 are not yet commercially available, this guide will explore the prospective advantages and challenges of their development, drawing parallels from existing antibodies for other marine toxins.
This compound-2 is a polyether macrolide toxin produced by dinoflagellates of the Dinophysis species.[1] While not causing diarrhetic shellfish poisoning as initially suspected, PTX-2 is a potent hepatotoxin.[2] Its primary mechanism of action involves the depolymerization of actin filaments, disrupting cellular structure and function.[1]
Current Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the internationally recognized reference method for the quantitative analysis of PTX-2 in shellfish and phytoplankton.[3][4] This technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of the toxin.
Experimental Protocol: LC-MS/MS for PTX-2 Detection
The following protocol is a generalized summary based on established methods.[4][5]
1. Sample Preparation:
- Extraction: Shellfish tissue is homogenized and extracted with 80% methanol.[5]
- Cleanup: The crude extract is subjected to Solid Phase Extraction (SPE) to remove interfering matrix components.[4][5]
2. LC Separation:
- A C18 reversed-phase column is typically used for chromatographic separation.
- The mobile phase usually consists of a gradient of water and acetonitrile (B52724) with additives like formic acid or ammonia (B1221849) to improve ionization.[4]
3. MS/MS Detection:
- Mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
- Specific precursor-to-product ion transitions for PTX-2 are monitored to ensure high selectivity.[5]
Performance Data of LC-MS/MS for PTX-2
The following table summarizes key performance parameters for the detection of PTX-2 using LC-MS/MS, as reported in the literature.
| Parameter | Reported Value | Reference |
| Recovery Rate | 115.2% | [5] |
| Intra-day Relative Standard Deviation (RSD) | < 5% | [5] |
| Inter-day Relative Standard Deviation (RSD) | < 5% | [5] |
| Decision Limit (CCα) | 12.1 ppb | [5] |
| Detection Capability (CCβ) | 13.2 ppb | [5] |
| Limit of Detection (LOD) | 2.8 ng/g (tissue), 0.7 ng/mL (urine) | [4] |
The Potential of Monoclonal Antibodies for PTX-2 Detection
While not yet established for PTX-2, monoclonal antibody (mAb)-based immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer several potential advantages over traditional chromatographic methods. These include rapidity, cost-effectiveness, and suitability for high-throughput screening and on-site testing.
However, the development of highly specific monoclonal antibodies for small molecules like PTX-2 presents significant challenges. The most critical of these is achieving high specificity and minimizing cross-reactivity with other structurally related toxins that may be present in a sample.[6][7]
Comparative Analysis: LC-MS/MS vs. Potential Monoclonal Antibody Assay
| Feature | LC-MS/MS | Potential Monoclonal Antibody Assay |
| Specificity | Very High (based on mass-to-charge ratio) | Variable (dependent on antibody) |
| Sensitivity | Very High (ppb to ppt (B1677978) levels) | Potentially High (ng/mL to pg/mL) |
| Quantification | Accurate and precise | Semi-quantitative to quantitative |
| Speed | Slower (sample prep and run time) | Rapid (minutes to hours) |
| Cost | High (instrumentation and maintenance) | Lower (reagents and equipment) |
| Portability | Laboratory-based | Amenable to field-portable formats |
| Throughput | Lower | High (suitable for screening) |
| Development | Established methodology | Requires significant R&D |
Insights from Analogous Toxin Immunoassays
The development of monoclonal antibodies for other marine toxins, such as Brevetoxins and Okadaic Acid, provides valuable insights into the potential for PTX-2 immunoassays. For instance, a broad-spectrum monoclonal antibody developed for Brevetoxin-2 (PbTx-2) demonstrated cross-reactivity with other brevetoxin (B15176840) analogs.[8][9] Similarly, antibodies raised against Okadaic Acid have shown varying degrees of cross-reactivity with its derivatives.[7] These examples underscore the critical need for rigorous antibody characterization to ensure the specificity required for reliable PTX-2 detection.
Visualizing the Methodologies
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for LC-MS/MS and a hypothetical workflow for a competitive ELISA, along with the signaling pathway of this compound-2.
Caption: Experimental workflow for this compound-2 detection by LC-MS/MS.
Caption: Hypothetical workflow for a competitive ELISA for this compound-2.
Caption: Mechanism of action of this compound-2 leading to actin depolymerization.
Conclusion
Currently, LC-MS/MS remains the definitive method for the reliable quantification of this compound-2. Its high specificity and sensitivity are unparalleled. However, the development of specific monoclonal antibodies for PTX-2 holds promise for the future, potentially enabling rapid, high-throughput, and field-based screening. Realizing this potential will hinge on overcoming the inherent challenges of developing antibodies with high specificity to small toxin molecules and thoroughly validating their performance against established methods. For researchers and professionals in drug development, understanding the strengths and limitations of both approaches is crucial for selecting the appropriate analytical strategy for their specific needs.
References
- 1. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First report of this compound-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity and neutralizing ability of monoclonal antibodies against microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Review of Pectenotoxin Toxicology and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative review of the toxicology and metabolism of Pectenotoxins (PTXs), a group of polyether macrolide marine biotoxins. Historically associated with diarrhetic shellfish poisoning (DSP), recent research has distinguished their toxicological profile from other DSP toxins. This document summarizes key toxicological data, details experimental methodologies, and illustrates relevant biological pathways to support further research and drug development efforts.
Comparative Toxicology of Pectenotoxins
Pectenotoxins exert their primary toxic effects through the disruption of the actin cytoskeleton, a mechanism distinct from the protein phosphatase inhibition characteristic of okadaic acid and its analogs.[1] While highly toxic when administered via intraperitoneal (i.p.) injection, with the liver being the primary target organ, their oral toxicity is markedly lower.[2][3] This significant difference in toxicity based on the route of administration has led to a re-evaluation of their risk to human health, with several studies indicating no adverse effects, including diarrhea, even at high oral doses.[4][5]
Acute Toxicity Data
The acute toxicity of various this compound analogs has been primarily determined using the mouse bioassay, with the lethal dose causing 50% mortality (LD50) being a key endpoint. The data clearly indicates high toxicity via the intraperitoneal route, while oral toxicity is significantly lower.
| Toxin Analogue | Route of Administration | Species | LD50 (µg/kg body weight) | Reference |
| This compound-1 (PTX1) | Intraperitoneal | Mouse | ~250 (MLD) | [6] |
| This compound-2 (PTX2) | Intraperitoneal | Mouse | 219 - 411 | [4][6] |
| Oral | Mouse | >5000 | [5] | |
| This compound-3 (PTX3) | Intraperitoneal | Mouse | Comparable to PTX1 | [4] |
| This compound-4 (PTX4) | Intraperitoneal | Mouse | 770 | [4] |
| This compound-6 (PTX6) | Intraperitoneal | Mouse | 500 | [4] |
| This compound-7 (PTX7) | Intraperitoneal | Mouse | >5000 | [4] |
| This compound-8 (PTX8) | Intraperitoneal | Mouse | >5000 | [4] |
| This compound-9 (PTX9) | Intraperitoneal | Mouse | >5000 | [4] |
| This compound-11 (PTX11) | Intraperitoneal | Mouse | Comparable to PTX1 | [4] |
| Oral | Mouse | >5000 | [4] | |
| This compound-2 Seco Acid (PTX2SA) | Intraperitoneal | Mouse | >5000 | [5][6] |
| Oral | Mouse | >5000 | [5] | |
| 7-epi-Pectenotoxin-2 Seco Acid (7-epi-PTX2SA) | Intraperitoneal | Mouse | >5000 | [4] |
MLD: Minimum Lethal Dose
Mechanism of Action: Actin Disruption
Pectenotoxins bind to a novel site on actin, between subdomains 1 and 3, forming a 1:1 complex.[1] This binding is thought to disrupt the lateral contacts within the actin filament, leading to a capping of the fast-growing barbed-end of the filament, thereby inhibiting polymerization.[1][7] This mechanism of action is distinct from other actin-targeting toxins that often sever existing filaments. The disruption of the actin cytoskeleton leads to changes in cell morphology and can induce apoptosis.[2][7]
References
- 1. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine biotoxins [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Replacement of the mouse bioassay: Development of SPE and LC-MS for detection of paralytic shellfish poisoning toxins | NC3Rs [nc3rs.org.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Marine biotoxins [fao.org]
- 7. Inhibition of actin polymerization by marine toxin this compound-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pectenotoxin: A Procedural Guide
Core Safety and Handling Protocols
When working with pectenotoxin, adherence to stringent safety measures is critical. The following table summarizes the recommended personal protective equipment (PPE) and handling guidelines.
| Category | Requirement | Rationale |
| Personal Protective Equipment (PPE) | ||
| Gloves | Double nitrile gloves | To provide a robust barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any potential aerosols. |
| Handling Procedures | ||
| Work Area | Designated area within a chemical fume hood | To contain any spills and minimize exposure. |
| Transport | In a clearly labeled, sealed, and leak-proof secondary container | To prevent spills and accidental exposure during movement within the facility. |
| Storage | Store in a designated, locked freezer or refrigerator. The location should be marked with a "TOXIN – DO NOT HANDLE" warning.[1] | To restrict access to authorized personnel and maintain toxin stability. |
This compound Waste Disposal Workflow
The proper disposal of this compound waste involves a multi-step process designed to mitigate risk at every stage. The following diagram illustrates the logical workflow for handling and disposing of this compound-contaminated materials.
Detailed Experimental Protocols
The following sections provide step-by-step guidance for the decontamination of liquid and solid waste, as well as for managing spills. These protocols are based on general procedures for potent toxins and should be adapted to specific laboratory conditions and regulations.[1][2][3]
Decontamination of Liquid this compound Waste
While specific chemical inactivation studies on this compound are not available, a common and effective method for decontaminating many biological toxins is treatment with a sodium hypochlorite (bleach) solution.[2][4]
-
Preparation: In a designated chemical fume hood, prepare a fresh solution of sodium hypochlorite with a final concentration of at least 1-2.5%.[4] Commercial bleach solutions typically contain 3-6% sodium hypochlorite and can be diluted accordingly.[2][3]
-
Treatment: Carefully add the bleach solution to the liquid this compound waste in a suitable container. The final concentration of sodium hypochlorite in the waste mixture should be at least 1%.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure adequate contact time for potential inactivation.[1][4]
-
Collection: Following decontamination, transfer the treated liquid waste into a designated hazardous waste container. Ensure the container is properly labeled with its contents, including the fact that it has been treated with bleach.
-
Disposal: Dispose of the container through your institution's Environmental Health and Safety (EHS) department.
Decontamination of Solid this compound Waste
Solid waste includes items such as contaminated gloves, pipette tips, and absorbent paper.
-
Segregation: Place all solid waste contaminated with this compound into a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Decontamination: If possible and safe to do so, immerse the solid waste in a freshly prepared >1% sodium hypochlorite solution for at least 30 minutes before placing it in the final disposal container.
-
Packaging: Securely seal the hazardous waste container.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department.
Spill Cleanup Procedures
In the event of a this compound spill, a swift and safe response is crucial to prevent exposure and contamination.
For Small Spills (less than 1 ml in a fume hood):
-
Alert: Notify others in the immediate area.
-
PPE: Ensure you are wearing the appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.[1]
-
Containment: Cover the spill with an absorbent material, such as absorbent pads or paper towels, starting from the outside and working inwards to prevent spreading.[5]
-
Decontamination: Gently apply a freshly prepared >1% sodium hypochlorite solution to the absorbent material, allowing for a contact time of at least 30 minutes.[1]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris using forceps or other tools and place it in a designated hazardous waste container.
-
Final Cleaning: Wipe the spill area three times with a detergent solution, followed by clean water.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste through your EHS program.
For Large Spills (outside of a fume hood or greater than 1 ml):
-
Evacuate: Immediately evacuate the area and alert others.[1]
-
Isolate: Prevent entry into the contaminated area.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately for emergency response and cleanup.[1]
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Regular training and review of these protocols are essential to maintaining a high standard of laboratory safety.
References
Essential Safety and Logistical Information for Handling Pectenotoxin
Disclaimer: A specific Safety Data Sheet (SDS) for Pectenotoxin was not located in the available resources. This guidance is based on general best practices for handling potent marine biotoxins in a laboratory setting and available toxicological data. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling this substance. This guide should be used for informational purposes only and as a supplement to, not a replacement for, a substance-specific risk assessment and institutional safety protocols.
Pectenotoxins (PTXs) are a group of polyether macrolide marine biotoxins. While there are no confirmed reports of human illness associated with PTXs, some analogues have shown high acute toxicity in animal studies via intraperitoneal injection.[1][2][3][4][5] Therefore, cautious handling is warranted in a laboratory setting. This compound is typically a solid, off-white powder.[6][7]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for handling chemicals of unknown or potentially high toxicity.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | To protect against splashes, sprays, and airborne particles. Use chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[8][9][10] |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | To prevent skin contact with the chemical. At a minimum, disposable nitrile gloves should be worn.[8][9] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. A lab coat should be worn to protect clothing and skin. Ensure the lab coat is fully buttoned and sleeves cover the wrists.[8][9] |
| Respiratory Protection | Respirator (as determined by risk assessment) | The need for respiratory protection must be determined by a risk assessment. If the substance is a powder or if there is a risk of aerosol generation, a respirator may be necessary. The type of respirator (e.g., N95, half-mask, or full-face) will depend on the specific hazards identified.[9][10] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects. Shoes must fully cover the feet; sandals, open-toed shoes, and perforated shoes are not permitted in a laboratory setting.[8][9] |
Operational Plan
A systematic approach to handling this compound is essential to ensure safety.
1. Pre-Handling Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize the risk of exposure.
-
Gather Materials: Assemble all necessary equipment and reagents before starting work.
-
PPE Donning: Put on all required PPE in the correct sequence.
2. Handling Procedures:
-
Weighing: If weighing the solid form, do so in a fume hood or a balance enclosure to prevent inhalation of the powder.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke when using this product.[6]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate decontaminating solution.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination, and dispose of it properly.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a clearly labeled, sealed waste container.
-
Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's EHS department for specific disposal procedures.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
1. Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Containment: For small spills, contain the material using appropriate absorbent pads or granules.
-
Cleanup: Clean the spill area following your institution's established procedures for hazardous chemical spills.
2. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
First Aid Measures:
-
Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[6]
-
Provide the Safety Data Sheet (if available) or this information to the responding medical professionals.
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of this compound-2 from Dinophysis acuta and its conversion to this compound-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
